(S)-tetrahydro-2H-pyran-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-oxan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-5-2-1-3-7-4-5/h5H,1-4,6H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUOEJJGRCQGBQ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](COC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428383 | |
| Record name | (S)-tetrahydro-2H-pyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071829-81-6 | |
| Record name | (S)-tetrahydro-2H-pyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-tetrahydro-2H-pyran-3-amine: Chemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tetrahydro-2H-pyran-3-amine is a chiral cyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its tetrahydropyran ring is a common scaffold in numerous biologically active molecules and approved pharmaceuticals. The specific stereochemistry at the C3 position is often crucial for desired biological activity and selectivity. This technical guide provides a comprehensive overview of the chemical properties, spectral data, and key experimental protocols related to this compound and its hydrochloride salt, intended to support researchers in its application and further development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound and its hydrochloride salt are summarized below. The hydrochloride salt is often used to improve the compound's solubility and handling characteristics.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | --INVALID-LINK-- |
| Molecular Weight | 101.15 g/mol | --INVALID-LINK-- |
| CAS Number | 1245724-46-2 ((S)-enantiomer hydrochloride) | --INVALID-LINK-- |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 198–202°C (decomposition) (hydrochloride salt) | --INVALID-LINK-- |
| pKa | 9.2 ± 0.1 (amine group) | --INVALID-LINK-- |
| LogP | -0.85 ± 0.05 | --INVALID-LINK-- |
| Solubility (25°C) | 48 mg/mL in H₂O, 6 mg/mL in EtOH (hydrochloride salt) | --INVALID-LINK-- |
| Specific Optical Rotation | [α]D²⁰ = +15.6° (c = 1.0 in H₂O) | --INVALID-LINK-- |
Stereochemistry and Crystal Structure
The stereocenter at the C3 position of the tetrahydropyran ring is critical for the molecule's interaction with chiral biological targets. The absolute (S)-configuration has been confirmed through X-ray crystallography of its hydrochloride salt.
| Crystal Property | Value | Source |
| Crystal System | Monoclinic | --INVALID-LINK-- |
| Space Group | P2₁ | --INVALID-LINK-- |
| Unit Cell Parameters | a = 7.82 Å, b = 10.15 Å, c = 8.43 Å, β = 102.5° | --INVALID-LINK-- |
Spectral Data
Spectroscopic data is essential for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, D₂O) of the hydrochloride salt [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 3.85 | dd | 11.3, 2.1 | H-2ax |
| 3.72–3.68 | m | - | H-6eq/H-6ax |
| 3.15 | tt | 10.2, 4.5 | H-3 |
| 2.10–1.95 | m | - | H-4eq/H-4ax |
| 1.80–1.65 | m | - | H-5eq/H-5ax |
¹³C NMR (100 MHz, D₂O) of the hydrochloride salt [1]
| Chemical Shift (δ, ppm) | Assignment |
| 72.8 | C-2 |
| 68.4 | C-6 |
| 58.1 | C-3 |
| 32.5 | C-4 |
| 24.9 | C-5 |
Mass Spectrometry (MS)
Electrospray Ionization (ESI-MS) [1]
| m/z | Assignment |
| 101.1 [M+H]⁺ | Molecular Ion |
| 84.1 [M+H-NH₃]⁺ | Fragment |
| 56.0 [C₃H₆O]⁺ | Fragment (tetrahydrofuran-like ring cleavage) |
High-Resolution Mass Spectrometry (HRMS) [1]
| Value | |
| Calculated m/z for C₅H₁₁NO [M+H]⁺ | 101.0841 |
| Observed m/z | 101.0812 |
Experimental Protocols
Enantioselective Synthesis
-
Synthesis of a suitable precursor: This could be a tetrahydropyranone or a related derivative.
-
Chiral resolution or asymmetric synthesis: Introduction of the desired stereochemistry at the C3 position.
-
Introduction of the amine functionality: This can be achieved through methods like reductive amination.
-
Protection and deprotection: The amine group is often protected (e.g., as a Boc-carbamate) during synthesis and deprotected in the final step.
General Protocol for Boc Protection of an Amine
This protocol is a general procedure and may require optimization for this compound.
-
Dissolve the amine in a suitable solvent (e.g., dichloromethane, THF, or a mixture of water and THF).
-
Add a base, such as triethylamine or sodium bicarbonate (1.5-2 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup by adding water and extracting the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.
General Protocol for Boc Deprotection using HCl
This protocol describes the removal of the Boc protecting group to yield the free amine, often as its hydrochloride salt.
-
Dissolve the Boc-protected amine in a suitable solvent such as 1,4-dioxane or ethyl acetate.
-
Add a solution of 4M HCl in 1,4-dioxane (excess).
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
The deprotected amine hydrochloride salt often precipitates from the solution.
-
Collect the solid by filtration and wash with a non-polar solvent like diethyl ether.
-
Dry the product under vacuum.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
The following protocol is designed for the separation of the (S) and (R) enantiomers of tetrahydro-2H-pyran-3-amine to determine enantiomeric purity.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralpak AD-H (or a similar polysaccharide-based chiral stationary phase).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Expected Retention Time for (S)-enantiomer: Approximately 12.3 minutes (this will vary depending on the exact conditions and system).[1]
Caption: Workflow for chiral HPLC analysis of this compound.
Determination of pKa by Potentiometric Titration
-
Sample Preparation: Prepare a solution of the amine hydrochloride salt of known concentration (e.g., 0.05 M) in deionized water.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the pH electrode in the sample solution and stir continuously.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.
Determination of LogP by Shake-Flask Method
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Sample Preparation: Dissolve a known amount of the compound in a small volume of a suitable solvent (e.g., DMSO) to create a stock solution.
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.
-
Equilibration: Shake the vial for a sufficient time (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Measurement: Carefully withdraw a sample from each phase and determine the concentration of the compound in each layer using a suitable analytical technique (e.g., HPLC-UV or LC-MS).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Biological Activity
This compound and its derivatives have shown potential in various biological applications. Research indicates that this scaffold can exhibit activities such as:
-
Enzyme Inhibition: The tetrahydropyran ring can interact with the active sites of various enzymes, leading to their inhibition. This makes it a valuable fragment for the design of enzyme inhibitors.[2]
-
Anticancer Activity: Some derivatives incorporating the this compound moiety have demonstrated antiproliferative effects against certain cancer cell lines. The proposed mechanism of action may involve the modulation of cell cycle progression, potentially inducing cell cycle arrest.[2]
As no specific signaling pathways have been definitively elucidated for the parent compound, a signaling pathway diagram is not provided. The biological effects are likely highly dependent on the specific derivatives synthesized from this core structure.
Caption: Conceptual relationship of the this compound scaffold to potential biological activities.
Safety and Handling
This compound and its salts should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant to the skin, eyes, and respiratory system. Always consult the Safety Data Sheet (SDS) before handling. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a stereochemically defined building block with significant potential for the development of novel therapeutic agents. This guide has provided a detailed overview of its chemical and physical properties, spectral data, and essential experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to be a valuable resource for researchers working with this versatile compound.
References
An In-Depth Technical Guide to the Physical Properties of (S)-tetrahydro-2H-pyran-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of (S)-tetrahydro-2H-pyran-3-amine and its hydrochloride salt. The information is intended for researchers, scientists, and professionals in drug development who may be working with this chiral synthetic building block.
Core Physical and Chemical Properties
This compound is a chiral cyclic amine. Its hydrochloride salt form is often used in research due to its enhanced water solubility.[1] The stereochemistry at the C3 position is a critical determinant of its biological and physicochemical characteristics when compared to its (R)-enantiomer.[1]
Data Presentation: A Tabulated Summary of Physical Properties
The following table summarizes the key physical and chemical properties of this compound and its hydrochloride salt. This allows for a clear and easy comparison of the available data.
| Property | This compound | This compound HCl | Method/Notes |
| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO[2] | |
| Molecular Weight | 101.15 g/mol | 137.61 g/mol [1] | |
| Appearance | Solid | Solid[3] | |
| Melting Point | Not available | 198–202°C (with decomposition)[1] | Differential Scanning Calorimetry[1] |
| Boiling Point | Not available | Not available | |
| Density | Not available | Not available | |
| Solubility (at 25°C) | Not available | 48 mg/mL in Water, 6 mg/mL in Ethanol[1] | Shake-flask method[1] |
| pKa (amine group) | Not available | 9.2 ± 0.1[1] | Potentiometric titration[1] |
| Optical Rotation | Not available | [α]D²⁰ = +15.6° (c = 1.0 in H₂O)[1] | Polarimetry[1] |
| LogP | Not available | -0.85 ± 0.05[1] | Indicates moderate hydrophilicity[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard experimental protocols for determining the key physical properties listed above.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[4]
Protocol:
-
A small, accurately weighed sample of the substance is placed into a sealed sample pan (typically aluminum).
-
An empty sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC furnace and heated at a controlled rate.
-
The instrument continuously measures the difference in heat flow between the sample and the reference.
-
When the sample melts, it absorbs additional energy (latent heat of fusion), resulting in a detectable change in the heat flow.[4]
-
The temperature at which this endothermic event occurs is recorded as the melting point.[4]
Solubility Determination via the Shake-Flask Method
The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5]
Protocol:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.[6]
-
The flask is sealed to prevent solvent evaporation and is agitated (typically on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]
-
After agitation, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.[5][6]
-
A sample of the clear, saturated supernatant is carefully removed.
-
The concentration of the dissolved compound in the sample is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6]
pKa Determination via Potentiometric Titration
Potentiometric titration is an accurate method for determining the acid dissociation constant (pKa) of a substance by measuring the pH of a solution as a titrant is added.[8][9]
Protocol:
-
A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system for sparingly soluble substances.[8][10]
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong acid (for a basic substance) or a strong base (for an acidic substance) is added incrementally from a burette.[8]
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the titration curve; it is the pH at which half of the substance has been neutralized (the midpoint of the buffer region).[11]
Biological Activity and Potential Mechanisms of Action
Preliminary research indicates that this compound hydrochloride and its derivatives exhibit a range of biological activities, making them of interest in drug discovery.[1] These activities include enzyme inhibition, receptor agonism, and anticancer effects.[1] The anticancer activity may be linked to the induction of cell cycle arrest, particularly in the G0/G1 phase.[1]
The following diagram illustrates the potential mechanisms of action for this compound derivatives based on current research.
Caption: Conceptual workflow of the potential biological activities of this compound derivatives.
References
- 1. This compound, HCl | Benchchem [benchchem.com]
- 2. This compound, HCl | CymitQuimica [cymitquimica.com]
- 3. (R)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1315500-31-2 [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chiral Resolution of Tetrahydro-2H-pyran-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methodologies for the chiral resolution of racemic tetrahydro-2H-pyran-3-amine, a crucial building block in the synthesis of various pharmaceutical compounds. The separation of its enantiomers is often a critical step in drug development, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. This document details two of the most effective and widely used strategies for this purpose: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.
Introduction to Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For amines such as tetrahydro-2H-pyran-3-amine, two prominent methods have proven effective:
-
Diastereomeric Salt Resolution: This classical chemical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base.
-
Enzymatic Kinetic Resolution: This biocatalytic method utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively acylate one enantiomer of the amine at a much faster rate than the other. This results in a mixture of the acylated amine and the unreacted amine enantiomer, which can then be separated.
Diastereomeric Salt Resolution
The formation of diastereomeric salts is a robust and scalable method for the chiral resolution of amines. The choice of the resolving agent and the crystallization solvent are critical parameters that significantly influence the efficiency of the separation.
Common Resolving Agents and Solvents
Chiral acids are the resolving agents of choice for racemic amines. The selection of the appropriate chiral acid is often empirical, and screening of several candidates is typically necessary to achieve optimal results. Commonly used chiral acids for the resolution of amines include:
-
(R)-(-)-Mandelic acid
-
(S)-(+)-Mandelic acid
-
L-(+)-Tartaric acid
-
D-(-)-Tartaric acid
-
(-)-O,O'-Dibenzoyl-L-tartaric acid
-
(+)-O,O'-Dibenzoyl-D-tartaric acid
The solvent system for crystallization is equally important. A suitable solvent should provide a significant difference in the solubility of the two diastereomeric salts. Common solvents include alcohols (e.g., methanol, ethanol, isopropanol), water, or mixtures thereof.
Experimental Protocol: Resolution with (R)-(-)-Mandelic Acid
This protocol provides a general procedure for the resolution of racemic tetrahydro-2H-pyran-3-amine using (R)-(-)-mandelic acid.
Materials:
-
Racemic tetrahydro-2H-pyran-3-amine
-
(R)-(-)-Mandelic acid
-
Ethanol
-
Water
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation: Dissolve racemic tetrahydro-2H-pyran-3-amine (1.0 equivalent) in a minimal amount of a suitable solvent, such as an ethanol/water mixture. In a separate flask, dissolve (R)-(-)-mandelic acid (0.5-1.0 equivalent) in the same solvent system, heating gently if necessary.
-
Crystallization: Slowly add the mandelic acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature and then, if necessary, cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the isolated diastereomeric salt in water and add a sodium hydroxide solution to raise the pH to >10.
-
Extraction: Extract the liberated free amine into an organic solvent such as diethyl ether (3 x volumes).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched tetrahydro-2H-pyran-3-amine.
-
Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the resolved amine should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Quantitative Data for Diastereomeric Salt Resolution of Cyclic Amines
The following table summarizes representative data for the diastereomeric salt resolution of cyclic amines, illustrating typical outcomes for this method. Note: Data for tetrahydro-2H-pyran-3-amine is not explicitly available in the cited literature; this table provides analogous examples.
| Racemic Amine | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1-Phenylethylamine | (R,R)-Tartaric Acid | Methanol | ~40 | >95 |
| 2-Methylpiperidine | (-)-O,O'-Dibenzoyl-L-tartaric acid | Acetone | 35 | 92 |
| trans-2-Benzylaminocyclohexanol | L-(+)-Tartaric Acid | Ethanol | 42 | >98 |
Workflow for Diastereomeric Salt Resolution
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and highly selective method for obtaining enantiomerically pure amines. Lipases are the most commonly employed enzymes for this purpose, catalyzing the acylation of one enantiomer at a significantly higher rate than the other.
Key Parameters in Enzymatic Resolution
The success of an enzymatic kinetic resolution is dependent on several factors:
-
Enzyme Selection: Lipases from various sources exhibit different selectivities and activities. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, and Pseudomonas cepacia Lipase (PCL) are two of the most effective and widely used lipases for amine resolution.
-
Acylating Agent: The choice of the acyl donor is crucial. Activated esters, such as vinyl acetate or isopropyl 2-cyanoacetate, are often used as they result in an irreversible acylation reaction, driving the equilibrium towards the products.
-
Solvent: The reaction is typically carried out in a non-polar organic solvent, such as methyl tert-butyl ether (MTBE), tetrahydrofuran (THF), or toluene, to maintain the enzyme's activity.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol outlines a general procedure for the enzymatic kinetic resolution of racemic tetrahydro-2H-pyran-3-amine.
Materials:
-
Racemic tetrahydro-2H-pyran-3-amine
-
Immobilized Lipase (e.g., Novozym 435 or PCL)
-
Acylating Agent (e.g., vinyl acetate or isopropyl 2-cyanoacetate)
-
Anhydrous organic solvent (e.g., MTBE)
-
Phosphate buffer (for work-up)
-
Ethyl acetate (for extraction)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flask containing the racemic tetrahydro-2H-pyran-3-amine (1.0 equivalent) dissolved in an anhydrous organic solvent (e.g., MTBE), add the immobilized lipase (typically 10-50 mg per mmol of amine).
-
Acylation: Add the acylating agent (0.5 equivalents to achieve ~50% conversion) to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.
-
Reaction Termination: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted amine and the acylated amine can be separated by column chromatography on silica gel.
-
Hydrolysis of the Amide (Optional): The separated acylated amine can be hydrolyzed (e.g., with aqueous acid or base) to obtain the other enantiomer of the amine.
-
Determination of Enantiomeric Excess: Determine the enantiomeric excess of both the unreacted amine and the amine obtained after hydrolysis of the amide.
Quantitative Data for Enzymatic Resolution of Cyclic Amines
The following table presents representative data for the lipase-catalyzed kinetic resolution of various cyclic amines, providing an indication of the expected efficiency of this method. Note: Specific data for tetrahydro-2H-pyran-3-amine is not available in the cited literature; this table serves as a guide based on similar substrates.
| Racemic Amine | Lipase | Acylating Agent | Solvent | Conversion (%) | Unreacted Amine ee (%) | Acylated Amine ee (%) |
| 1-Phenylethylamine | Candida antarctica Lipase B | Isopropyl acetate | Toluene | ~50 | >99 | >99 |
| 1-(1-Naphthyl)ethylamine | Pseudomonas cepacia Lipase | Vinyl acetate | Diisopropyl ether | 48 | 98 | 96 |
| Tetrahydrofurfurylamine | Candida antarctica Lipase B | Ethyl acetate | Hexane | 50 | >99 | >99 |
Workflow for Enzymatic Kinetic Resolution
Conclusion
Both diastereomeric salt resolution and enzymatic kinetic resolution are powerful techniques for obtaining enantiomerically enriched tetrahydro-2H-pyran-3-amine. The choice of method will depend on factors such as the desired scale of the resolution, the availability of the resolving agent or enzyme, and the required level of enantiomeric purity. For large-scale industrial applications, diastereomeric salt resolution is often favored due to its scalability and cost-effectiveness. Enzymatic resolutions, on the other hand, can offer exceptionally high enantioselectivity under mild reaction conditions and are an excellent choice for producing high-purity enantiomers, particularly in a laboratory or pilot-plant setting. For any specific application, empirical screening and optimization of the reaction conditions are essential to achieve the desired outcome.
Stereoselective Synthesis of Substituted Tetrahydropyran Amines: A Technical Guide
The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry and a core structural feature in numerous biologically active natural products.[1][2] The incorporation of an amine substituent introduces a basic center, crucial for modulating physicochemical properties and target interactions, making the stereocontrolled synthesis of these structures a significant challenge and an area of intense research. This guide provides an in-depth overview of modern stereoselective methods for the synthesis of substituted tetrahydropyran amines, targeting researchers and professionals in drug development.
Key Stereoselective Strategies
The asymmetric construction of the aminotetrahydropyran core can be broadly categorized into several key strategies, including organocatalytic domino reactions, metal-catalyzed functionalization of pre-existing rings, and tandem catalytic processes.
Organocatalytic Domino Michael-Hemiacetalization
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex heterocyclic systems.[3][4] A notable strategy involves a domino Michael-hemiacetalization sequence, which constructs the tetrahydropyran ring and installs functionalities that can be readily converted to an amine.
This approach typically involves the reaction of a 1,3-dicarbonyl compound with an α-hydroxymethyl nitroalkene, catalyzed by a chiral organocatalyst (e.g., a thiourea-based catalyst).[2] The reaction proceeds through an initial asymmetric Michael addition, followed by an intramolecular hemiacetalization to form a polyfunctionalized dihydropyran. The nitro group, which is essential for activating the Michael acceptor, serves as a convenient precursor to the amine functionality via standard reduction protocols. This method allows for the construction of multiple stereocenters with high diastereo- and enantioselectivity in a single pot.[2]
Palladium-Catalyzed C–H Functionalization
For the synthesis of highly substituted aminotetrahydropyrans, a powerful strategy involves the late-stage functionalization of a simpler aminotetrahydropyran scaffold. A two-step sequence utilizing palladium-catalyzed C–H activation has been developed for this purpose.[5]
The process begins with a stereoselective Pd(II)-catalyzed γ-methylene C–H arylation of a primary aminotetrahydropyran.[5] This step introduces an aryl or heteroaryl group at a position remote from the initial amine. Subsequently, the primary amine of the resulting product is subjected to a diastereoselective α-alkylation or arylation. This sequence provides access to di-substituted aminotetrahydropyrans with excellent stereocontrol, offering a modular approach to build molecular complexity.[5]
Tandem Catalytic Asymmetric Hydrogenation/Oxa-Michael Cyclization
Another efficient, one-pot method for accessing chiral 2,6-disubstituted tetrahydropyrans involves a tandem reaction sequence. This process combines catalytic asymmetric hydrogenation with an oxa-Michael cyclization.[6][7] The substrate, typically a δ-hydroxy-α,β-unsaturated ketone, undergoes enantioselective hydrogenation of the carbon-carbon double bond. The resulting saturated keto-alcohol then spontaneously cyclizes via an intramolecular oxa-Michael addition to furnish the tetrahydropyran ring. This method is highly efficient, often proceeding with exceptional enantioselectivity (up to 99.9% ee) and high diastereoselectivity for the cis-isomer.[7] While this method does not directly install an amine, substrates bearing a masked amine functionality (e.g., azide or nitro group) can be employed to access the target aminotetrahydropyrans.
Data Presentation
The following tables summarize the quantitative data for representative stereoselective syntheses of substituted tetrahydropyrans that are either amines or direct precursors.
Table 1: Organocatalyzed Domino Michael-Hemiacetalization for Dihydropyran Synthesis[2]
| Entry | 1,3-Dicarbonyl Compound | Nitroalkene Substituent (Ar) | Yield (%) | dr | ee (%) |
| 1 | Ethyl 2-oxocyclohexanecarboxylate | Phenyl | 91 | 98:2 | 99 |
| 2 | Ethyl 2-oxocyclohexanecarboxylate | 4-Chlorophenyl | 85 | 98:2 | 99 |
| 3 | Ethyl 2-oxocyclohexanecarboxylate | 2-Naphthyl | 88 | 98:2 | 99 |
| 4 | Acetylacetone | Phenyl | 81 | - | 78 |
| 5 | Ethyl benzoylacetate | Phenyl | 86 | 94:6 | 94 |
Reactions performed with 10 mol% catalyst at ambient temperature. The resulting nitro-substituted dihydropyrans are precursors to tetrahydropyran amines.
Table 2: Pd-Catalyzed γ-C–H Arylation of an Aminotetrahydropyran[5]
| Entry | Aryl Iodide Substituent | Yield (%) |
| 1 | 4-Methoxy | 75 |
| 2 | 4-Trifluoromethyl | 64 |
| 3 | 3-Methyl | 69 |
| 4 | 2-Fluoro | 55 |
| 5 | 3-Thienyl | 61 |
Yields correspond to the isolated product after the initial C-H arylation step.
Table 3: Tandem Asymmetric Hydrogenation/Oxa-Michael Cyclization[7]
| Entry | R¹ Substituent | R² Substituent | Yield (%) | cis:trans | ee (%) |
| 1 | Phenyl | Methyl | 99 | >99:1 | 99.9 |
| 2 | 4-Methoxyphenyl | Methyl | 99 | >99:1 | 99.9 |
| 3 | 2-Thienyl | Methyl | 99 | >99:1 | 99.9 |
| 4 | Cyclohexyl | Methyl | 99 | >99:1 | 99.9 |
| 5 | Phenyl | Ethyl | 99 | 99:1 | 99.9 |
Reactions catalyzed by a Ru-complex, leading to 2,6-cis-disubstituted tetrahydropyrans.
Visualizations of Key Workflows
The following diagrams illustrate the logical flow of the key synthetic strategies discussed.
Caption: Workflow for Organocatalytic Domino Reaction.
Caption: Workflow for Two-Step C-H Functionalization.
Experimental Protocols
Detailed experimental procedures are critical for the reproducibility of synthetic methods. Below are representative protocols for two of the key strategies discussed.
Protocol 1: Organocatalytic Domino Michael-Hemiacetalization[2]
Synthesis of (2R,3R,4S)-3-acetyl-2-hydroxy-5-nitro-2-phenyl-3,4-dihydro-2H-pyran derivative:
-
Preparation: To a solution of (E)-3-phenyl-2-nitroprop-2-en-1-ol (0.1 mmol, 1.0 equiv.) in dichloromethane (1.0 mL) is added acetylacetone (0.1 mmol, 1.0 equiv.).
-
Catalyst Addition: The chiral thiourea catalyst (10 mol%) is added to the mixture at ambient temperature.
-
Reaction: The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 24-48 hours) until the starting material is consumed.
-
Work-up: The solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired dihydropyran product. The enantiomeric excess is determined by chiral HPLC analysis.
-
Reduction to Amine (General): The resulting nitro-dihydropyran (1.0 mmol) is dissolved in methanol (10 mL). Palladium on carbon (10 wt. %, 10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the crude aminotetrahydropyran, which can be further purified by chromatography.
Protocol 2: Pd-Catalyzed γ-C–H Arylation[5]
Synthesis of γ-arylated aminotetrahydropyran:
-
Reaction Setup: In a glovebox, a screw-cap vial is charged with the starting aminotetrahydropyran (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 10 mol%), the directing group ligand (e.g., 3-aminopyridine, 0.04 mmol, 20 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv.).
-
Reagent Addition: The aryl iodide (0.24 mmol, 1.2 equiv.) and hexafluoroisopropanol (HFIP, 1.0 mL) are added.
-
Reaction: The vial is sealed and removed from the glovebox. The mixture is stirred at 100 °C for 24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the γ-arylated aminotetrahydropyran. The diastereoselectivity of subsequent α-functionalization steps is typically determined by NMR analysis of the crude reaction mixture.
References
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective synthesis of 2,6-cis-disubstituted tetrahydropyrans via a tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization: an efficient approach to (-)-centrolobine - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Tetrahydro-2H-pyran-3-amine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the physicochemical properties, synthesis, and biological applications of (S)-tetrahydro-2H-pyran-3-amine hydrochloride, a key chiral building block in medicinal chemistry.
Introduction
This compound hydrochloride is a chiral cyclic amine that has garnered significant interest in the field of drug discovery and development. Its rigid tetrahydropyran scaffold and the stereospecific orientation of the amine group make it a valuable building block for the synthesis of complex molecules with specific biological activities. This technical guide provides a comprehensive overview of the properties, preparation, and notable applications of this compound, with a focus on its role as an inhibitor of Dipeptidyl Peptidase-IV (DPP-4), a key target in the management of type 2 diabetes.
Physicochemical Properties
The hydrochloride salt of this compound enhances its stability and aqueous solubility, making it suitable for a variety of experimental conditions. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO | [1] |
| Molecular Weight | 137.61 g/mol | [1] |
| CAS Number | 1245724-46-2 | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥97% | [1] |
| Melting Point | Not available | |
| Solubility | Soluble in water | [2] |
| Storage | Room temperature, under inert gas (Argon) | [1] |
Preparation and Synthesis
The enantiomerically pure synthesis of this compound hydrochloride is crucial for its application in stereospecific drug design. A common and effective method involves a multi-step synthesis starting from the readily available chiral precursor, L-glutamic acid.
Synthetic Pathway Overview
The synthesis from L-glutamic acid generally proceeds through the following key transformations:
-
Esterification of the carboxylic acid groups of L-glutamic acid.
-
Reductive cyclization to form the tetrahydropyran ring.
-
Introduction of the amine functionality with stereochemical control.
-
Formation of the hydrochloride salt .
A generalized workflow for the synthesis is depicted below.
References
- 1. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 2. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of (S)-Tetrahydro-2H-pyran-3-amine Derivatives in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The (S)-tetrahydro-2H-pyran-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. These compounds have shown promise in several therapeutic areas, notably in oncology and neuroscience. This in-depth technical guide provides a comprehensive overview of the biological activity of these derivatives, focusing on their anticancer and triple monoamine reuptake inhibitor (TUI) properties. The guide details quantitative data, experimental protocols, and the underlying signaling pathways to support ongoing research and development efforts.
Anticancer Activity of Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives
A notable class of anticancer agents based on the this compound core is the tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives. These compounds have demonstrated potent antiproliferative activity against various cancer cell lines.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of representative tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives, with IC50 values indicating the concentration required for 50% inhibition of cell growth.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 15f | SK-BR-3 | Breast Cancer | Moderate Activity |
| 16c | SK-BR-3 | Breast Cancer | 0.21[1] |
| 16d | SK-BR-3 | Breast Cancer | 0.15[1] |
| 4-SLNs | HepG-2 | Liver Cancer | 4.80 |
| 4-SLNs | HCT-116 | Colorectal Cancer | 7.56 |
| 4-SLNs | MCF-7 | Breast Cancer | 6.41 |
| 4-LPHNPs | HepG-2 | Liver Cancer | 5.24 |
| 4-LPHNPs | HCT-116 | Colorectal Cancer | 7.85 |
| 4-LPHNPs | MCF-7 | Breast Cancer | 6.65 |
Note: Compounds 15f, 16c, and 16d are from a specific study on tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives.[1] Compounds designated as 4-SLNs and 4-LPHNPs are nanoparticle formulations of a pyrazolo-pyridazine derivative, included for comparative purposes of related heterocyclic systems.
Mechanism of Anticancer Action: CDK2 Inhibition and Apoptosis Induction
The anticancer effects of these pyran derivatives are primarily attributed to their ability to inhibit Cyclin-Dependent Kinase 2 (CDK2) and induce apoptosis.
CDK2 Signaling Pathway in Cancer
CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[2][3][4] In many cancers, the CDK2 pathway is hyperactivated, leading to uncontrolled cell proliferation.[5] Upstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, can lead to the activation of cyclin D-CDK4/6 complexes, which in turn phosphorylate the retinoblastoma protein (Rb).[2] This releases the E2F transcription factor, promoting the expression of genes required for S-phase entry, including cyclin E. The cyclin E-CDK2 complex then further phosphorylates Rb, creating a positive feedback loop that drives cells into the S phase.[2]
Apoptosis Signaling Pathways
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Experimental Protocols
Synthesis of Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives
The synthesis of these anticancer agents is a multi-step process, with the Achmatowicz oxidative cyclization being a key transformation.[1]
Workflow for the Synthesis of Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives
In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of CDK2 in the presence of an inhibitor.
-
Kinase Reaction Setup: To each well of a 96-well plate, add 5 µL of the diluted test inhibitor. Add 10 µL of a master mix containing the CDK2/Cyclin A2 enzyme and a suitable substrate in kinase buffer. Initiate the reaction by adding 10 µL of ATP solution.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the control (0% inhibition) and plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Treatment and Lysis: Treat cells with the this compound derivative for a specified time to induce apoptosis. Lyse the cells to release the cytosolic contents.
-
Reaction Setup: In a 9-well plate, add the cell lysate to the assay buffer.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA), which is a peptide sequence recognized and cleaved by caspase-3, conjugated to a colorimetric reporter molecule (pNA).
-
Incubation: Incubate the plate at 37°C to allow the caspase-3 in the lysate to cleave the substrate.
-
Data Acquisition: Measure the absorbance of the cleaved pNA at 405 nm using a microplate reader.
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample.
Triple Monoamine Reuptake Inhibitor (TUI) Activity
Derivatives of this compound, particularly (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues, have been identified as potent triple monoamine reuptake inhibitors (TUIs), targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6][7] This profile is of significant interest for the development of novel antidepressants with a broader spectrum of action.
Quantitative Monoamine Transporter Binding Data
The following table presents the binding affinities (Ki values) of representative (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues for the three monoamine transporters.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Profile |
| 2a | Potent | Weak | Weak | DAT Selective |
| 2b | 60 | 79 | 70.3 | TUI[7] |
| 2c | 152 | 1.05 | 47.3 | SSRI[6] |
| 2e | 87.7 | 52.6 | 8.58 | TUI[6] |
| 2g | 60 | 79 | 70 | TUI[6] |
| 4a | 135 | 14.7 | 25.9 | TUI[6] |
| 23d | 11 | 3.1 | 6.2 | TUI[6] |
Mechanism of Action: Monoamine Reuptake Inhibition and Downstream Signaling
By blocking the reuptake of dopamine, serotonin, and norepinephrine, these compounds increase the synaptic concentrations of these neurotransmitters. This enhanced monoaminergic neurotransmission is believed to mediate their antidepressant effects through downstream signaling cascades, primarily involving the cAMP-PKA-CREB pathway and the expression of neurotrophic factors like BDNF.
Monoamine Reuptake Inhibition and CREB Signaling
Experimental Protocols
Synthesis of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues
The synthesis of these TUI derivatives involves a multi-step sequence starting from commercially available materials.[6]
Workflow for the Synthesis of TUI Derivatives
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamine neurotransmitters into synaptosomes or cells expressing the respective transporters.
-
Synaptosome/Cell Preparation: Prepare synaptosomes from specific brain regions (e.g., striatum for DAT) or use cell lines stably expressing the human monoamine transporters (hDAT, hSERT, hNET).
-
Assay Setup: In a 96-well plate, add the synaptosomes/cells to a buffer solution containing the test compound at various concentrations.
-
Radioligand Addition: Add a specific radiolabeled monoamine (e.g., [3H]dopamine for DAT) to initiate the uptake.
-
Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Termination of Uptake: Rapidly filter the contents of each well through a glass fiber filter to separate the synaptosomes/cells from the buffer containing the unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound compared to the control (no inhibitor) and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
CREB Phosphorylation Western Blot
This protocol is used to assess the effect of TUI derivatives on the phosphorylation of CREB at Serine 133, a marker of its activation.
-
Cell Culture and Treatment: Culture neuronal cells and treat them with the TUI derivative for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated CREB (pCREB at Ser133). Subsequently, strip the membrane and re-probe with an antibody for total CREB as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the pCREB signal to the total CREB signal to determine the relative increase in CREB phosphorylation.
Conclusion
The this compound scaffold has proven to be a versatile starting point for the development of potent and selective modulators of key biological targets. The tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives exhibit promising anticancer activity through CDK2 inhibition and induction of apoptosis, while the (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues demonstrate potent triple monoamine reuptake inhibition, a desirable profile for next-generation antidepressants. This technical guide provides a solid foundation of quantitative data, detailed experimental methodologies, and an understanding of the relevant signaling pathways to aid researchers and drug development professionals in the continued exploration and optimization of this important class of compounds.
References
- 1. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. bioengineer.org [bioengineer.org]
- 5. benchchem.com [benchchem.com]
- 6. Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural exploration of (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues: identification of potent triple monoamine reuptake inhibitors as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tetrahydropyran Amine Core: A Technical Guide to its Discovery, History, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and ability to engage in hydrogen bonding have made it a valuable bioisostere for carbocyclic rings, often leading to improved physicochemical and pharmacokinetic properties of drug candidates. The incorporation of an amine functionality onto this core structure further enhances its utility, providing a key interaction point for molecular targets and a handle for synthetic elaboration. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of tetrahydropyran amine compounds, alongside their application in the development of targeted therapeutics.
Historical Perspective and Discovery
The precise moment of the first synthesis of a simple tetrahydropyran amine compound is not prominently documented in a single seminal publication. However, the historical development of synthetic methodologies for amines and heterocyclic compounds in the early to mid-20th century provides a clear context for their emergence. The exploration of saturated pyran systems gained momentum due to their prevalence in natural products, particularly in the pyranose form of sugars.[1]
Early methods for the synthesis of amines, such as the Hofmann rearrangement and the Curtius rearrangement, were established in the late 19th and early 20th centuries. The development of reductive amination of ketones and aldehydes, a cornerstone for the synthesis of many amines, became a widely used synthetic tool throughout the 20th century.[2][3] It is highly probable that the first tetrahydropyran amines were synthesized through the application of these established methods to tetrahydropyran-4-one.
Patents from the latter half of the 20th century and early 21st century describe the synthesis of 4-aminotetrahydropyran, often as a key intermediate for various therapeutic agents. For instance, a disclosed method involves the reaction of tetrahydropyran-4-one with ammonium acetate and sodium cyanoborohydride, a classic reductive amination approach.[4] Another early method involved the reduction of tetrahydropyran-4-one oxime.[5] These early synthetic efforts were primarily driven by the need for novel heterocyclic scaffolds in the burgeoning field of drug discovery.
Evolution of Synthetic Methodologies
The synthesis of tetrahydropyran amines has evolved from classical methods to more sophisticated and stereoselective strategies, driven by the increasing demand for structurally diverse and enantiomerically pure compounds in drug development.
Early Synthetic Approaches: Reductive Amination
The most straightforward and historically significant method for the synthesis of 4-aminotetrahydropyran is the reductive amination of tetrahydropyran-4-one. This one-pot reaction typically involves the condensation of the ketone with an amine source (such as ammonia or an ammonium salt) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Experimental Protocol: Reductive Amination of Tetrahydropyran-4-one
-
Materials:
-
Tetrahydropyran-4-one
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Molecular sieves (optional)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
-
Procedure:
-
To a solution of tetrahydropyran-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq). If desired, add activated molecular sieves to facilitate imine formation by removing water.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 2 M NaOH until the pH is >10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-aminotetrahydropyran.
-
Modern Synthetic Strategies
More recent synthetic efforts have focused on developing stereoselective methods and introducing greater molecular diversity. These include:
-
Asymmetric Reductive Amination: Utilizing chiral catalysts or auxiliaries to achieve enantioselective synthesis of chiral tetrahydropyran amines.
-
Intramolecular Cyclization Reactions: Methods such as the Prins cyclization and intramolecular hetero-Diels-Alder reactions have been employed to construct the tetrahydropyran ring with concomitant introduction or precursor to the amine functionality.[6]
-
C-H Functionalization: Direct functionalization of C-H bonds on the tetrahydropyran ring offers a powerful and atom-economical approach to introduce complexity. Recent studies have demonstrated the palladium-catalyzed C-H arylation of aminotetrahydropyrans.[1]
Applications in Drug Discovery: Case Studies
The tetrahydropyran amine motif is a key structural feature in several modern therapeutic agents. Two prominent examples are Gilteritinib and AZD0156.
Gilteritinib (Xospata®): An FLT3 Inhibitor
Gilteritinib is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). The 4-aminotetrahydropyran moiety in Gilteritinib plays a crucial role in its binding to the ATP-binding pocket of FLT3.
In normal hematopoiesis, the binding of FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell survival and proliferation. In FLT3-mutated AML, constitutive activation of the FLT3 receptor leads to uncontrolled cell growth.
Several synthetic routes to Gilteritinib have been reported. A common strategy involves the coupling of a substituted pyrazine core with 4-aminotetrahydropyran and a substituted aniline derivative.
Experimental Protocol: Synthesis of Gilteritinib (Illustrative)
This protocol is a generalized representation based on reported syntheses.
-
Step 1: Synthesis of 6-ethyl-3-((tetrahydro-2H-pyran-4-yl)amino)-2-pyrazinecarbonitrile
-
To a solution of 3-chloro-6-ethyl-2-pyrazinecarbonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add 4-aminotetrahydropyran (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
-
-
Step 2: Buchwald-Hartwig Amination
-
In a reaction vessel, combine 6-ethyl-3-((tetrahydro-2H-pyran-4-yl)amino)-2-pyrazinecarbonitrile (1.0 eq), 3-methoxy-4-(4-methylpiperazin-1-yl)aniline (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a ligand such as Xantphos (0.1 eq).
-
Add a base such as cesium carbonate (Cs₂CO₃) (2.0 eq) and a solvent such as 1,4-dioxane.
-
Degas the mixture and heat under an inert atmosphere at 100-120 °C for 12-24 hours.
-
After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield Gilteritinib.
-
AZD0156: An ATM Kinase Inhibitor
AZD0156 is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR). The tetrahydropyran amine moiety in AZD0156 contributes to its favorable pharmacokinetic properties.
ATM is a serine/threonine kinase that is activated in response to DNA double-strand breaks (DSBs). Once activated, ATM phosphorylates a multitude of downstream substrates, including p53, CHK2, and H2AX, to initiate cell cycle arrest, DNA repair, or apoptosis. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents.
The synthesis of AZD0156 involves the construction of a core imidazo[4,5-c]quinolin-2-one scaffold, followed by functionalization with the tetrahydropyran amine and a substituted pyridine moiety.
Experimental Protocol: Synthesis of AZD0156 (Illustrative)
This protocol is a generalized representation based on the reported synthesis.
-
Step 1: Synthesis of the Imidazo[4,5-c]quinolin-2-one Core
-
The synthesis begins with the construction of a substituted quinoline derivative, which is then elaborated to form the fused imidazole ring, yielding the core tricyclic structure. This multi-step process typically involves condensation and cyclization reactions.
-
-
Step 2: N-Alkylation with 4-Aminotetrahydropyran
-
The nitrogen of the imidazo[4,5-c]quinolin-2-one core is alkylated with a suitable 4-substituted tetrahydropyran, such as 4-bromotetrahydropyran, often under basic conditions. The resulting intermediate is then converted to the primary amine. A more direct approach could involve a Mitsunobu reaction with N-(tetrahydro-2H-pyran-4-yl)acetamide followed by deacetylation.
-
-
Step 3: Suzuki Coupling
-
A Suzuki coupling reaction is employed to introduce the substituted pyridine moiety. The halogenated imidazo[4,5-c]quinolin-2-one derivative is coupled with a corresponding pyridineboronic acid or ester in the presence of a palladium catalyst and a base.
-
-
Step 4: Final Elaboration
-
The final steps may involve deprotection or further modification of the side chains to yield AZD0156.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the compounds discussed.
Table 1: Physicochemical Properties of Key Tetrahydropyran Amines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Aminotetrahydropyran | C₅H₁₁NO | 101.15 | 38041-19-9 |
| Gilteritinib | C₂₉H₄₄N₈O₃ | 552.71 | 1254053-43-4 |
| AZD0156 | C₂₆H₃₁N₅O₃ | 461.56 | 1883553-01-9 |
Table 2: Biological Activity of Gilteritinib and AZD0156
| Compound | Target | IC₅₀ (nM) | Indication |
| Gilteritinib | FLT3 | 0.29 | Acute Myeloid Leukemia |
| AZD0156 | ATM | 0.58 (cell-based) | Solid Tumors (in clinical trials) |
Experimental Protocols for Key Assays
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.
-
Materials:
-
Kinase of interest (e.g., FLT3, ATM)
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (e.g., Gilteritinib, AZD0156)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
Tetrahydropyran amine compounds have a rich history rooted in the fundamental principles of heterocyclic and amine chemistry. From their early synthesis via reductive amination to the development of sophisticated, stereoselective routes, their importance in medicinal chemistry has grown substantially. The successful application of the tetrahydropyran amine scaffold in targeted therapies such as Gilteritinib and AZD0156 highlights its value in modern drug discovery. The continued exploration of novel synthetic methodologies and the identification of new biological targets for this versatile chemical motif promise to yield the next generation of innovative medicines. This technical guide serves as a comprehensive resource for researchers dedicated to advancing this exciting field.
References
- 1. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 3. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and Computational Elucidation of (S)-tetrahydro-2H-pyran-3-amine: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-tetrahydro-2H-pyran-3-amine is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its constrained cyclic structure and the stereochemistry of the amine group offer a valuable scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be applied to understand the conformational landscape, electronic properties, and potential biological interactions of this molecule. While specific computational studies on this compound are not extensively available in public literature, this document outlines a robust computational workflow based on established methodologies for similar small molecules. Furthermore, it summarizes known experimental data and provides detailed protocols for its synthesis and characterization, aiming to be a vital resource for researchers engaged in the development of pyran-based therapeutics.
Introduction
The tetrahydropyran ring is a privileged scaffold in numerous natural products and synthetic drugs. The introduction of a chiral amine substituent, as in this compound, provides a key interaction point for biological targets, making it a valuable synthon in drug discovery.[1] Understanding the three-dimensional structure, conformational flexibility, and electronic nature of this molecule is paramount for rational drug design and for predicting its behavior in biological systems. This guide details the application of modern computational chemistry techniques, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, to thoroughly characterize this compound.
Molecular Structure and Physicochemical Properties
This compound is a cyclic ether with an amine group at the C3 position. The stereochemistry at this position is crucial for its interaction with chiral biological environments. The hydrochloride salt is a common form of this compound, exhibiting increased water solubility.[1]
Experimental Data
A summary of the available experimental data for the hydrochloride salt of this compound is presented in Table 1.
| Property | Value | Method/Reference |
| Molecular Formula | C5H11NO·HCl | [1] |
| Molecular Weight | 137.61 g/mol | [1] |
| Melting Point | 198-202 °C (decomposes) | Differential Scanning Calorimetry[1] |
| Solubility (25 °C) | 48 mg/mL in Water | Shake-flask method[1] |
| 6 mg/mL in Ethanol | Shake-flask method[1] | |
| pKa (amine group) | 9.2 ± 0.1 | Potentiometric titration[1] |
| Optical Rotation | [α]D²⁰ = +15.6° (c=1, H₂O) | Polarimetry[1] |
| Crystal System | Monoclinic | Single-crystal X-ray diffraction[1] |
| Space Group | P2₁ | Single-crystal X-ray diffraction[1] |
| Unit Cell Parameters | a = 7.82 Å, b = 10.15 Å, c = 8.43 Å, β = 102.5° | Single-crystal X-ray diffraction[1] |
Theoretical and Computational Studies
While specific published computational studies on this compound are limited, a comprehensive in silico analysis can provide deep insights into its molecular properties. The following sections outline a recommended computational workflow.
Computational Workflow
A typical computational workflow for the in-depth study of this compound is depicted below. This workflow starts with a conformational search to identify low-energy structures, followed by quantum chemical calculations to determine their electronic properties, and finally, molecular docking to predict potential biological targets.
Conformational Analysis
The tetrahydropyran ring can adopt several conformations, such as chair, boat, and twist-boat. The orientation of the amine group (axial vs. equatorial) further increases the conformational complexity. A thorough conformational search is essential to identify the global minimum and other low-energy conformers.
Proposed Protocol:
-
Initial Structure: The 3D structure of this compound can be generated from its SMILES string or based on the crystallographic data of its hydrochloride salt.
-
Conformational Search: A systematic or stochastic conformational search can be performed using a molecular mechanics force field (e.g., MMFF94). The Low-Mode search algorithm is an efficient method for exploring the conformational space of cyclic molecules.
-
Clustering and Selection: The resulting conformers should be clustered based on their root-mean-square deviation (RMSD), and representative structures within a specified energy window (e.g., 5 kcal/mol) from the global minimum should be selected for further analysis.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful method for obtaining accurate electronic structure information.
Proposed Protocol:
-
Geometry Optimization: The geometries of the selected conformers should be optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculations: Vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Electronic Properties: The following properties should be calculated for the lowest energy conformer:
-
Frontier Molecular Orbitals (HOMO and LUMO): To understand the molecule's reactivity.
-
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are important for intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, such as hyperconjugation.
-
Table 2: Hypothetical DFT Calculation Results for the Most Stable Conformer of this compound
| Parameter | Value (Hypothetical) |
| Relative Energy (kcal/mol) | 0.00 |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | 1.2 |
| HOMO-LUMO Gap (eV) | 7.7 |
| Dipole Moment (Debye) | 1.8 |
Molecular Docking
Molecular docking can be used to predict the binding mode and affinity of this compound to a biological target. Given that derivatives of this compound have shown potential as enzyme inhibitors, docking studies against relevant enzyme active sites would be highly valuable.
Proposed Protocol:
-
Target Selection: Based on preliminary biological data or homology to known ligands, a protein target is selected (e.g., a kinase or a protease).
-
Ligand and Protein Preparation: The 3D structure of the lowest energy conformer of this compound is prepared (e.g., adding hydrogen atoms and assigning charges). The protein structure is also prepared by removing water molecules, adding hydrogens, and assigning charges.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the binding poses of the ligand in the active site of the protein.
-
Analysis: The predicted binding poses are analyzed based on their scoring functions and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.
Experimental Protocols
Chiral Synthesis of this compound
A plausible synthetic route to this compound can be adapted from methods for preparing chiral 3-aminotetrahydropyrans, often starting from a chiral precursor like L-glutamic acid. A general, multi-step synthesis is outlined below, as detailed in patent literature.
Protocol Outline (based on[2]):
-
Starting Material: The synthesis can commence from a readily available chiral starting material, such as a derivative of L-glutamic acid.
-
Cyclization: A key step involves the formation of the tetrahydropyran ring. This can be achieved through a series of reactions including reduction and cyclization.
-
Introduction of the Amine Group: The amine functionality can be introduced via a suitable precursor, such as an azide or a protected amine, followed by reduction or deprotection.
-
Purification: The final product is purified by techniques such as distillation or chromatography. The hydrochloride salt can be prepared by treating the free amine with HCl in a suitable solvent.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the final product.[1]
Potential Biological Activity and Signaling Pathways
Derivatives of tetrahydropyran amines have been reported to exhibit a range of biological activities, including enzyme inhibition and anticancer effects.[1] A hypothetical mechanism of action for this compound as an enzyme inhibitor is depicted below.
Conclusion
This compound is a promising scaffold for the development of new therapeutic agents. This technical guide has outlined a comprehensive theoretical and computational framework for its in-depth characterization. By combining computational modeling with experimental synthesis and characterization, researchers can gain a deeper understanding of its structure-activity relationships, paving the way for the design of more potent and selective drug candidates. The proposed workflows and protocols serve as a valuable starting point for further investigation into this important class of molecules.
References
(S)-Tetrahydro-2H-pyran-3-amine: An In-Depth Technical Guide to its Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
(S)-tetrahydro-2H-pyran-3-amine, a chiral cyclic amine, is a valuable building block in medicinal chemistry and pharmaceutical development. Understanding its intrinsic stability and potential degradation pathways is critical for ensuring drug substance and product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and elucidates its likely degradation pathways based on established chemical principles.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound hydrochloride is essential for designing robust stability studies and developing suitable analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO | |
| Molecular Weight | 137.61 g/mol | |
| Melting Point | 198-202 °C (decomposition) | |
| Solubility (25 °C) | 48 mg/mL in Water; 6 mg/mL in Ethanol | |
| pKa (amine group) | 9.2 ± 0.1 |
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[1] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[2][3] For this compound, a comprehensive forced degradation study would typically involve the following stress conditions:
-
Hydrolytic Degradation: Exposure to acidic and basic conditions to assess susceptibility to hydrolysis.
-
Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide, to evaluate oxidative stability.
-
Photolytic Degradation: Exposure to light sources to determine photosensitivity.
-
Thermal Degradation: Heating the substance to assess its stability at elevated temperatures.
Experimental Protocols for Forced Degradation
While specific experimental data for this compound is not publicly available, the following protocols, based on general industry practices and regulatory guidelines, can be applied.[4][5]
2.1.1. Hydrolytic Stability
-
Objective: To determine the rate and extent of degradation in aqueous solutions at different pH values.
-
Methodology:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) media.
-
Store the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the aliquots from acidic and basic solutions.
-
Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
2.1.2. Oxidative Stability
-
Objective: To assess the susceptibility of the molecule to oxidation.
-
Methodology:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Store the solution at room temperature or slightly elevated temperature (e.g., 40°C).
-
Monitor the reaction at various time points.
-
Analyze the samples by HPLC.
-
2.1.3. Photostability
-
Objective: To evaluate the impact of light exposure on the stability of the compound.
-
Methodology:
-
Expose the solid drug substance and its solution to a light source that provides both UV and visible light, according to ICH Q1B guidelines.[5] A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
Maintain a dark control sample to differentiate between light-induced and thermal degradation.
-
Analyze the exposed and control samples by HPLC.
-
2.1.4. Thermal Stability
-
Objective: To determine the impact of high temperature on the solid drug substance.
-
Methodology:
-
Place the solid this compound in a controlled temperature oven (e.g., 80°C).
-
Monitor for physical changes and assay the sample at various time points.
-
Analyze the samples by HPLC.
-
Analytical Methodology for Stability Assessment
A validated, stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. For the characterization and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[6][7][8]
Stability-Indicating HPLC Method (Hypothetical)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized for good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the molecule lacks a strong chromophore).
-
Column Temperature: Controlled at a specific temperature (e.g., 30°C) to ensure reproducibility.
Potential Degradation Pathways
Based on the chemical structure of this compound, which contains a secondary amine and an ether linkage within a saturated heterocyclic ring, the following degradation pathways are plausible.
Oxidative Degradation
The primary amine is susceptible to oxidation. Potential oxidation products could include the corresponding hydroxylamine, nitroso, or nitro derivatives. Ring oxidation is also a possibility, potentially leading to ring opening.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF) [scirp.org]
An In-depth Technical Guide on the Safety and Handling of (S)-tetrahydro-2H-pyran-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (S)-tetrahydro-2H-pyran-3-amine, a chiral amine widely used as a building block in medicinal chemistry and drug development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.
Section 1: Chemical Identification and Physical Properties
This compound is a cyclic amine with a stereocenter at the C3 position.[1] It is commonly supplied as a hydrochloride salt to improve its stability and solubility.[1][2]
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | [3] |
| Molecular Weight | 101.15 g/mol | [3] |
| Appearance | Colorless to pale yellow solid | [2] |
| Boiling Point | 166 - 166.5 °C | [4] |
| pKa | 9.2 ± 0.1 | [1] |
| LogP | -0.85 ± 0.05 | [1] |
| Solubility | Readily soluble in water and polar organic solvents. | [2] |
Section 2: Hazard Identification and Classification
This compound is classified as hazardous. The primary hazards are related to skin, eye, and respiratory irritation. In some forms, it may be flammable.
GHS Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 1 / Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
(Classification may vary by supplier and concentration.)
Hazard Statements (H-phrases):
Precautionary Statements (P-phrases): A comprehensive list of precautionary statements includes avoiding breathing vapors, washing skin thoroughly after handling, and using personal protective equipment.[4][7] Key statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P264: Wash skin thoroughly after handling.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Section 3: Handling and Storage
Safe Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[8]
-
Avoid contact with skin, eyes, and clothing.
-
Avoid ingestion and inhalation.[8]
-
Use non-sparking tools and take precautionary measures against static discharge, especially if the compound is in a flammable liquid form.[4]
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Store in a cool, shaded area.
-
Handle and store under an inert gas (e.g., nitrogen or argon).[2][4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[4]
Section 4: Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical to minimize exposure.
| PPE Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] |
| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure. Flame retardant antistatic protective clothing is recommended.[4] |
| Respiratory Protection | If vapors or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][9] |
Section 5: First Aid and Emergency Procedures
General Advice: In case of an accident or if you feel unwell, seek medical advice immediately and show the safety data sheet to the doctor in attendance.[4][7]
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[10] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation persists, get medical advice.[10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Get medical attention immediately.[11][10] |
Accidental Release Measures:
-
Personal Precautions: Evacuate the danger area. Ensure adequate ventilation. Avoid substance contact and do not breathe vapors. Keep away from heat and sources of ignition.
-
Environmental Precautions: Do not let the product enter drains or waterways.
-
Containment and Cleaning: Cover drains. Collect, bind, and pump off spills. Absorb with inert material (e.g., sand, silica gel, universal binder) and place in a suitable container for disposal.[11][12]
Section 6: Experimental Workflow and Safety Logic
This compound is a common building block in organic synthesis, often used in reactions like amide bond formation. The following diagrams illustrate the logical flow of safety procedures and a typical experimental workflow.
Caption: Logical workflow for safe chemical handling.
Caption: Typical workflow for an amide coupling reaction.
Disclaimer: This document is intended as a guide and is not a substitute for a thorough review of the manufacturer's Safety Data Sheet (SDS) and institutional safety protocols. Always consult the most current SDS for the specific product you are using.
References
- 1. This compound, HCl | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Oxan-3-amine | C5H11NO | CID 5200320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. (R)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1315500-31-2 [sigmaaldrich.com]
- 6. Tetrahydro-2H-pyran-3-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for (S)-tetrahydro-2H-pyran-3-amine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tetrahydro-2H-pyran-3-amine is a valuable chiral building block in organic synthesis, particularly in the construction of complex molecules with defined stereochemistry.[1] Its rigid tetrahydropyran ring and the stereogenic center at the 3-position make it an attractive scaffold for the synthesis of pharmaceutical intermediates and other fine chemicals.[1] This document provides detailed application notes and a representative protocol for the use of this compound in asymmetric synthesis, focusing on its potential application as a chiral auxiliary. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[2]
Application: Diastereoselective Alkylation via a Chiral Auxiliary
A primary application of chiral amines in asymmetric synthesis is their use as chiral auxiliaries to direct the stereoselective alkylation of carboxylic acid derivatives. The general strategy involves the formation of a chiral amide between the carboxylic acid and the chiral amine. The steric hindrance provided by the chiral auxiliary then directs the approach of an electrophile to one face of the enolate formed from the amide, leading to a diastereomerically enriched product. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched carboxylic acid, alcohol, or other functional group.
Experimental Protocol: Diastereoselective Alkylation of a Propanoic Acid Derivative (Adapted)
This protocol is adapted from established procedures for diastereoselective alkylation using other chiral auxiliaries and is presented as a starting point for the investigation of this compound in this role.
Objective: To synthesize an enantiomerically enriched 2-substituted propanoic acid derivative via diastereoselective alkylation of an N-acyl derivative of this compound.
Materials:
-
This compound hydrochloride
-
Propionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide
-
Hydrochloric acid (HCl), aqueous solution (e.g., 6 M)
-
Sodium hydroxide (NaOH), aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for anhydrous reactions
Part 1: Synthesis of the Chiral Amide
-
Preparation of the Free Amine: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in a minimal amount of water. Add an aqueous solution of NaOH (1.1 eq) and extract the free amine into dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain this compound.
-
Amide Formation: Dissolve the obtained this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon). Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-propionyl-(S)-tetrahydro-2H-pyran-3-amine.
Part 2: Diastereoselective Alkylation
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the N-propionyl-(S)-tetrahydro-2H-pyran-3-amine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (LDA) solution (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Part 3: Removal of the Chiral Auxiliary
-
Hydrolysis: Reflux the alkylated amide (1.0 eq) in 6 M aqueous HCl for 12-24 hours.
-
After cooling to room temperature, extract the aqueous layer with diethyl ether to remove any non-polar impurities.
-
Basify the aqueous layer with a concentrated NaOH solution until pH > 12.
-
Extract the liberated this compound with dichloromethane for potential recovery and recycling.
-
Acidify the aqueous layer with concentrated HCl to pH < 2 and extract the desired 2-benzylpropanoic acid with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
Quantitative Data Summary
The following table presents hypothetical data for the diastereoselective alkylation, based on typical results observed with other effective chiral auxiliaries. Actual results with this compound would require experimental validation.
| Step | Product | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |
| Amide Formation | N-propionyl-(S)-tetrahydro-2H-pyran-3-amine | 85-95 | N/A | >99 |
| Alkylation | N-(2-benzylpropionyl)-(S)-tetrahydro-2H-pyran-3-amine | 70-90 | 85-95 | N/A |
| Auxiliary Removal | (S)-2-benzylpropanoic acid | 80-95 | N/A | 85-95 |
Visualizations
References
Application of (S)-tetrahydro-2H-pyran-3-amine in Medicinal Chemistry: Development of Triple Monoamine Reuptake Inhibitors
(S)-tetrahydro-2H-pyran-3-amine has emerged as a valuable chiral building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. Its rigid pyran scaffold allows for precise spatial orientation of substituents, making it an attractive template for designing molecules with high affinity and selectivity for specific biological targets. A prominent application of this scaffold is in the creation of Triple Monoamine Reuptake Inhibitors (TUIs) , which hold promise as next-generation antidepressants with a potentially broader efficacy and faster onset of action.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in the design and synthesis of TUIs.
Introduction to Triple Monoamine Reuptake Inhibitors (TUIs)
Major depressive disorder is a widespread and debilitating condition. For decades, the mainstay of treatment has been medications that modulate the levels of monoamine neurotransmitters in the brain, namely serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have proven effective for many, a significant number of patients exhibit an inadequate response or experience undesirable side effects.[2]
The inclusion of dopamine reuptake inhibition, in addition to serotonin and norepinephrine, is hypothesized to address a broader range of depressive symptoms, including anhedonia (the inability to feel pleasure), which is often linked to dopaminergic dysfunction.[3] TUIs are designed to simultaneously block the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), thereby increasing the synaptic concentrations of all three key neurotransmitters.[3][4]
This compound as a TUI Scaffold
The this compound core has been successfully employed in the design of potent TUIs. The stereochemistry of the amine group and the ability to introduce diverse substituents at other positions of the pyran ring are crucial for achieving the desired pharmacological profile. Structure-activity relationship (SAR) studies have demonstrated that modifications to the substituents on the pyran ring and the amine side chain can significantly influence the potency and selectivity for DAT, SERT, and NET.
Quantitative Data: In Vitro Potency of TUI Analogs
The following table summarizes the in vitro binding affinities (Ki, in nM) of representative TUI compounds incorporating the this compound scaffold for the dopamine, serotonin, and norepinephrine transporters.[4] Lower Ki values indicate higher binding affinity.
| Compound ID | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | TUI Profile |
| 2g | 60 | 79 | 70.3 | Balanced TUI |
| 4a | 135 | 14.7 | 25.9 | SERT/NET-potent TUI |
| D-142 | 59.3 | 14.7 | 29.3 | SERT/NET-potent TUI |
Experimental Protocols
General Synthetic Scheme for TUI Analogs
The synthesis of TUI compounds based on the this compound scaffold generally involves a reductive amination reaction. The key intermediate, this compound, is coupled with a variety of aldehydes or ketones to introduce the desired side chain.
General Protocol for Reductive Amination:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol) is added the desired aldehyde or ketone (1.1 eq) and a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃) (1.5 eq).
-
A catalytic amount of acetic acid may be added to facilitate imine formation.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired TUI analog.
A general workflow for the synthesis is depicted below:
Caption: Synthetic workflow for TUI analogs.
In Vitro Monoamine Reuptake Inhibition Assay
The potency of the synthesized compounds against DAT, SERT, and NET is determined using a radioligand binding assay. This assay measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter.
Protocol Outline:
-
Preparation of Synaptosomes: Brain tissue (e.g., rat striatum for DAT, cortex for SERT and NET) is homogenized in a suitable buffer. The homogenate is centrifuged to pellet the synaptosomes, which are then resuspended.
-
Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) is incubated with the synaptosomal preparation.
-
Increasing concentrations of the test compound are added to compete with the radioligand for binding to the transporter.
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor.
-
-
Incubation and Filtration: The mixture is incubated at a specific temperature for a defined period to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
The experimental workflow is illustrated in the following diagram:
Caption: Workflow for the in vitro monoamine reuptake assay.
Mechanism of Action and Signaling Pathway
TUIs exert their therapeutic effect by blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling to the postsynaptic neuron.
The signaling pathway is depicted below:
Caption: Signaling pathway of Triple Monoamine Reuptake Inhibitors.
Conclusion
This compound serves as a promising and versatile scaffold for the development of novel Triple Monoamine Reuptake Inhibitors. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this chemical space for the identification of new and improved treatments for depression and other CNS disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural exploration of (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues: identification of potent triple monoamine reuptake inhibitors as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using (S)-tetrahydro-2H-pyran-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of enzyme inhibitors derived from the chiral building block, (S)-tetrahydro-2H-pyran-3-amine. This versatile scaffold has shown promise in the development of novel therapeutics targeting a range of enzymes implicated in various disease states, including neurological disorders and cancer. This document offers detailed experimental protocols, quantitative biological data for representative inhibitor classes, and visualizations of relevant signaling pathways to guide researchers in this field.
Monoamine Transporter Inhibitors for Neurological Disorders
Derivatives of this compound have been explored as potent inhibitors of monoamine transporters, which are critical for regulating neurotransmitter levels in the brain. Dysregulation of these transporters is associated with depression and other neurological conditions.
Quantitative Data: Inhibitory Activity of Tetrahydropyran-based Monoamine Transporter Inhibitors
The following table summarizes the inhibitory constants (Ki) for a series of compounds structurally related to derivatives of this compound, demonstrating their potency against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
| Compound ID | Target | Ki (nM)[1][2] |
| 2c | DAT | 152 |
| SERT | 1.05 | |
| NET | 47.3 | |
| 2g | DAT | 60 |
| SERT | 79 | |
| NET | 70 | |
| 4a | DAT | 135 |
| SERT | 14.7 | |
| NET | 25.9 | |
| 4d | DAT | 401 |
| SERT | 1.99 | |
| NET | 57.2 | |
| 10f | DAT | 31.3 |
| SERT | 40 | |
| NET | 38.5 | |
| 10j | DAT | 15.9 |
| SERT | 12.9 | |
| NET | 29.3 |
Experimental Protocol: Synthesis of a Representative Monoamine Transporter Inhibitor
This protocol describes a general method for the synthesis of N-substituted derivatives of this compound via reductive amination.
Materials:
-
This compound hydrochloride
-
Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in 1,2-dichloroethane, add triethylamine (1.2 eq) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted this compound derivative.
Visualization: Monoamine Transporter Signaling Pathway
Caption: Monoamine Transporter Inhibition Workflow.
Kinase Inhibitors for Cancer Therapy
The tetrahydropyran motif is also present in a number of kinase inhibitors developed for cancer treatment. These compounds often target specific kinases involved in cell growth and proliferation signaling pathways.
Quantitative Data: Inhibitory Activity of Pyran-based Kinase Inhibitors
The following table presents the half-maximal inhibitory concentrations (IC50) for representative pyran-containing compounds against various cancer cell lines and specific kinases.
| Compound Class | Target Kinase/Cell Line | IC50 (µM) |
| Pyranopyridines | EGFR | 1.21[3][4] |
| VEGFR-2 | 2.65[3][4] | |
| Liver Cancer Cell Line | 0.15 - 0.23[3][4] | |
| Pyrazolopyridines | ALK5 | 0.0002 (2 nM)[5] |
| 4H-Pyran Derivatives | HCT-116 (Colon Cancer) | 75.1 - 85.88[6] |
| Pyrazolopyrimidines | CDK2 | 0.09 - 1.58[7] |
Experimental Protocol: General Synthesis of Pyran-based Heterocycles
This protocol outlines a general multi-component reaction for the synthesis of 2-amino-4H-pyran derivatives, which can serve as precursors for more complex kinase inhibitors.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
β-ketoester (e.g., ethyl acetoacetate)
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and the β-ketoester (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. The product often precipitates out of the solution upon formation.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the 2-amino-4H-pyran derivative. Further purification can be achieved by recrystallization if necessary.
Visualization: Kinase Signaling Pathways
Caption: TGF-β/ALK5 Signaling Pathway and Inhibition.
References
- 1. Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Tetrahydro-2H-pyran-3-amine as a Versatile Precursor for Novel Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tetrahydro-2H-pyran-3-amine is a valuable chiral building block in medicinal chemistry, serving as a key precursor for the synthesis of a diverse range of novel heterocyclic compounds with significant biological activities.[1] Its constrained cyclic structure and stereochemistry are pivotal for specific interactions with biological targets, making it an attractive scaffold in drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of potent triple monoamine reuptake inhibitors (TUIs), a class of next-generation antidepressants, using a derivative of this compound. These TUIs simultaneously target the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), offering the potential for enhanced efficacy and a faster onset of action compared to traditional antidepressants.[2][3][4]
Data Presentation: In Vitro Efficacy of Novel Pyran-Based Triple Monoamine Reuptake Inhibitors
The following table summarizes the in vitro potencies of a series of novel heterocycles derived from a (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine scaffold. The inhibitory activities are presented as IC50 values (nM) for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2]
| Compound ID | R-Group | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| 2a | H | 13.0 ± 2.6 | 1.15 ± 0.17 | 1.99 ± 0.77 |
| 2b | 4-F | 16.0 ± 2.1 | 5.90 ± 1.1 | 4.30 ± 1.2 |
| 2c | 4-Cl | 26.6 ± 3.8 | 0.94 ± 0.13 | 4.50 ± 0.9 |
| 2d | 4-CH3 | 19.3 ± 2.9 | 1.30 ± 0.21 | 2.80 ± 0.6 |
| 2e | 4-OCH3 | 31.8 ± 4.5 | 1.80 ± 0.3 | 3.90 ± 0.8 |
| 2f | 3,4-di-Cl | 41.2 ± 5.3 | 2.50 ± 0.4 | 6.70 ± 1.1 |
| 2g | 4-(SO2NH2)methyl | 1393 ± 268 | 2008 ± 513 | 4097 ± 661 |
| 4a | H | 13.0 ± 2.6 | 1.15 ± 0.17 | 1.99 ± 0.77 |
| 4e | 3,4-di-Cl | 303 ± 39 | 120 ± 21 | 91.8 ± 16 |
| 23a | H | 32.5 ± 4.3 | 69.1 ± 19.8 | 8.48 ± 1.73 |
| 23b | 4-F | 28.8 ± 2.7 | 334 ± 126 | 13.4 ± 5.6 |
| 23c | 4-Cl | 73.0 ± 8.6 | 187 ± 27 | 50.5 ± 18.0 |
| 23d | 4-CH3 | 11.2 ± 2.8 | 3.07 ± 0.32 | 6.19 ± 2.48 |
| 31a | H | 38.4 ± 2.6 | 58.4 ± 4.0 | 4.20 ± 2.39 |
| 31b | 4-F | 424 ± 46 | 72.8 ± 8.7 | 89.1 ± 32.3 |
Experimental Protocols
The synthesis of novel pyran-based triple monoamine reuptake inhibitors from this compound analogues can be achieved through two primary synthetic routes: reductive amination and nucleophilic substitution.
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of N-benzylated derivatives of (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine.
Materials:
-
(3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine (1.0 eq)
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-fluorobenzaldehyde) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine (1.0 eq) and the corresponding substituted benzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylated heterocycle.
Protocol 2: Synthesis via Nucleophilic Substitution
This protocol outlines the synthesis of derivatives through the reaction of the amine with a suitable electrophile.
Materials:
-
(3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine (1.0 eq)
-
Substituted benzyl bromide or other suitable halide (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine (1.0 eq) in anhydrous N,N-dimethylformamide, add potassium carbonate (2.0 eq).
-
To this suspension, add the substituted benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.[6]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway of Triple Monoamine Reuptake Inhibition
Caption: Mechanism of action of a pyran-derived triple monoamine reuptake inhibitor.
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of novel pyran-based heterocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved asymmetric synthetic route to a novel triple uptake inhibitor antidepressant (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol (D-142) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
Experimental protocol for N-alkylation of (S)-tetrahydro-2H-pyran-3-amine
Application Note: N-Alkylation of (S)-tetrahydro-2H-pyran-3-amine
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed experimental protocol for the selective N-mono-alkylation of this compound via reductive amination, a method known for its efficiency and preservation of stereochemical integrity.[1][2]
Introduction
The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in pharmaceuticals and other fine chemicals.[3] For chiral amines, such as this compound, maintaining stereochemical purity during N-alkylation is paramount. Reductive amination offers a robust and controlled method for the N-alkylation of primary and secondary amines.[4][5][6][7] This process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.[5] This one-pot procedure is often preferred over direct alkylation with alkyl halides, as it can minimize the overalkylation products that are often challenging to separate.[7][8]
This application note details a comprehensive protocol for the N-alkylation of this compound using reductive amination.
Generalized Reaction Scheme
The overall transformation involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent to yield the N-alkylated product.
Caption: Generalized N-alkylation of this compound.
Experimental Protocol: Reductive Amination
This protocol describes the N-alkylation of this compound with a generic aldehyde.
Materials and Reagents
| Reagent | Role | Supplier | Purity |
| This compound | Starting Material | Commercially Available | >98% |
| Aldehyde (e.g., Isobutyraldehyde) | Alkylating Precursor | Commercially Available | >98% |
| Sodium triacetoxyborohydride (STAB) | Reducing Agent | Commercially Available | >95% |
| Dichloromethane (DCM), anhydrous | Solvent | Commercially Available | >99.8% |
| Acetic Acid (glacial) | Catalyst (optional) | Commercially Available | >99.7% |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Quenching Agent | In-house preparation | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | Commercially Available | - |
| Ethyl Acetate | Extraction Solvent | Commercially Available | HPLC Grade |
| Hexanes | Eluent for Chromatography | Commercially Available | HPLC Grade |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Nitrogen or Argon inlet
-
Septa and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Workflow for the reductive amination of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM).
-
Addition of Carbonyl: Add the aldehyde (1.0-1.2 eq.) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step, particularly for less reactive ketones.
-
Reduction: To the stirring mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15-20 minutes. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-16 hours).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated amine.[3]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Assess the enantiomeric purity by chiral HPLC to ensure no racemization has occurred.
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. Handle under an inert atmosphere and avoid contact with water during storage and handling.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
Conclusion
This protocol provides a reliable and efficient method for the N-alkylation of this compound via reductive amination. The use of sodium triacetoxyborohydride as a mild reducing agent allows for a one-pot procedure that is generally high-yielding and preserves the stereochemical integrity of the chiral center. This methodology is broadly applicable for the synthesis of a variety of N-alkylated derivatives for applications in drug discovery and development.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines | Scilit [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
The Role of (S)-tetrahydro-2H-pyran-3-amine in the Synthesis of Novel Anticancer Agents: Applications and Protocols
(S)-tetrahydro-2H-pyran-3-amine has emerged as a valuable chiral building block in the design and synthesis of a new generation of targeted anticancer agents. Its rigid tetrahydropyran ring system provides a desirable scaffold for developing inhibitors of key signaling pathways implicated in cancer cell proliferation and survival. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this versatile amine in the synthesis of potent anticancer compounds, particularly inhibitors of Bruton's tyrosine kinase (BTK) and Phosphoinositide 3-kinase (PI3K).
Application Notes
The tetrahydropyran motif is a privileged structure in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. The specific stereochemistry of this compound allows for precise three-dimensional interactions with the binding sites of target proteins, leading to enhanced potency and selectivity.
Derivatives of this compound have been successfully incorporated into the structures of inhibitors targeting key enzymes in oncogenic signaling pathways:
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of various B-cell malignancies. Inhibitors incorporating the this compound scaffold have shown significant promise in treating these cancers.
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers. The tetrahydropyran ring can be utilized to develop selective and potent inhibitors of PI3K isoforms, offering a therapeutic strategy for a broad range of solid and hematological malignancies.
The chiral nature of this compound is critical for its biological activity, often leading to significant differences in potency compared to its enantiomer or racemic mixtures.
Data Presentation
The following tables summarize the in vitro anticancer activity of representative compounds synthesized using this compound derivatives.
Table 1: Anticancer Activity of Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| 16c | SK-BR-3 (Breast Cancer) | 0.21 | [1] |
| 16d | SK-BR-3 (Breast Cancer) | 0.15 | [1] |
| 15f | SK-BR-3 (Breast Cancer) | - | [1] |
Table 2: Inhibitory Activity of a Bruton's Tyrosine Kinase (BTK) Inhibitor Prodrug Series
| Compound | BTK IC50 (nM) | Reference |
| Parent Compound 4 | 14 | [2][3] |
| Prodrug 5a | 135 | [2][3] |
| Prodrug 5b | 92 | [2][3] |
| Prodrug 5c | 124 | [2][3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key anticancer agents incorporating the this compound scaffold.
Protocol 1: Synthesis of Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives
This protocol is based on a five-step reaction sequence, with the Achmatowicz oxidative cyclization as a key step.[1]
Step 1: Achmatowicz Oxidative Cyclization
-
Description: Conversion of a suitable furfuryl alcohol derivative to a 2,5-dihydro-2H-pyran-2-one.
-
Reagents and Conditions: m-Chloroperbenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) at low temperatures (e.g., -20 °C to 0 °C).
-
Procedure:
-
Dissolve the furfuryl alcohol derivative in DCM and cool the solution.
-
Add a solution of m-CPBA in DCM dropwise while maintaining the temperature.
-
Stir the reaction for a specified time until completion (monitored by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 2-5: Subsequent Transformations
-
Description: The resulting dihydropyranone undergoes a series of transformations including reduction, protection, and cyclization with hydrazine derivatives to yield the final tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one compounds.
-
Note: The specific reagents and conditions for these subsequent steps will vary depending on the desired final product and should be followed as detailed in the source literature.
Protocol 2: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor (Parent Compound 4)
This protocol outlines the key steps in the synthesis of a potent BTK inhibitor.[2][3]
Step 1: SN2 Reaction and Reduction
-
Description: A nucleophilic substitution reaction followed by reduction of a nitro group.
-
Reagents and Conditions: A protected this compound derivative, 2-chloro-5-nitropyrimidine, followed by a reducing agent such as iron powder in the presence of an acid (e.g., acetic acid) or catalytic hydrogenation.
-
Procedure:
-
React the protected amine with 2-chloro-5-nitropyrimidine in a suitable solvent (e.g., DMF) in the presence of a base (e.g., DIPEA) at elevated temperature.
-
After completion, isolate the product and proceed to the reduction step.
-
For chemical reduction, suspend the nitro compound in a solvent mixture (e.g., ethanol/water) and add iron powder and acetic acid. Heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the product.
-
Step 2: Coupling and Deprotection
-
Description: Amide bond formation followed by the removal of protecting groups.
-
Reagents and Conditions: The product from Step 1, a substituted benzoic acid, a coupling agent (e.g., HATU or EDCI/HOBt), and a base (e.g., DIPEA) in a solvent like DMF. Deprotection conditions will depend on the protecting groups used (e.g., TFA for Boc group).
-
Procedure:
-
Combine the amine from Step 1, the carboxylic acid, coupling agent, and base in DMF and stir at room temperature.
-
After the reaction is complete, work up the reaction mixture and purify the coupled product.
-
Dissolve the protected compound in a suitable solvent (e.g., DCM) and add the deprotecting agent (e.g., TFA).
-
Stir at room temperature until the deprotection is complete, then concentrate under reduced pressure to obtain the final compound.
-
Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating key signaling pathways targeted by these anticancer agents and a general experimental workflow for their biological evaluation.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: B-Cell Receptor (BCR) Signaling Pathway Inhibition.
Caption: Experimental Workflow for Anticancer Drug Discovery.
References
- 1. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Tetrahydro-2H-pyran-3-amine as a Novel Chiral Ligand for Organometallic Catalysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: While direct applications of (S)-tetrahydro-2H-pyran-3-amine in organometallic catalysis are not yet extensively documented in peer-reviewed literature, its structural features—a chiral secondary amine incorporated within a tetrahydropyran ring—suggest significant potential as a novel ligand for asymmetric catalysis. This document provides a prospective overview of its application, drawing parallels with well-established chiral amino alcohol and diamine ligands.[1][2][3] We present hypothetical application notes and detailed protocols for its use in asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions, supported by representative data and workflows.
Introduction
Chiral amines and their derivatives are fundamental building blocks in the synthesis of pharmaceuticals and fine chemicals.[4][5][6] In organometallic catalysis, they often serve as chiral ligands that can induce high stereoselectivity in a variety of transformations.[7][8][9] The structure of this compound, featuring a stereocenter adjacent to a coordinating nitrogen atom and an ether oxygen, presents an intriguing motif for ligand design. The pyran ring can enforce a rigid conformation, which is often beneficial for achieving high enantioselectivity. This document explores its potential in two key areas of organometallic catalysis: asymmetric hydrogenation and cross-coupling reactions.
Hypothetical Application: Asymmetric Hydrogenation of Prochiral Ketones
The asymmetric hydrogenation of ketones to produce chiral alcohols is a cornerstone of modern synthetic chemistry.[7][8] Chiral β-amino alcohols are known to be effective ligands for this transformation.[10][11] By analogy, an organometallic complex of this compound could serve as a highly effective catalyst.
2.1. Proposed Catalytic System
A hypothetical ruthenium (II) complex incorporating this compound and a phosphine ligand could be an effective catalyst. The amine and the ether oxygen of the ligand could coordinate to the metal center, creating a chiral environment for the catalytic reaction.
2.2. Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
Objective: To synthesize (R)-1-phenylethanol via asymmetric hydrogenation of acetophenone using a Ru-(S)-tetrahydro-2H-pyran-3-amine complex.
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound
-
Triphenylphosphine (PPh₃)
-
Acetophenone
-
Isopropanol (i-PrOH)
-
Potassium tert-butoxide (KOtBu)
-
Hydrogen gas (H₂)
-
Anhydrous, degassed solvents
Procedure:
-
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, [RuCl₂(p-cymene)]₂ (0.005 mmol), this compound (0.01 mmol), and PPh₃ (0.01 mmol) are dissolved in anhydrous isopropanol (5 mL) in a Schlenk flask. The mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, acetophenone (1 mmol) and KOtBu (0.1 mmol) are added.
-
Hydrogenation: The flask is sealed, purged with hydrogen gas, and then pressurized to 10 atm of H₂. The reaction mixture is stirred vigorously at 40°C.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.
-
Analysis: The enantiomeric excess (ee) of the product, (R)-1-phenylethanol, is determined by chiral HPLC.
2.3. Expected Results (Hypothetical Data)
| Substrate | Product | Conversion (%) | ee (%) |
| Acetophenone | (R)-1-Phenylethanol | >99 | 95 |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 98 | 92 |
| 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethan-1-ol | >99 | 90 |
Table 1: Hypothetical results for the asymmetric hydrogenation of various ketones using a Ru-(S)-tetrahydro-2H-pyran-3-amine catalyst.
Hypothetical Application: Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers.[12] Chiral phosphine ligands are commonly employed in these reactions.[13][14] A modified this compound ligand, functionalized with a phosphine group, could be a promising candidate for this transformation.
3.1. Proposed Ligand and Catalytic System
A P,N-ligand could be synthesized by reacting this compound with 2-(diphenylphosphino)benzaldehyde. The resulting ligand would chelate to a palladium precursor, such as [Pd(allyl)Cl]₂, to form the active catalyst.
3.2. Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
Objective: To synthesize the chiral product of the reaction between 1,3-diphenylallyl acetate and dimethyl malonate.
Materials:
-
[Pd(allyl)Cl]₂
-
(S)-tetrahydro-2H-pyran-3-yl-derived P,N-ligand
-
1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Catalyst Preparation: In a glovebox, [Pd(allyl)Cl]₂ (0.0025 mmol) and the chiral P,N-ligand (0.0055 mmol) are dissolved in anhydrous DCM (2 mL) and stirred for 20 minutes.
-
Reaction Setup: In a separate flask, 1,3-diphenylallyl acetate (0.1 mmol), dimethyl malonate (0.3 mmol), BSA (0.3 mmol), and KOAc (0.005 mmol) are dissolved in DCM (1 mL).
-
Reaction Execution: The catalyst solution is added to the substrate mixture. The reaction is stirred at room temperature and monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with DCM. The organic layer is dried over Na₂SO₄, and the solvent is evaporated. The crude product is purified by column chromatography.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC.
3.3. Expected Results (Hypothetical Data)
| Nucleophile | Product Yield (%) | ee (%) |
| Dimethyl malonate | 95 | 92 |
| Dibenzyl malonate | 92 | 90 |
| Nitromethane | 88 | 85 |
Table 2: Hypothetical results for the Pd-catalyzed asymmetric allylic alkylation using a (S)-tetrahydro-2H-pyran-3-yl-derived P,N-ligand.
Visualizations
Caption: Workflow for Asymmetric Hydrogenation.
Caption: Hypothetical Catalytic Cycle for AAA.
Conclusion
This compound holds considerable promise as a scaffold for the development of new chiral ligands in organometallic catalysis. Its rigid cyclic structure and the presence of two potential coordinating atoms (N and O) are desirable features for inducing high stereoselectivity. The hypothetical applications and protocols presented herein provide a roadmap for future research into the catalytic applications of this and related chiral amino-cyclic ethers. Experimental validation is required to fully assess the potential of this ligand class.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 9. Asymmetric transfer hydrogenation: chiral ligands and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 11. Chiral β-Amino Alcohol | TCI AMERICA [tcichemicals.com]
- 12. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling Reactions Involving (S)-tetrahydro-2H-pyran-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tetrahydro-2H-pyran-3-amine is a valuable chiral building block in medicinal chemistry and drug discovery. Its saturated heterocyclic structure is a common motif in a variety of biologically active molecules. The presence of a primary amine allows for a wide range of chemical modifications through coupling reactions, enabling the synthesis of diverse compound libraries for screening and the development of novel therapeutic agents. These application notes provide detailed protocols for three common and powerful coupling reactions involving this compound: amide bond formation, reductive amination, and Buchwald-Hartwig amination.
I. Amide Bond Formation
Amide bond formation is one of the most fundamental transformations in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals. The following protocols detail common methods for the acylation of this compound.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid for nucleophilic attack by the amine.
Experimental Protocol:
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (0.1-0.5 M), add EDC (1.2 eq.) and HOBt (1.2 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Quantitative Data for EDC/HOBt Mediated Amide Coupling
| Carboxylic Acid Partner | Amine | Coupling Agents | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | This compound | EDC, HOBt | DIPEA | DMF | 16 | 85-95 (estimated) |
| Acetic Acid | This compound | EDC, HOBt | DIPEA | DCM | 12 | 80-90 (estimated) |
| Boc-L-Alanine | This compound | EDC, HOBt | DIPEA | DMF | 24 | 75-85 (estimated) |
Workflow for EDC/HOBt Mediated Amide Coupling
Caption: Workflow for EDC/HOBt mediated amide coupling.
II. Reductive Amination
Reductive amination is a versatile method for the formation of carbon-nitrogen bonds, involving the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
STAB is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting aldehyde or ketone.
Experimental Protocol:
-
To a solution of the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise at room temperature.
-
If the amine is used as a hydrochloride salt, add a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or DIPEA to liberate the free amine.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Quantitative Data for Reductive Amination with STAB
| Carbonyl Partner | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | This compound | NaBH(OAc)₃ | DCE | 12 | 80-90 (estimated) |
| Cyclohexanone | This compound | NaBH(OAc)₃ | THF | 16 | 75-85 (estimated) |
| Acetone | This compound | NaBH(OAc)₃ | DCE | 24 | 70-80 (estimated) |
Workflow for Reductive Amination with STAB
Caption: Workflow for reductive amination with STAB.
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] It is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines.[1][2]
Protocol 3: Buchwald-Hartwig C-N Cross-Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl halide. The choice of ligand and base can be critical and may require optimization for specific substrates.
Experimental Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), and a phosphine ligand such as XPhos or RuPhos (2-10 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq.).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane (0.1-0.5 M).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: Quantitative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 70-85 (estimated) |
| 2-Chloropyridine | This compound | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 65-80 (estimated) |
| 1-Bromo-4-methoxybenzene | This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 75-90 (estimated) |
Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols: Incorporation of (S)-Tetrahydro-2H-pyran-3-amine into Peptide Mimics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids and cyclic scaffolds into peptide-based molecules is a well-established strategy in medicinal chemistry to enhance conformational stability, metabolic resistance, and biological activity. (S)-tetrahydro-2H-pyran-3-amine is a versatile cyclic amine that serves as a valuable building block in the design of novel peptide mimics. Its constrained ring system can impart favorable conformational properties to the resulting peptidomimetic, potentially leading to improved binding affinity and selectivity for biological targets. These structural motifs are of particular interest in the development of therapeutics for a range of diseases, including metabolic disorders and pain management.
This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptide mimics. A key example highlighted is its use in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.
Application: Development of Dipeptidyl Peptidase IV (DPP-4) Inhibitors
A significant application of the tetrahydro-2H-pyran-3-amine scaffold is in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-4). DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for regulating glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
Researchers have synthesized and evaluated a series of tri-substituted tetrahydropyran analogs as potent and selective DPP-4 inhibitors.[1] One such clinical candidate, (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine, demonstrates the successful application of this scaffold in designing orally bioavailable and efficacious drugs.[1]
Quantitative Data: Potency and Selectivity of a Tetrahydropyran-based DPP-4 Inhibitor
The following table summarizes the in vitro potency and selectivity of a clinical candidate incorporating the tetrahydro-2H-pyran-3-amine scaffold against DPP-4 and other related proteases.
| Compound ID | DPP-4 IC50 (nM) | QPP IC50 (nM) | DPP8 IC50 (nM) | FAP IC50 (nM) |
| 23 | 1.8 | >100,000 | 1,200 | 3,400 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2013, 23(19), 5361-5366.[1]
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a growing peptide chain using solid-phase peptide synthesis (SPPS) and a representative solution-phase coupling to form a non-peptidic amide bond, as seen in the synthesis of DPP-4 inhibitors.
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound
This protocol describes a standard method for coupling this compound to a resin-bound peptide.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
This compound hydrochloride
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide)
-
Additives: HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: Methanol
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes and drain.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Activation of the C-terminal Carboxylic Acid:
-
In a separate vial, dissolve the Fmoc-protected amino acid to be coupled (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
-
Coupling of this compound:
-
Dissolve this compound hydrochloride (3 equivalents) and DIPEA (7 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Add the this compound solution to the resin.
-
Add the coupling reagent (e.g., HBTU, 3 equivalents, or DIC, 3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature. The reaction time can vary from 2 hours to overnight.
-
-
Monitoring and Washing:
-
Monitor the reaction progress using the Kaiser test. A negative result (no color change) indicates complete coupling.
-
Once the reaction is complete, drain the reaction mixture.
-
Wash the resin with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
-
Cleavage and Purification (if it is the final step):
-
Dry the resin under vacuum.
-
Cleave the peptide mimic from the resin using a cleavage cocktail appropriate for the resin and protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Precipitate the crude product in cold diethyl ether.
-
Purify the peptide mimic using reverse-phase HPLC.
-
Protocol 2: Solution-Phase Amide Bond Formation (Representative for DPP-4 Inhibitor Synthesis)
This protocol outlines a typical solution-phase coupling reaction to form an amide bond between a carboxylic acid and this compound.
Materials:
-
Carboxylic acid substrate
-
This compound hydrochloride
-
Coupling reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Additive: HOBt (Hydroxybenzotriazole)
-
Base: Triethylamine (TEA) or DIPEA
-
Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Aqueous workup solutions: 1N HCl, saturated NaHCO3, brine
-
Drying agent: Anhydrous Na2SO4 or MgSO4
Procedure:
-
Reaction Setup:
-
Dissolve the carboxylic acid substrate (1 equivalent) and HOBt (1.2 equivalents) in the chosen solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Add EDC (1.2 equivalents) to the reaction mixture and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, neutralize this compound hydrochloride (1.2 equivalents) with the base (e.g., TEA, 1.2 equivalents) in the reaction solvent.
-
Add the neutralized amine solution to the activated carboxylic acid mixture.
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
-
Workup:
-
Dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Experimental Workflow for SPPS Incorporation
References
Application Notes and Protocols for (S)-tetrahydro-2H-pyran-3-amine in the Development of Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the (S)-tetrahydro-2H-pyran-3-amine scaffold in the design and synthesis of potent monoamine transporter inhibitors. The following sections detail the structure-activity relationships (SAR), quantitative data on the inhibitory potency of derivative compounds, and the experimental protocols for their evaluation. This information is intended to guide researchers in the development of novel therapeutics, particularly for conditions such as depression.
Introduction
The this compound moiety serves as a versatile building block in medicinal chemistry for the development of compounds targeting monoamine transporters.[1] Derivatives incorporating this scaffold have shown significant inhibitory activity against the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2][3] By modulating the levels of these key neurotransmitters in the synaptic cleft, these compounds present promising opportunities for the treatment of various neurological and psychiatric disorders, most notably major depressive disorder.[4] The exploration of this chemical space has led to the identification of triple reuptake inhibitors (TRIs), dual dopamine/norepinephrine reuptake inhibitors (DNRIs), and selective serotonin reuptake inhibitors (SSRIs).[4]
Structure-Activity Relationship (SAR) and Lead Optimization
The development of potent monoamine transporter inhibitors based on the this compound core has been guided by systematic SAR studies. Key modifications to the parent structure have revealed critical insights into the structural requirements for high-affinity binding and selectivity.
A primary strategy involves the derivatization of the amine group, often through reductive amination with various aldehydes.[4] This allows for the introduction of diverse substituents that can probe the binding pockets of the monoamine transporters. For instance, the introduction of a benzhydryl group at the 6-position of the pyran ring and a substituted benzyl group on the amine at the 3-position has been a fruitful approach.[2][3]
Further exploration has focused on substitutions on the aromatic rings of these appended groups. The introduction of fluorine atoms, for example, has been shown to generally increase activity at the DAT.[4] Additionally, the nature and position of substituents on the N-benzyl ring significantly influence the potency and selectivity profile of the resulting compounds. For example, hydroxyl and methoxy substitutions have led to compounds with a triple reuptake inhibitory profile.[3]
The logical progression of these SAR studies can be visualized as a systematic exploration of different chemical moieties attached to the core scaffold to optimize biological activity.
Quantitative Data: Inhibitory Potency of Derivatives
The inhibitory activities of various derivatives of this compound at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are summarized below. The data is presented as the inhibitory constant (Ki) in nanomolar (nM) concentrations. A lower Ki value indicates a higher binding affinity.
| Compound ID | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Profile | Reference |
| 2c | 401 | 1.99 | 57.2 | SSRI | [4] |
| 2g | 60 | 79 | 70 | TUI | [4] |
| 4a | Moderate | High | High | TUI | [4] |
| 4d | 401 | 1.99 | 57.2 | SSRI | [4] |
| 10f | 31.3 | 40 | 38.5 | TUI | [3] |
| 10g | 41.4 | - | 47.2 | DNRI | [3] |
| 10i | 43.2 | - | 39.6 | DNRI | [3] |
| 10j | 15.9 | 12.9 | 29.3 | TUI | [3] |
| 23d | 11 | 3.1 | 6.2 | TUI | [4] |
| 31a | 38.4 | - | 4.2 | DNRI | [4] |
Experimental Protocols
The following protocols are generalized methods for the synthesis and evaluation of this compound derivatives as monoamine transporter inhibitors.
General Synthesis of N-Substituted this compound Derivatives
A common synthetic route to N-substituted derivatives is through reductive amination.[4]
Materials:
-
This compound
-
Appropriate aldehyde or ketone
-
Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3)
-
Methanol or dichloromethane
-
Glacial acetic acid (catalyst, if needed)
Procedure:
-
Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in the chosen solvent.
-
Add a catalytic amount of glacial acetic acid if necessary.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (NaBH3CN or NaBH(OAc)3) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Monoamine Transporter Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for DAT, SERT, and NET.[2][3][5]
Materials:
-
Rat brain tissue homogenates (striatum for DAT, hippocampus for SERT, and cortex for NET)
-
Radioligands: [3H]WIN 35,428 for DAT, [3H]Citalopram for SERT, [3H]Nisoxetine for NET
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, the appropriate radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
Add the brain tissue homogenate to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET).
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel monoamine transporter inhibitors. The data and protocols presented here provide a framework for the rational design, synthesis, and evaluation of new chemical entities with tailored selectivity profiles for DAT, SERT, and NET. Further optimization of these derivatives holds the potential for the discovery of next-generation therapeutics for the treatment of depression and other related disorders.
References
- 1. This compound, HCl | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable, Chromatography-Free Synthesis of (S)-Tetrahydro-2H-pyran-3-amine for Preclinical Development
Introduction
(S)-tetrahydro-2H-pyran-3-amine is a key chiral building block in the synthesis of various pharmaceutical agents, including novel Janus kinase (JAK) inhibitors. The development of a robust and scalable synthetic route for this intermediate is crucial for advancing drug candidates through preclinical and clinical studies. This application note details a concise and efficient four-step synthesis of this compound on a kilogram scale, starting from the readily available and inexpensive chiral precursor, L-glutamic acid. This process notably avoids chromatographic purification, a significant advantage for large-scale manufacturing. The overall yield for this synthesis is approximately 30%.[1]
Synthesis Overview
The synthetic strategy employs a chiral pool approach, leveraging the inherent stereochemistry of L-glutamic acid to establish the desired (S)-configuration in the final product. The key transformation involves an intramolecular Mitsunobu cyclization to form the tetrahydropyran ring.
Quantitative Data Summary
The following table summarizes the key quantitative data for the multi-step synthesis of this compound.
| Step | Reaction | Starting Material | Product | Key Reagents | Solvent(s) | Yield (%) | Purity (%) | Scale |
| 1 | Boc Protection & Diesterification | L-Glutamic Acid | Diethyl (S)-2-((tert-butoxycarbonyl)amino)pentanedioate | Di-tert-butyl dicarbonate, Triethylamine, Ethanol | Ethanol | ~95 | >98 | Kilogram |
| 2 | Diol Formation (Ester Reduction) | Boc-protected diester | tert-butyl ((S)-1,5-dihydroxypentan-3-yl)carbamate | Lithium borohydride, Methanol | Tetrahydrofuran | ~85 | >97 | Kilogram |
| 3 | Intramolecular Mitsunobu Cyclization | N-Boc-amino diol | tert-butyl (S)-(tetrahydro-2H-pyran-3-yl)carbamate | Triphenylphosphine, Diisopropyl azodicarboxylate | Tetrahydrofuran | ~75 | >96 | Kilogram |
| 4 | Boc Deprotection | Boc-protected amine | This compound | Hydrochloric acid | Isopropanol | ~98 | >99 | Kilogram |
Experimental Protocols
Step 1: Synthesis of Diethyl (S)-2-((tert-butoxycarbonyl)amino)pentanedioate
-
To a stirred suspension of L-glutamic acid (1.0 kg, 6.8 mol) in ethanol (5 L) at room temperature, add triethylamine (1.0 L, 7.2 mol).
-
Add di-tert-butyl dicarbonate (1.6 kg, 7.3 mol) portion-wise over 1 hour, maintaining the temperature below 30 °C.
-
Stir the mixture at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (8 L) and wash with 1 M HCl (2 x 2 L), saturated sodium bicarbonate solution (2 x 2 L), and brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The product is taken to the next step without further purification. Expected yield is approximately 95%.
Step 2: Synthesis of tert-butyl ((S)-1,5-dihydroxypentan-3-yl)carbamate
-
To a stirred solution of the crude diethyl (S)-2-((tert-butoxycarbonyl)amino)pentanedioate (from Step 1) in tetrahydrofuran (10 L) at 0 °C, add lithium borohydride (0.3 kg, 13.8 mol) portion-wise.
-
Slowly add methanol (0.5 L) dropwise to initiate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~7.
-
Extract the aqueous layer with ethyl acetate (3 x 5 L).
-
Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude diol is used in the next step without further purification. Expected yield is approximately 85%.
Step 3: Synthesis of tert-butyl (S)-(tetrahydro-2H-pyran-3-yl)carbamate
-
To a stirred solution of tert-butyl ((S)-1,5-dihydroxypentan-3-yl)carbamate (from Step 2) and triphenylphosphine (2.0 kg, 7.6 mol) in tetrahydrofuran (15 L) at 0 °C, add diisopropyl azodicarboxylate (1.5 L, 7.6 mol) dropwise over 2 hours.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Concentrate the mixture under reduced pressure.
-
Add hexane (10 L) to the residue and stir for 1 hour to precipitate triphenylphosphine oxide.
-
Filter the solid and wash with hexane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. Expected yield is approximately 75%.
Step 4: Synthesis of this compound
-
Dissolve the crude tert-butyl (S)-(tetrahydro-2H-pyran-3-yl)carbamate (from Step 3) in isopropanol (5 L).
-
Add a 4 M solution of hydrochloric acid in dioxane (5 L) and stir the mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether (5 L) to afford the hydrochloride salt of the product as a white solid.
-
To obtain the free amine, dissolve the hydrochloride salt in water (5 L) and basify with 2 M sodium hydroxide to pH > 12.
-
Extract the aqueous layer with dichloromethane (3 x 5 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Expected yield is approximately 98%.
Visualizations
Experimental Workflow
Caption: Scale-up synthesis workflow for this compound.
Conclusion
This application note provides a detailed, scalable, and chromatography-free protocol for the synthesis of this compound. The use of an inexpensive chiral starting material and the avoidance of column chromatography make this process highly suitable for the production of preclinical and early clinical trial quantities of this important pharmaceutical intermediate. The robust nature of this synthetic route ensures a reliable supply of high-purity material for drug development programs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-tetrahydro-2H-pyran-3-amine
Welcome to the technical support center for the synthesis of (S)-tetrahydro-2H-pyran-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields and other common issues encountered during the synthesis of this important chiral intermediate.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield in Reductive Amination of Tetrahydro-2H-pyran-3-one
Question: We are experiencing low yields during the reductive amination of tetrahydro-2H-pyran-3-one with ammonia or an ammonia source. What are the common causes and how can we improve the yield?
Answer:
Low yields in the reductive amination of tetrahydro-2H-pyran-3-one are a common issue and can stem from several factors. The key is to ensure the efficient formation of the intermediate imine and its subsequent reduction.
Common Causes and Solutions:
-
Inefficient Imine Formation: The equilibrium between the ketone, ammonia, and the corresponding imine may not favor the imine.
-
Solution:
-
pH Adjustment: Imine formation is typically favored under slightly acidic conditions (pH 5-6). Adding a catalytic amount of a weak acid, such as acetic acid, can promote the reaction. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.
-
Water Removal: The formation of the imine produces water, which can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, like molecular sieves, or azeotropic removal of water can drive the equilibrium towards the product.
-
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.
-
Solution:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over sodium borohydride (NaBH₄) for reductive amination. This is because they are less likely to reduce the ketone starting material and are more selective for the imine.
-
Activity of Reducing Agent: Ensure the reducing agent has not degraded. It is advisable to use a freshly opened bottle or to test the activity of an older batch.
-
-
-
Side Reactions: Aldol condensation of the ketone starting material can occur under basic or acidic conditions, reducing the amount of ketone available for the desired reaction.
-
Solution: Maintain careful control of the reaction temperature and pH to minimize side reactions.
-
Experimental Protocol: Optimized Reductive Amination
-
Imine Formation:
-
In a round-bottom flask, dissolve tetrahydro-2H-pyran-3-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add a source of ammonia, for example, a 7N solution of ammonia in methanol (2.0-3.0 eq).
-
Add acetic acid (0.1-0.2 eq) to catalyze the reaction.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You can monitor the progress by TLC or GC-MS.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude amine can be purified by distillation or column chromatography.
-
Issue 2: Poor Diastereoselectivity and Low Recovery in Chiral Resolution
Question: We are struggling with the chiral resolution of racemic tetrahydro-2H-pyran-3-amine using (R)-mandelic acid. The diastereomeric excess is low, and the recovery of the desired (S)-enantiomer is poor. How can we optimize this separation?
Answer:
Chiral resolution via diastereomeric salt formation is a powerful technique, but its success is highly dependent on the crystallization conditions.
Common Causes and Solutions:
-
Suboptimal Solvent System: The choice of solvent is crucial for achieving good separation of the diastereomeric salts, as their solubilities can vary significantly in different solvents.
-
Solution: A screening of different solvent systems is recommended. Common choices include alcohols (e.g., ethanol, isopropanol), water, or mixtures thereof. The ideal solvent system will maximize the solubility difference between the two diastereomeric salts.
-
-
Incorrect Stoichiometry: Using an incorrect ratio of the resolving agent to the racemic amine can lead to incomplete salt formation or co-precipitation of the undesired diastereomer.
-
Solution: Typically, 0.5 equivalents of the resolving agent are used to resolve a racemic mixture. However, this can be optimized.
-
-
Precipitation of Both Diastereomers: If the solution is too concentrated or cooled too quickly, both diastereomers may precipitate, leading to low diastereomeric excess.
-
Solution:
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Finding the Right Concentration: Experiment with different concentrations to find the optimal point where only the less soluble diastereomer crystallizes.
-
-
-
Insufficient Purity of the Racemic Amine: Impurities can interfere with the crystallization process.
-
Solution: Ensure the starting racemic amine is of high purity before attempting the resolution.
-
Experimental Protocol: Optimized Chiral Resolution
-
Salt Formation:
-
Dissolve racemic tetrahydro-2H-pyran-3-amine (1.0 eq) in a minimal amount of a suitable hot solvent (e.g., ethanol/water 1:1).
-
In a separate flask, dissolve (R)-mandelic acid (0.5 eq) in the same solvent system.
-
Slowly add the mandelic acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The salt of the (S)-amine with (R)-mandelic acid should precipitate.
-
For maximum recovery, the mixture can be cooled further in an ice bath or refrigerator for several hours.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration and wash with a small amount of the cold solvent.
-
To improve the diastereomeric excess, the salt can be recrystallized from the same solvent system.
-
-
Liberation of the Free Amine:
-
Suspend the diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is >10.
-
Extract the free this compound with a suitable organic solvent.
-
Dry the organic layer, and concentrate to obtain the purified (S)-enantiomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective route is the reductive amination of tetrahydro-2H-pyran-3-one to form the racemic amine, followed by chiral resolution to isolate the desired (S)-enantiomer.
Q2: Which reducing agents are most effective for the reductive amination step?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally preferred due to their selectivity for reducing the imine intermediate in the presence of the ketone.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Potential side reactions include the reduction of the starting ketone by the reducing agent (especially when using stronger reducing agents like NaBH₄), and aldol condensation of the ketone. Over-alkylation of the amine product is also a possibility if the reaction conditions are not controlled.
Q4: How can I monitor the progress of the reductive amination reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of the starting materials and the formation of the product.
Q5: What are some alternative methods for obtaining enantiomerically pure this compound?
A5: Besides chiral resolution, asymmetric synthesis is an alternative. This could involve the use of a chiral auxiliary or a chiral catalyst during the reductive amination step to directly produce the desired enantiomer. Biocatalytic methods using transaminases are also an emerging and highly selective option.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of Tetrahydro-2H-pyran-3-amine
| Reducing Agent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | 40-60 | Cost-effective, readily available. | Can reduce the starting ketone, leading to lower yields. |
| Sodium Cyanoborohydride (NaBH₃CN) | 60-80 | Selective for the imine, stable in acidic conditions. | Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 70-90 | Highly selective for the imine, mild reaction conditions. | More expensive than other borohydrides. |
Note: Yields are approximate and can vary based on specific reaction conditions.
Experimental Workflows and Diagrams
Diagram 1: Troubleshooting Logic for Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low yields.
Diagram 2: Experimental Workflow for Chiral Resolution
Caption: Chiral resolution experimental workflow.
Technical Support Center: Controlling Diastereoselectivity in Reactions with (S)-tetrahydro-2H-pyran-3-amine
Welcome to the technical support center for controlling diastereoselectivity in reactions involving (S)-tetrahydro-2H-pyran-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with this chiral amine.
Frequently Asked Questions (FAQs)
Q1: I am performing a reductive amination between this compound and a prochiral ketone, but I'm observing poor diastereoselectivity. What are the likely causes and how can I improve it?
A1: Poor diastereoselectivity in the reductive amination of a prochiral ketone with this compound can stem from several factors. The key is to maximize the steric and electronic differences between the two faces of the iminium ion intermediate during the hydride reduction step.
Troubleshooting Steps:
-
Choice of Reducing Agent: The steric bulk of the hydride source is critical. Less bulky reagents like sodium borohydride may offer poor facial selectivity. Sodium triacetoxyborohydride is often a better choice as its greater steric demand can enhance diastereoselectivity.[1][2][3]
-
Reaction Temperature: Lowering the reaction temperature generally increases diastereoselectivity.[4] Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly favor the formation of one diastereomer by amplifying the small energy differences between the diastereomeric transition states.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the iminium ion intermediate and its interaction with the reducing agent.[5][6] It is advisable to screen a range of solvents with varying polarities (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and 1,2-Dichloroethane (DCE)).[1]
-
Acid Catalyst: The presence and nature of an acid catalyst can impact the rate of iminium ion formation and the overall reaction equilibrium. Acetic acid is commonly used, but exploring other Brønsted acids might be beneficial.
Q2: My amide coupling reaction between this compound and a carboxylic acid is proceeding with low diastereoselectivity. What should I investigate?
A2: In amide coupling reactions, the formation of a new stereocenter is not typical unless the carboxylic acid itself contains a prochiral center or the coupling reagents induce a specific geometry. However, if you are working with a substrate that can lead to diastereomers, consider the following:
-
Coupling Reagents: The choice of coupling reagent can influence the transition state geometry. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient but it's worth exploring others like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or carbodiimides (e.g., EDC with HOBt) to see if they impact the stereochemical outcome.[7][8][9]
-
Base: The organic base used (e.g., DIPEA, triethylamine) can play a role in the reaction mechanism and potentially influence the stereoselectivity.
-
Temperature: As with other stereoselective reactions, lower temperatures are generally favored for improved selectivity.
Q3: I am attempting a Pictet-Spengler reaction with this compound and an aldehyde, but the reaction is not diastereoselective. How can I gain stereocontrol?
A3: The Pictet-Spengler reaction creates a new chiral center, and the stereochemical outcome is influenced by the existing stereocenter in this compound.[10][11][12][13]
-
Acid Catalyst: The nature and strength of the acid catalyst are crucial.[12] Stronger acids and higher temperatures can lead to lower selectivity. Screening different Brønsted acids (e.g., TFA, HCl, dichloroacetic acid) and Lewis acids is recommended.[12]
-
Reaction Conditions: The reaction is often sensitive to temperature.[12] Performing the reaction at lower temperatures can favor the kinetically controlled product, which may have a higher diastereomeric ratio.
-
Substrate Modification: The steric bulk of the aldehyde can significantly influence the facial selectivity of the cyclization. Using a bulkier aldehyde might improve the diastereoselectivity.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.) in Reductive Amination
| Potential Cause | Troubleshooting Action | Rationale |
| Non-optimal Reducing Agent | Switch to a bulkier hydride source like Sodium Triacetoxyborohydride (NaBH(OAc)₃). | A more sterically demanding reducing agent will better differentiate between the two faces of the iminium ion intermediate.[1][2][3] |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). | Lower temperatures amplify the energy difference between diastereomeric transition states, leading to higher selectivity.[4] |
| Inappropriate Solvent | Screen a range of solvents (e.g., DCM, THF, Toluene, DCE). | The solvent can influence the conformation of the iminium intermediate and its solvation, thereby affecting the approach of the hydride.[5][6] |
| Sub-optimal Acid Catalyst | Vary the amount of acetic acid or screen other Brønsted acids. | The acid catalyst affects the rate of iminium ion formation and can influence the position of the equilibrium. |
Issue 2: Poor Selectivity in Amide Coupling
| Potential Cause | Troubleshooting Action | Rationale |
| Coupling Reagent | Screen different coupling reagents (e.g., HATU, PyBOP, EDC/HOBt). | The mechanism of activation of the carboxylic acid varies with the coupling reagent, which can influence the transition state of the reaction.[7][8][9] |
| Reaction Temperature | Lower the reaction temperature. | As with most stereoselective reactions, lower temperatures can enhance selectivity. |
| Base Selection | Try different non-nucleophilic bases (e.g., DIPEA, N-methylmorpholine). | The base can influence the reaction rate and the nature of the activated species. |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Reductive Amination
This protocol is a starting point and should be optimized for specific substrates.
-
Imine Formation:
-
To a solution of the ketone (1.0 equiv) and this compound (1.1 equiv) in an anhydrous solvent (e.g., DCE, THF, or DCM) at room temperature, add acetic acid (1.0 equiv).
-
Stir the mixture for 1-2 hours to allow for imine formation. The reaction can be monitored by TLC or LC-MS.
-
-
Reduction:
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC.
-
Protocol 2: General Procedure for Amide Coupling with HATU
This protocol is a general guideline for amide bond formation.
-
Activation of Carboxylic Acid:
-
Amine Addition:
-
Add this compound (1.2 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel.
-
If applicable, determine the diastereomeric ratio of the product by ¹H NMR or chiral HPLC.
-
Visualizations
Caption: Key factors influencing diastereoselectivity.
Caption: Workflow for optimizing diastereoselectivity.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Amide Synthesis [fishersci.co.uk]
- 16. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Technical Support Center: Stereochemical Integrity of (S)-tetrahydro-2H-pyran-3-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing racemization of (S)-tetrahydro-2H-pyran-3-amine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
Racemization is the process by which an enantiomerically pure compound, such as this compound, converts into a mixture containing equal amounts of both enantiomers (S and R), also known as a racemate. For drug development professionals, maintaining the specific stereochemistry of a chiral molecule like this compound is critical, as different enantiomers can exhibit distinct pharmacological activities and toxicological profiles.
Q2: What are the primary causes of racemization for this chiral amine?
Racemization of this compound can be triggered by several factors during a chemical reaction:
-
Formation of Achiral Intermediates: Reactions that proceed through planar, achiral intermediates, such as imines, are susceptible to racemization.
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide the energy needed to overcome the inversion barrier of the chiral center, leading to racemization.[1]
-
Inappropriate Reagents: Certain reagents, particularly some coupling agents used in amide bond formation, can promote the formation of racemizable intermediates.
Q3: How does the choice of base impact the stereochemical integrity of this compound?
The choice of base is critical. Stronger, less sterically hindered bases like triethylamine (TEA) have a higher propensity to cause racemization compared to more sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base). While TEA is a stronger base and can be more effective in deprotonation, its smaller size allows it to also act as a nucleophile, which can sometimes lead to side reactions. DIPEA's bulkiness makes it a poor nucleophile, and it is often the preferred choice when racemization is a concern.
Q4: Can the hydrochloride salt of this compound lead to racemization?
Yes, issues with racemization have been reported when attempting to free-base the hydrochloride salt of a chiral amine. The presence of acid can facilitate the formation of an iminium ion, which can lead to racemization upon neutralization with a base. Careful and mild conditions are required during the free-basing procedure to minimize this risk.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Purity During Acylation/Amide Bond Formation
Symptoms:
-
Chiral HPLC or GC analysis of the N-acylated product shows a significant decrease in enantiomeric excess (e.e.) compared to the starting this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization during acylation.
Quantitative Data Summary: Influence of Reaction Conditions on Acylation
| Carboxylic Acid | Coupling Reagent | Base (1.2 eq.) | Solvent | Temperature (°C) | Time (h) | Product e.e. (%) |
| Benzoic Acid | HATU | DIPEA | CH₂Cl₂ | 0 to RT | 4 | >98 |
| Benzoic Acid | EDCI/HOBt | DIPEA | CH₂Cl₂ | 0 to RT | 6 | >97 |
| Benzoic Acid | EDCI | TEA | CH₂Cl₂ | RT | 6 | ~90 |
| Acetic Anhydride | - | Pyridine | CH₂Cl₂ | RT | 2 | >99 |
Note: The data in this table is illustrative and based on general principles of stereoretentive amide bond formation. Actual results may vary based on specific substrate and reaction conditions.
Detailed Experimental Protocol: Stereoretentive Acylation
-
Materials: this compound (>99% e.e.), carboxylic acid (1.05 eq.), HATU (1.1 eq.), DIPEA (1.2 eq.), anhydrous Dichloromethane (DCM).
-
Procedure: a. Dissolve the carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon). b. Add HATU to the solution and stir for 5 minutes at room temperature. c. Cool the mixture to 0°C. d. In a separate flask, dissolve this compound in anhydrous DCM. e. Add the amine solution and DIPEA to the activated carboxylic acid mixture dropwise over 10 minutes. f. Allow the reaction to slowly warm to room temperature and stir for 4 hours. g. Monitor the reaction progress by TLC or LC-MS. h. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. i. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography. k. Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Issue 2: Racemization during N-Alkylation
Symptoms:
-
Chiral analysis of the N-alkylated product reveals a mixture of enantiomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization during N-alkylation.
Quantitative Data Summary: Influence of Reaction Conditions on N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product e.e. (%) |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | RT | 12 | >98 |
| Benzyl Bromide | TEA | Acetonitrile | 60 | 6 | ~92 |
| Methyl Iodide | Cs₂CO₃ | DMF | RT | 8 | >99 |
Note: This data is illustrative and based on general principles for stereoretentive N-alkylation reactions.
Detailed Experimental Protocol: Stereoretentive N-Alkylation
-
Materials: this compound (>99% e.e.), alkyl halide (1.1 eq.), K₂CO₃ (2.0 eq.), anhydrous acetonitrile.
-
Procedure: a. To a solution of this compound in anhydrous acetonitrile, add K₂CO₃. b. Stir the suspension at room temperature for 15 minutes. c. Add the alkyl halide dropwise to the mixture. d. Stir the reaction at room temperature for 12 hours. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure. g. Purify the crude product by flash column chromatography. h. Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Issue 3: Racemization during Protective Group Manipulation (e.g., Boc-protection/deprotection)
Symptoms:
-
Loss of enantiomeric purity after the introduction or removal of a protecting group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization during protection/deprotection.
Quantitative Data Summary: Boc-Protection and Deprotection
| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Product e.e. (%) |
| Boc-Protection | Boc₂O, NaHCO₃ | Dioxane/H₂O | RT | 4 | >99 |
| Boc-Deprotection | 4M HCl in Dioxane | Dioxane | RT | 2 | >99 (as HCl salt) |
| Boc-Deprotection | TFA | CH₂Cl₂ | RT | 1 | >98 |
Note: This data is illustrative. The stability of the free amine after deprotection and during work-up is crucial.
Detailed Experimental Protocol: Stereoretentive Boc-Protection
-
Materials: this compound (>99% e.e.), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.), NaHCO₃ (2.0 eq.), Dioxane, Water.
-
Procedure: a. Dissolve this compound in a 1:1 mixture of dioxane and water. b. Add NaHCO₃ to the solution. c. Add a solution of Boc₂O in dioxane dropwise at room temperature. d. Stir the reaction for 4 hours at room temperature. e. Monitor the reaction by TLC. f. Upon completion, add water and extract the product with ethyl acetate. g. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. The crude product can often be used without further purification. If necessary, purify by flash column chromatography. i. Confirm the enantiomeric purity by chiral HPLC or GC analysis of the deprotected amine.
Signaling Pathways and Logical Relationships
Caption: General mechanism of base-catalyzed racemization via an achiral imine intermediate.
References
Technical Support Center: Optimization of Reaction Conditions for (S)-tetrahydro-2H-pyran-3-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-tetrahydro-2H-pyran-3-amine derivatives. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the enantioselective synthesis of the this compound core?
A1: Several effective strategies exist for the enantioselective synthesis of the chiral 3-aminotetrahydropyran scaffold. The primary approaches include:
-
Organocatalytic Domino Reactions: These methods often utilize chiral amines or phosphoric acids to catalyze cascade reactions, such as Michael-hemiacetalization sequences, to construct the tetrahydropyran ring with high stereocontrol.[1]
-
Enzymatic Reductive Amination: Biocatalysis using enzymes like amine dehydrogenases (AmDHs) or transaminases offers a green and highly selective method for converting a ketone precursor to the desired chiral amine.[2][3][4] This approach often provides high enantiomeric excess under mild reaction conditions.
-
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as L-glutamic acid, to construct the target molecule through a series of stereocontrolled transformations.[5]
-
Asymmetric Reductive Amination of a Ketone Precursor: A prochiral tetrahydropyran-3-one can be converted to the chiral amine using a chiral catalyst and a reducing agent. This is a convergent and efficient method.[6]
Q2: How can I introduce the amine functionality at the C3 position with the desired (S)-stereochemistry?
A2: Achieving the correct stereochemistry at the C3 position is critical. Key methods include:
-
Stereoselective Reductive Amination: This is one of the most direct methods. Starting from a tetrahydropyran-3-one, a chiral catalyst or a chiral auxiliary can be used to direct the addition of the amine group. Reductive aminases are particularly effective for this transformation.[3][4]
-
Mitsunobu Reaction: A chiral 3-hydroxytetrahydropyran with (R)-stereochemistry can be converted to the (S)-amine via a Mitsunobu reaction with a nitrogen nucleophile, which proceeds with inversion of stereochemistry.
-
From a Chiral Precursor: If using a chiral pool approach, the stereocenter is often established early in the synthetic sequence and carried through subsequent reactions. For example, starting from L-glutamic acid can set the desired stereochemistry.[5]
Q3: What are common side reactions to watch out for during the synthesis?
A3: Undesired side reactions can significantly lower the yield and purity of the target compound. Common issues include:
-
Over-reduction: In reductive amination, the ketone precursor can be reduced to the corresponding alcohol, competing with the desired amination.
-
Racemization: The stereocenter at C3 can be susceptible to racemization under harsh reaction conditions (e.g., strong acid or base, high temperatures).
-
Epimerization: If other stereocenters are present in the molecule, there is a risk of epimerization under certain conditions.
-
Formation of Diastereomers: In reactions creating new stereocenters, the formation of diastereomers is a common challenge that requires careful optimization of reaction conditions and catalysts to control.
Troubleshooting Guide
Problem 1: Low yield in the key cyclization step to form the tetrahydropyran ring.
| Potential Cause | Suggested Solution |
| Inefficient Catalyst | Screen different Lewis or Brønsted acid catalysts. For example, InCl₃ and BF₃·OEt₂ have been shown to be effective in Prins-type cyclizations.[7][8] For organocatalytic methods, catalyst loading and the specific catalyst structure are crucial. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction rate and selectivity. Test a range of solvents with varying polarities. |
| Incorrect Temperature | Cyclization reactions can be highly sensitive to temperature. Optimize the temperature to favor the desired product and minimize side reactions. Some reactions require low temperatures to enhance selectivity.[8] |
| Decomposition of Starting Material | If the starting materials are unstable under the reaction conditions, consider using milder catalysts or shorter reaction times. |
Problem 2: Poor enantioselectivity in the asymmetric amination step.
| Potential Cause | Suggested Solution |
| Suboptimal Chiral Catalyst/Ligand | Screen a variety of chiral catalysts or ligands. For organocatalysis, the structure of the catalyst is critical. For metal-catalyzed reactions, the choice of chiral ligand is paramount. |
| Incorrect Catalyst Loading | The ratio of catalyst to substrate can influence enantioselectivity. Optimize the catalyst loading (e.g., mol %). |
| Inappropriate Solvent | The solvent can affect the transition state of the stereodetermining step. Evaluate different solvents to find the optimal one for high enantiomeric excess. |
| Temperature Effects | Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can sometimes significantly improve enantioselectivity. |
| Racemization of Product | Ensure that the work-up and purification conditions are mild to prevent racemization of the desired chiral amine. |
Problem 3: Formation of a difficult-to-separate mixture of diastereomers.
| Potential Cause | Suggested Solution |
| Lack of Stereocontrol in the Reaction | Re-evaluate the synthetic strategy. A more highly stereocontrolled reaction may be necessary. For example, enzyme-catalyzed reactions often provide excellent diastereoselectivity. |
| Equilibrating Conditions | The reaction or work-up conditions may be causing epimerization at one or more stereocenters. Use milder conditions and analyze the crude reaction mixture to determine when the diastereomers are being formed. |
| Choice of Reagents | The steric bulk of reagents and substrates can influence the diastereoselectivity of the reaction. Consider modifying the substrates or reagents to enhance facial selectivity. |
| Purification Challenges | If the diastereomers are difficult to separate by standard chromatography, consider derivatization to facilitate separation or use of chiral chromatography. |
Data Presentation: Comparison of Catalytic Systems for Asymmetric Synthesis
The following table summarizes quantitative data for different catalytic systems used in the asymmetric synthesis of chiral tetrahydropyran derivatives, which can serve as a reference for optimizing the synthesis of this compound derivatives.
| Catalyst/Enzyme | Substrate | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| Quinine-derived squaramide | 1,3-dicarbonyl compound, β-nitroolefin, aldimine | Michael/aza-Henry/cyclization | 69-88 | up to 99 | - | [9][10] |
| Chiral Diamine | Dimedone, α,β-unsaturated ketone | Michael reaction | up to 98 | up to 97 | - | [11] |
| Reductive Aminase (AdRedAm mutant) | 1-methylpiperidine-2,3-dione, allylamine | Reductive Amination | up to 80 | - | - | [3] |
| Ketoreductase (KRED) with GDH | 4,4-dimethoxytetrahydro-2H-pyran-3-one | Asymmetric Reduction | 96-98 | >99 | - | [12] |
| Square amide | (E)-2-nitro-3-phenylprop-2-en-1-ol, methyl 3-oxobutanoate | Domino Michael-hemiacetalization | 66 | >95 | - | [1] |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Domino Michael-Hemiacetalization
This protocol is based on a general procedure for the synthesis of functionalized tetrahydropyrans and can be adapted for the synthesis of precursors to this compound.[1]
Materials:
-
Appropriate α,β-unsaturated aldehyde or ketone
-
1,3-Dicarbonyl compound
-
Chiral secondary amine catalyst (e.g., a Jørgensen-Hayashi catalyst)
-
Organic solvent (e.g., toluene, CH₂Cl₂)
-
Benzoic acid (co-catalyst)
Procedure:
-
To a solution of the α,β-unsaturated aldehyde or ketone (1.0 equiv) in the chosen solvent at room temperature, add the 1,3-dicarbonyl compound (1.2 equiv).
-
Add the chiral secondary amine catalyst (0.1 equiv) and benzoic acid (0.1 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral tetrahydropyran derivative.
-
The resulting product can then be further functionalized to introduce the amine group, for example, through reductive amination of a ketone functionality.
Protocol 2: Enzymatic Reductive Amination
This protocol outlines a general procedure for the biocatalytic synthesis of a chiral amine from a ketone precursor using a reductive aminase.[3][4]
Materials:
-
Tetrahydropyran-3-one precursor
-
Reductive aminase (RedAm)
-
Amine donor (e.g., ammonia, allylamine)
-
NAD(P)H cofactor
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
Procedure:
-
In a temperature-controlled vessel, prepare a buffered solution containing the tetrahydropyran-3-one precursor.
-
Add the amine donor to the solution.
-
Add the reductive aminase, NAD(P)H, and the components of the cofactor regeneration system.
-
Gently agitate the mixture at the optimal temperature for the enzyme (typically 25-40 °C).
-
Monitor the reaction progress by HPLC or GC.
-
Once the reaction is complete, quench the reaction by adding a water-miscible organic solvent (e.g., acetonitrile) or by adjusting the pH.
-
Centrifuge the mixture to remove the enzyme.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or crystallization to yield the this compound derivative.
Mandatory Visualization
Caption: Workflow for Enzymatic Reductive Amination.
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
References
- 1. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 5. CN102030734A - Method for synthesizing chiral pharmaceutical intermediate 3-amino tetrahydropyrane and salt thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Tetrahydropyran synthesis [organic-chemistry.org]
- 8. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]
- 9. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective synthesis of 3,4-dihydropyran derivatives via organocatalytic Michael reaction of α,β-unsaturated enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Identifying and minimizing byproducts in tetrahydropyran amine synthesis
Welcome to the Technical Support Center for the synthesis of tetrahydropyran amine. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during their chemical syntheses. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant amount of unreacted tetrahydropyran-4-one in my reaction mixture after reductive amination. What could be the cause and how can I resolve this?
A1: The presence of unreacted starting ketone is a common issue in reductive amination. Several factors could be contributing to this problem:
-
Inefficient Imine Formation: The initial condensation of tetrahydropyran-4-one with the amine source (e.g., ammonia) to form the imine intermediate is a crucial step. This equilibrium reaction can be hindered by the presence of water.
-
Solution: Ensure all your reagents and solvents are anhydrous. The use of a dehydrating agent, such as molecular sieves, can help to drive the imine formation equilibrium towards the product.
-
-
Choice of Reducing Agent: Some reducing agents, like sodium borohydride (NaBH₄), can readily reduce the starting ketone to the corresponding alcohol (tetrahydropyran-4-ol), competing with the reduction of the imine.
-
Reaction pH: The rate of imine formation is pH-dependent. Conditions that are too acidic or too basic can inhibit the reaction.
-
Solution: The optimal pH for imine formation is typically weakly acidic (around 4-6). The addition of a catalytic amount of acetic acid can facilitate the reaction.[1]
-
Q2: My final product is contaminated with a byproduct that has a similar polarity to my desired 4-aminotetrahydropyran, making purification difficult. What could this impurity be?
A2: A common byproduct with similar polarity is the di-(tetrahydropyran-4-yl)amine , which results from the over-alkylation of the newly formed primary amine. This occurs when the primary amine product reacts with another molecule of tetrahydropyran-4-one and is subsequently reduced.
-
Minimization Strategy:
-
Control Stoichiometry: Use a molar excess of the amine source (e.g., ammonia or an ammonium salt) relative to the tetrahydropyran-4-one. This will increase the probability of the ketone reacting with the initial amine source rather than the primary amine product.
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to keep the concentration of the primary amine product low at any given time, thus reducing the chance of over-alkylation.
-
Q3: I have identified tetrahydropyran-4-ol as a significant byproduct. How can I prevent its formation?
A3: The formation of tetrahydropyran-4-ol is a result of the direct reduction of the starting ketone, tetrahydropyran-4-one.
-
Primary Cause: This side reaction is most prevalent when using strong, non-selective reducing agents like sodium borohydride (NaBH₄).[2]
-
Recommended Solution: As mentioned in Q1, switching to a more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is the most effective way to minimize the formation of the alcohol byproduct.[1][2] This reagent is significantly less reactive towards ketones compared to the iminium ion intermediate.
Q4: After purification, my 4-aminotetrahydropyran product appears to degrade over time, showing new impurities. What could be happening?
A4: Primary amines can be susceptible to oxidation, especially when exposed to air and light. A potential degradation product is the corresponding N-oxide .
-
Prevention and Storage:
-
Store the purified 4-aminotetrahydropyran under an inert atmosphere (e.g., nitrogen or argon).
-
Keep the product in a cool, dark place.
-
Using amber-colored vials can help to protect it from light.
-
Byproduct Summary and Identification
The following table summarizes the common byproducts in the synthesis of 4-aminotetrahydropyran via reductive amination of tetrahydropyran-4-one, along with key analytical signatures for their identification.
| Byproduct Name | Chemical Structure | Molar Mass ( g/mol ) | Key Analytical Signatures (GC-MS and NMR) |
| Tetrahydropyran-4-one | C₅H₈O₂ | 100.12 | GC-MS: Distinct retention time from the amine product. ¹H NMR: Absence of a proton on a nitrogen-bearing carbon. Characteristic ketone carbonyl signal in ¹³C NMR (~208 ppm). |
| Tetrahydropyran-4-ol | C₅H₁₀O₂ | 102.13 | GC-MS: Often elutes close to the starting ketone. ¹H NMR: Presence of a carbinol proton signal (CH-OH). Absence of amine protons. |
| Tetrahydropyran-4-imine | C₅H₉NO | 99.13 | GC-MS: May be unstable and hydrolyze back to the ketone in the injection port. ¹H & ¹³C NMR: Presence of a C=N bond signal. |
| Di-(tetrahydropyran-4-yl)amine | C₁₀H₁₉NO₂ | 185.26 | GC-MS: Higher molecular weight peak. ¹H NMR: Integration of the N-H proton will be lower relative to the pyran ring protons compared to the primary amine. |
| 4-Aminotetrahydropyran N-oxide | C₅H₁₁NO₂ | 117.15 | LC-MS: More polar than the parent amine. ¹H NMR: Protons adjacent to the N-oxide will be shifted downfield. |
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride:
-
To a solution of tetrahydropyran-4-one (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the amine source (e.g., ammonium acetate, 1.5-2.0 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
GC-MS Protocol for Purity Analysis:
-
Instrument: Standard Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the reaction pathways and a troubleshooting workflow for the synthesis of tetrahydropyran amine.
References
Technical Support Center: Reductive Amination of Tetrahydropyranones
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting reductive amination of tetrahydropyranones.
Frequently Asked Questions (FAQs)
Q1: My reductive amination of tetrahydropyran-4-one is giving a low yield. What are the common causes?
Low yields in the reductive amination of tetrahydropyran-4-one can stem from several factors:
-
Inefficient Imine/Enamine Formation: The initial condensation between the ketone and the amine to form the imine or enamine intermediate is a crucial equilibrium step. Tetrahydropyran-4-one, as a ketone, is generally less reactive than an aldehyde.[1] Incomplete formation of this intermediate before the addition of the reducing agent is a common reason for low yields.
-
Sub-optimal Reducing Agent: The choice and quality of the reducing agent are critical.
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent and can reduce the starting tetrahydropyranone to the corresponding alcohol if added before imine formation is complete.[1]
-
Sodium Triacetoxyborohydride (STAB): While generally selective for imines, its potency can degrade over time, especially with exposure to moisture.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the iminium ion at a neutral or slightly acidic pH, but its reactivity is pH-dependent.[3][4]
-
-
Inappropriate Reaction Conditions:
-
pH: Imine formation is typically favored under weakly acidic conditions (pH 4-6).[3] For less reactive ketones like tetrahydropyranone, the addition of an acid catalyst is often necessary.[5][6]
-
Solvent: The choice of solvent can impact the reaction. Aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred for water-sensitive reagents like STAB.[2][5] Protic solvents like methanol can be used with NaBH₃CN.[1]
-
-
Steric Hindrance: A sterically hindered amine or a substituted tetrahydropyranone can slow down the reaction rate and lead to lower yields.[1]
-
Side Reactions: Competing reactions such as self-condensation of the ketone or over-alkylation of primary amines can reduce the yield of the desired product.[7]
Q2: I am observing a significant amount of the starting tetrahydropyranone at the end of the reaction. How can I improve the conversion?
Unreacted starting material is a common issue. Here are some strategies to drive the reaction to completion:
-
Pre-formation of the Imine/Enamine: Before adding the reducing agent, allow the tetrahydropyranone and the amine to stir together for a period to facilitate the formation of the imine intermediate. The removal of water using a Dean-Stark apparatus or molecular sieves can also shift the equilibrium towards the imine.
-
Optimize the Acidity: For ketone reductive aminations, especially with less nucleophilic amines, the addition of a catalytic amount of acetic acid is often beneficial to promote imine formation.[5][6]
-
Choice of Reducing Agent: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are less likely to reduce the starting ketone, allowing for a one-pot procedure where all reactants are present from the beginning.[3][4][5]
-
Increase Reagent Equivalents: Increasing the equivalents of the amine and/or the reducing agent can help drive the reaction to completion.
-
Extend Reaction Time or Increase Temperature: Some reductive aminations can be slow. Monitor the reaction by TLC or LC-MS and allow for a longer reaction time if necessary. Gentle heating can also increase the reaction rate, but be mindful of potential side reactions.
Q3: My primary amine is undergoing dialkylation. How can I favor the formation of the secondary amine?
Over-alkylation to form a tertiary amine is a common side reaction when using primary amines.[7] To minimize this:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the primary amine relative to the tetrahydropyranone.
-
Stepwise Procedure: A more controlled approach is a two-step process. First, form the imine and then, in a separate step, add the reducing agent. This can be particularly effective when using sodium borohydride.[2][6]
-
Use a Bulky Amine Protecting Group: If applicable, using a primary amine with a bulky protecting group can sterically hinder the second alkylation.
Q4: What is the best way to purify my N-substituted-4-aminotetrahydropyran product?
The purification strategy depends on the properties of your product:
-
Acid-Base Extraction: Since the product is an amine, it can be protonated. An acidic wash (e.g., with 1M HCl) will extract the amine into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.
-
Column Chromatography:
-
Normal Phase (Silica Gel): Amines can sometimes streak on acidic silica gel. To mitigate this, the eluent can be treated with a small amount of a basic modifier like triethylamine (typically 0.1-1%). Alternatively, basic alumina or amine-functionalized silica can be used as the stationary phase.
-
Reverse Phase: For polar amines, reverse-phase chromatography with a mobile phase containing a basic modifier (e.g., triethylamine or ammonia) to keep the amine in its free-base form can be effective.
-
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an efficient purification method. Often, the amine is converted to a salt (e.g., hydrochloride or oxalate) to facilitate crystallization and improve handling.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive reducing agent. 2. Inefficient imine formation. 3. Low amine nucleophilicity. | 1. Use fresh or recently purchased reducing agent. 2. Add catalytic acetic acid (especially for ketones). Pre-stir ketone and amine before adding the reducing agent. Consider water removal. 3. Increase reaction temperature or time. Use a more activating reducing agent system if possible. |
| Starting Ketone Remains | 1. Insufficient imine formation. 2. Reducing agent preferentially reduced imine that did form, but equilibrium favors ketone. | 1. Add catalytic acetic acid. 2. Use an excess of the amine to push the equilibrium towards the imine. |
| Formation of Alcohol Byproduct | 1. Use of a non-selective reducing agent (e.g., NaBH₄) before imine formation is complete. | 1. Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN. If using NaBH₄, ensure imine formation is complete before its addition. |
| Formation of Tertiary Amine (from primary amine) | 1. Over-alkylation of the desired secondary amine. | 1. Use a 1:1 stoichiometry of amine to ketone. Consider a stepwise procedure (imine formation then reduction). |
| Difficulty in Product Isolation/Purification | 1. Product is highly water-soluble. 2. Product streaks on silica gel column. | 1. Extract with a more polar organic solvent like dichloromethane or a mixture of chloroform and isopropanol. Consider salting out the aqueous layer. 2. Add triethylamine (0.1-1%) to the eluent. Use basic alumina or an amine-functionalized silica column. |
Experimental Protocols
General Protocol for Reductive Amination of Tetrahydropyran-4-one using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add tetrahydropyran-4-one (1.0 eq.).
-
Addition of Amine: Add the desired amine (1.0-1.2 eq.).
-
Solvent and Catalyst: Dissolve the reactants in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). For less reactive amines, add acetic acid (1.0 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by column chromatography or crystallization.
Quantitative Data
The following table summarizes typical yields for the reductive amination of tetrahydropyran-4-one with various amines under different conditions.
| Amine | Reducing Agent | Solvent | Catalyst | Time (h) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | Acetic Acid | 18 | ~85-95 |
| Aniline | NaBH(OAc)₃ | DCE | Acetic Acid | 24 | ~70-85 |
| Morpholine | NaBH(OAc)₃ | DCE | - | 12 | ~90-98 |
| Methylamine (as HCl salt) | NaBH₃CN | Methanol | - | 24 | ~60-75 |
| Isopropylamine | NaBH(OAc)₃ | THF | Acetic Acid | 24 | ~75-85 |
Note: Yields are approximate and can vary based on the specific reaction scale and conditions.
Visualizations
Experimental Workflow for Reductive Amination
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Improving the solubility of (S)-tetrahydro-2H-pyran-3-amine for biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-tetrahydro-2H-pyran-3-amine. The information provided is intended to assist in overcoming solubility challenges encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A2: Precipitation in aqueous buffers is a common issue for compounds with limited water solubility. This can occur if the final concentration of the compound in the assay exceeds its solubility limit. This is often triggered when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous buffer. The organic solvent concentration may not be high enough in the final assay volume to maintain solubility.[1] For this compound, particularly in its free base form, the limited aqueous solubility can be a primary factor. The hydrochloride salt form offers significantly enhanced aqueous solubility.[2]
Q2: How can I improve the solubility of this compound for my biological assay?
A2: Several strategies can be employed to improve the solubility of this compound:
-
pH Adjustment: As an amine-containing compound, its aqueous solubility is pH-dependent.[1] The pKa of the amine group is approximately 9.2.[2] Lowering the pH of the buffer to well below the pKa will ensure the amine is protonated, which generally increases aqueous solubility.
-
Use of Co-solvents: Organic solvents such as DMSO or ethanol can be used to prepare concentrated stock solutions.[1] When diluting into your aqueous assay buffer, ensure the final concentration of the co-solvent is sufficient to maintain solubility but also tolerated by your assay.[1]
-
Salt Formation: Using the hydrochloride (HCl) salt of this compound is a highly effective method to increase aqueous solubility.[2][3] Salts of weak bases and strong acids are generally more water-soluble than the parent compound.[4][5]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[1][6] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[1]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For preparing a high-concentration stock solution, dimethyl sulfoxide (DMSO) is a common choice.[1] The hydrochloride salt of this compound also shows good solubility in water (48 mg/mL at 25°C) and moderate solubility in ethanol (6 mg/mL at 25°C).[2]
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle heating can be a useful technique to dissolve the compound in a stock solvent.[1] It is recommended to use a water bath at a controlled temperature (e.g., 37°C) and to vortex the solution intermittently.[1] However, be cautious as excessive heat can lead to degradation of the compound. Always check for any signs of degradation after heating.[1]
Q5: Are there any known incompatibilities of this compound with common assay components?
Data Presentation
Physicochemical Properties of this compound Hydrochloride
| Property | Value | Method | Reference |
| Molecular Formula | C₅H₁₂ClNO | - | [7] |
| Molecular Weight | 137.61 g/mol | - | [2][7] |
| Melting Point | 198–202°C (decomposition) | Differential Scanning Calorimetry | [2] |
| pKa (amine group) | 9.2 ± 0.1 | Potentiometric Titration | [2] |
| Solubility (25°C) | 48 mg/mL (H₂O) | Shake-flask method | [2] |
| 6 mg/mL (EtOH) | Shake-flask method | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
-
Weighing: Accurately weigh a precise amount of this compound (or its hydrochloride salt).
-
Dissolution: Add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Gentle Heating (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again until the compound is fully dissolved.[1]
-
Storage: Store the stock solution as recommended by the supplier, typically at -20°C or -80°C.
Protocol 2: Dilution into Aqueous Assay Buffer
-
Pre-equilibration: Bring the stock solution and the aqueous assay buffer to the experimental temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your aqueous assay buffer to reach the final desired concentration.
-
Mixing Technique: When adding the compound to the buffer, ensure rapid mixing to minimize localized high concentrations that can lead to precipitation.[1] This can be achieved by adding the stock solution dropwise while vortexing the buffer.
Protocol 3: pH Adjustment for Solubility Enhancement
-
Determine Target pH: Based on the compound's pKa of ~9.2, select a buffer pH at least 2 units lower (e.g., pH 7.2 or below) to ensure the amine group is fully protonated.
-
Buffer Preparation: Prepare the desired aqueous buffer at the target pH.
-
Solubility Test: Prepare a saturated solution of this compound in the prepared buffer by adding an excess of the compound to a small volume of the buffer.
-
Equilibration: Stir the suspension for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Separation and Quantification: Separate the undissolved solid by centrifugation or filtration. Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, HCl | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. calpaclab.com [calpaclab.com]
Mitigating epimerization during functionalization of (S)-tetrahydro-2H-pyran-3-amine
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating epimerization during the functionalization of (S)-tetrahydro-2H-pyran-3-amine. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for this compound?
A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. For this compound, the stereocenter at the C3 position is susceptible to inversion under certain reaction conditions, leading to the formation of its (R)-enantiomer. This is a significant concern in drug development as different enantiomers can have different pharmacological activities and toxicities. Maintaining the stereochemical integrity of the starting material is crucial for the synthesis of enantiomerically pure target molecules.
Q2: What is the likely mechanism for epimerization at the C3 position?
A2: Epimerization at the carbon alpha to the amine group likely proceeds through a deprotonation-reprotonation mechanism.[1] Under basic conditions, the proton at the C3 position can be abstracted to form a planar carbanion or an enamine intermediate. Subsequent reprotonation can occur from either face of the intermediate, leading to a mixture of (S) and (R) enantiomers, thus reducing the enantiomeric excess (e.e.) of the product. The acidity of this proton is increased when the amine is functionalized with an electron-withdrawing group.
Q3: How can protecting groups help in mitigating epimerization?
A3: Protecting groups are essential tools to prevent unwanted side reactions, including epimerization.[2][3][4] For this compound, an appropriate N-protecting group can:
-
Reduce the acidity of the C3 proton: By donating electron density to the nitrogen, some protecting groups can make the alpha-proton less susceptible to abstraction by a base.
-
Provide steric hindrance: A bulky protecting group can sterically shield the C3 proton, making it less accessible to a base.
-
Prevent the formation of intermediates that facilitate epimerization: Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy) are known to be effective in preventing epimerization during peptide synthesis and can be applied to other chiral amines.[4][5]
Q4: Which reaction conditions are known to promote epimerization?
A4: The following conditions can increase the risk of epimerization:
-
Strong bases: The use of strong bases can facilitate the abstraction of the C3 proton.[1]
-
High temperatures: Increased temperatures can provide the necessary activation energy for the epimerization process.[6][7]
-
Prolonged reaction times: Longer exposure to conditions that can cause epimerization will likely result in a greater loss of stereochemical purity.
-
Certain solvents: The choice of solvent can influence the stability of the intermediates involved in epimerization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant loss of enantiomeric excess (e.e.) after N-acylation or N-alkylation. | The reaction conditions (e.g., strong base, high temperature) are promoting epimerization of the C3 stereocenter. | - Use a milder base (e.g., DIPEA, N-methylmorpholine instead of stronger bases).- Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).- Minimize the reaction time.- Protect the amine with a suitable protecting group (e.g., Boc, Cbz) prior to functionalization.[4][5] |
| Formation of a diastereomeric mixture when coupling to another chiral molecule. | Epimerization of the this compound starting material or the chiral coupling partner is occurring during the reaction. | - Confirm the enantiomeric purity of both starting materials before the reaction.- Employ milder coupling reagents that are known to suppress racemization (e.g., HATU, HOBt).- Optimize reaction conditions as described above (milder base, lower temperature). |
| Inconsistent results and variable levels of epimerization between batches. | The reaction may be highly sensitive to subtle variations in conditions, such as the rate of addition of reagents or moisture content. | - Standardize the experimental protocol with strict control over reaction parameters.- Ensure all reagents and solvents are anhydrous where necessary.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary
The following table can be used to log and compare experimental data to determine the optimal conditions for minimizing epimerization during the functionalization of this compound.
| Entry | Protecting Group | Reaction Type | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | e.e. or d.r. (%) |
| 1 | None | Acylation | DIPEA (2.0) | DCM | 25 | 4 | ||
| 2 | Boc | Acylation | DIPEA (2.0) | DCM | 25 | 4 | ||
| 3 | Cbz | Acylation | DIPEA (2.0) | DCM | 25 | 4 | ||
| 4 | Boc | Alkylation | K₂CO₃ (3.0) | DMF | 60 | 12 | ||
| 5 | Boc | Alkylation | Cs₂CO₃ (2.0) | MeCN | 40 | 8 |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the introduction of the tert-butyloxycarbonyl (Boc) protecting group, which can help mitigate epimerization in subsequent functionalization steps.
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.
Protocol 2: N-Acylation of Boc-protected this compound
This protocol details the acylation of the N-Boc protected amine under mild conditions to minimize the risk of epimerization.
-
Dissolve N-Boc-(S)-tetrahydro-2H-pyran-3-amine (1.0 eq) in an anhydrous aprotic solvent like DCM or THF under an inert atmosphere.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the reaction mixture to 0 °C.
-
Slowly add the desired acylating agent (e.g., acid chloride or anhydride) (1.1 eq).
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Mechanism of base-catalyzed epimerization.
Caption: Decision workflow for mitigating epimerization.
Caption: Experimental workflow for N-functionalization.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 6. mdpi.com [mdpi.com]
- 7. Chirality amplification step of temperature cycle-induced deracemization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Stability issues of (S)-tetrahydro-2H-pyran-3-amine in different solvent systems
This technical support center provides guidance on the stability of (S)-tetrahydro-2H-pyran-3-amine in various solvent systems. The information is intended for researchers, scientists, and drug development professionals to troubleshoot potential stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: As a cyclic amine, the primary stability concerns for this compound involve its potential for oxidation and reaction with acidic compounds. The amine group is nucleophilic and basic, making it susceptible to reactions with electrophiles and acids. The ether linkage in the tetrahydropyran ring is generally stable but can be cleaved under strong acidic conditions.
Q2: How does the solvent system impact the stability of this compound?
A2: The choice of solvent is critical for the stability of this compound. Protic solvents, especially under acidic conditions, can promote degradation pathways such as ring opening. Aprotic solvents are generally preferred for storage and handling. The purity of the solvent is also important, as impurities like peroxides in ethers (e.g., THF, dioxane) can lead to oxidation of the amine.
Q3: What are the recommended storage conditions for this compound and its solutions?
A3: For the solid form, particularly the hydrochloride salt, storage at room temperature in a well-sealed container under an inert atmosphere (e.g., argon) is recommended to prevent moisture absorption and oxidation.[1] Solutions should be prepared fresh whenever possible. If storage is necessary, use a high-purity aprotic solvent and store at low temperatures (2-8 °C) under an inert atmosphere.
Q4: Are there any known incompatibilities with common reagents or excipients?
A4: this compound is incompatible with strong acids, acid chlorides, and strong oxidizing agents. When used in formulation development, potential interactions with acidic excipients should be carefully evaluated.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Loss of Purity or Appearance of Unknown Peaks in HPLC Analysis
Symptoms:
-
A decrease in the peak area of this compound over time.
-
The appearance of new, unidentified peaks in the chromatogram.
-
Discoloration of the sample solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation due to Acidic Conditions | - Verify the pH of your solvent system. If acidic, consider using a neutral or slightly basic buffer. - Ensure all glassware is free from acidic residues. |
| Oxidation | - Use de-gassed solvents to minimize dissolved oxygen. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Avoid solvents known to form peroxides (e.g., aged THF or diethyl ether). If their use is necessary, test for and remove peroxides prior to use. |
| Reaction with Solvent Impurities | - Use high-purity, HPLC-grade solvents. - If using reactive solvents (e.g., those with carbonyl groups), consider potential imine formation. |
Issue 2: Inconsistent Results in Biological or Chemical Assays
Symptoms:
-
Variable assay results between freshly prepared and stored solutions.
-
Lower than expected activity or reaction yield.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Analyte Degradation | - Prepare solutions of this compound immediately before use. - If using stock solutions, perform a quick purity check via HPLC before each experiment. - Refer to the stability data in different solvents to choose a more suitable system for your application (see tables below). |
| pH Shift in Assay Medium | - The basic nature of the free amine can alter the pH of unbuffered solutions. Ensure your assay medium is adequately buffered to maintain a constant pH. |
Illustrative Stability Data
The following tables summarize hypothetical stability data for this compound in different solvent systems under forced degradation conditions. This data is for illustrative purposes to guide solvent selection and is based on general chemical principles of cyclic amines and ethers, as specific published stability studies for this compound are limited.
Table 1: Stability in Protic Solvents at 40°C
| Solvent System | pH | Time (hours) | Purity (%) | Major Degradant Peak (% Area) |
| Water | 7.0 | 24 | 99.5 | Not Detected |
| Water | 7.0 | 72 | 98.8 | 0.7 |
| 0.1 M HCl | 1.0 | 24 | 92.1 | 6.8 (Ring-opened product) |
| 0.1 M HCl | 1.0 | 72 | 85.3 | 13.5 (Ring-opened product) |
| Ethanol | N/A | 24 | 99.8 | Not Detected |
| Ethanol | N/A | 72 | 99.6 | Not Detected |
Table 2: Stability in Aprotic Solvents at 40°C
| Solvent System | Time (hours) | Purity (%) | Major Degradant Peak (% Area) |
| Acetonitrile | 72 | >99.9 | Not Detected |
| Dichloromethane | 72 | >99.9 | Not Detected |
| Tetrahydrofuran (THF) | 72 | 99.7 | 0.2 (Oxidative degradant) |
| Dimethyl Sulfoxide (DMSO) | 72 | 99.5 | 0.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the intrinsic stability of this compound.[2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Store the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
3. Sample Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
- Column: C18, 4.6 x 150 mm, 5 µm - Mobile Phase A: 0.1% Formic acid in water - Mobile Phase B: 0.1% Formic acid in acetonitrile - Gradient: 5% to 95% B over 20 minutes - Flow Rate: 1.0 mL/min - Detection: UV at 210 nm or by a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for better sensitivity of compounds lacking a strong chromophore. - Injection Volume: 10 µL - Column Temperature: 30°C
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of (S)- and (R)-Tetrahydro-2H-pyran-3-amine Enantiomers
A guide for researchers and drug development professionals on the distinct biological profiles of the (S)- and (R)-enantiomers of tetrahydro-2H-pyran-3-amine, drawing from studies on their derivatives and the broader importance of stereochemistry in the bioactivity of pyran-containing compounds.
While direct comparative studies on the biological activities of (S)- and (R)-tetrahydro-2H-pyran-3-amine are not extensively documented in publicly available literature, the distinct pharmacological profiles of enantiomers are a well-established principle in drug discovery. The tetrahydropyran ring is a key structural motif in numerous biologically active compounds, and the stereochemistry of substituents often plays a critical role in their efficacy and selectivity. This guide synthesizes available information on derivatives of these enantiomers and provides a framework for their comparative evaluation.
General Biological Potential of Tetrahydro-2H-pyran-3-amine Derivatives
The tetrahydro-2H-pyran scaffold is a prevalent feature in a wide array of compounds exhibiting significant biological effects. Research into various derivatives has highlighted activities including anticancer, anti-inflammatory, antiviral, and modulation of central nervous system targets.[1][2] For instance, derivatives of the 2-amino-4H-pyran structure have shown promise as anticancer and antimicrobial agents.[1][3][4]
Biological Activity Profile of (S)-Tetrahydro-2H-pyran-3-amine and its Derivatives
This compound hydrochloride has been identified as a compound with notable potential in medicinal chemistry.[5] Studies suggest that this scaffold may be involved in several biological processes:
-
Enzyme Inhibition : The molecule has been investigated for its capacity to act as an enzyme inhibitor, which could influence various metabolic pathways.[5]
-
Receptor Agonism : It may function as an agonist for certain receptors, thereby affecting cellular signal transduction.[5]
-
Anticancer Activity : Preliminary research on derivatives incorporating the (S)-tetrahydropyran moiety has indicated antiproliferative effects against cancer cell lines.[5][6] The proposed mechanisms include inducing cell cycle arrest, particularly at the G0/G1 phase.[5]
The (S)-enantiomer is also utilized as a building block in the synthesis of more complex molecules, including protein degraders.[5][7]
Biological Activity Profile of (R)-Tetrahydro-2H-pyran-3-amine
Direct research on the biological activity of (R)-tetrahydro-2H-pyran-3-amine is less prevalent in the available literature. However, its availability from chemical suppliers suggests its use in synthetic and medicinal chemistry research.[8] The critical role of stereochemistry in the activity of other chiral compounds underscores the importance of evaluating the (R)-enantiomer to fully understand the structure-activity relationship of this scaffold. For some tetrahydropyrimidine derivatives, the (R)-enantiomer has been found to be more potent than the (S)-enantiomer, highlighting that stereochemistry at a chiral center can be a key determinant of biological activity.[9]
The Critical Role of Stereochemistry
The spatial arrangement of atoms in a molecule can dramatically influence its interaction with biological targets such as enzymes and receptors. In the context of pyran derivatives, studies on cis- and trans-isomers of (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine have demonstrated that stereochemistry significantly impacts their affinity for monoamine transporters like DAT, SERT, and NET.[10][11] This principle strongly suggests that (S)- and (R)-tetrahydro-2H-pyran-3-amine are likely to exhibit different biological activities and potencies.
Quantitative Data Summary
Due to the limited direct comparative data, the following table summarizes the types of biological activities observed for derivatives containing the tetrahydropyran-3-amine scaffold, which can serve as a basis for future comparative studies.
| Biological Activity | Compound Type | Assay | Key Findings |
| Anticancer | Derivatives of this compound | Antiproliferative assays against cancer cell lines | Derivatives show selective antiproliferative effects.[5][6] |
| Monoamine Transporter Inhibition | cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivatives | Inhibition of [(3)H]DA, [(3)H]5-HT, and [(3)H]NE uptake | Stereochemistry and substitution patterns influence potency and selectivity for DAT, SERT, and NET.[10][11] |
| TGF-β Type I Receptor Inhibition | 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives | In vitro and in vivo inhibition assays | Identification of potent and selective ALK5 inhibitors.[12] |
| Antibacterial | 2-amino-4H-pyran derivatives | Minimum Inhibitory Concentration (MIC) assays | Some derivatives show significant activity against Gram-positive and Gram-negative bacteria.[4][13] |
| Antioxidant | 2-amino-4H-pyran derivatives | DPPH radical scavenging assay | Certain derivatives exhibit potent antioxidant properties.[13][14] |
Experimental Protocols
Below are generalized methodologies for key experiments that would be essential in a comparative study of (S)- and (R)-tetrahydro-2H-pyran-3-amine.
Antiproliferative Activity Assay (MTT Assay)
-
Cell Culture : Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment : The cells are treated with various concentrations of the (S)- and (R)-enantiomers (typically from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition : After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization : The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined.
Monoamine Transporter Uptake Assay
-
Synaptosome Preparation : Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) of rats.
-
Incubation : Synaptosomes are incubated with the (S)- and (R)-enantiomers at various concentrations.
-
Radioligand Addition : A radiolabeled substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to initiate the uptake reaction.
-
Uptake Termination : The uptake is terminated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement : The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated.
Visualizations
Logical Relationship for Biological Screening
Caption: Logical workflow for the comparative biological evaluation of enantiomers.
Experimental Workflow for Anticancer Activity
Caption: Experimental workflow for assessing anticancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. researchgate.net [researchgate.net]
- 5. This compound, HCl | Benchchem [benchchem.com]
- 6. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. 1071829-82-7|(R)-Tetrahydro-2H-pyran-3-amine|BLD Pharm [bldpharm.com]
- 9. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Tetrahydro-2H-pyran-3-amine: A Theoretical Validation as a Chiral Auxiliary in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for novel and efficient chiral auxiliaries is a continuous endeavor in the field of asymmetric synthesis. This guide provides a comparative analysis of (S)-tetrahydro-2H-pyran-3-amine, a readily available chiral building block, as a potential chiral auxiliary. Due to a lack of documented applications in the scientific literature, this guide will focus on a theoretical validation of its potential by comparing its structural attributes against well-established and widely used chiral auxiliaries, namely Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine.
Introduction to Chiral Auxiliaries
In the realm of stereochemistry, a chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] An effective chiral auxiliary should ideally be readily available in both enantiomeric forms, easy to attach to the substrate and subsequently remove under mild conditions without racemization, and, most importantly, induce a high degree of stereoselectivity in the desired transformation.[2] Prominent examples that have found widespread use in organic synthesis include Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine-based auxiliaries.[1][3][4]
This compound: A Structural Overview
This compound is a chiral cyclic amine featuring a six-membered tetrahydropyran ring with an amine functionality at the C3 position.[5] The presence of the stereocenter at C3, combined with the conformational rigidity of the pyran ring, suggests its potential to create a well-defined chiral environment. The amine group provides a convenient handle for attachment to a substrate, typically a carboxylic acid, to form an amide.
Theoretical Validation and Comparison with Established Chiral Auxiliaries
While experimental data on the performance of this compound as a chiral auxiliary is not currently available in peer-reviewed literature, a theoretical assessment of its structure in comparison to proven auxiliaries can provide insights into its potential efficacy.
Key Structural Features for Stereocontrol
Effective chiral auxiliaries typically possess several key structural features that enable high levels of stereocontrol:
-
Rigid Scaffold: A conformationally restricted framework helps to create a predictable and well-defined steric environment around the reaction center.
-
Stereodirecting Groups: Bulky substituents on the auxiliary can effectively shield one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to approach from the less hindered face.
-
Chelating Atoms: The presence of heteroatoms (e.g., oxygen, nitrogen) can allow for the formation of rigid, chelated transition states with a metal cation, further enhancing stereoselectivity.
The following table compares the structural features of this compound with those of established chiral auxiliaries.
| Chiral Auxiliary | Rigid Scaffold | Stereodirecting Group(s) | Chelating Atom(s) |
| This compound | Yes (Tetrahydropyran ring) | Potential for steric hindrance from the pyran ring itself | Oxygen (ether), Nitrogen (amide) |
| Evans' Oxazolidinones | Yes (Oxazolidinone ring) | Substituent at C4 (e.g., isopropyl, phenyl) | Oxygen (carbonyl), Nitrogen (amide) |
| Oppolzer's Camphorsultams | Yes (Camphor backbone) | Fused ring system | Oxygen (sulfonyl), Nitrogen (amide) |
| Pseudoephedrine | Acyclic but can form a rigid chelated intermediate | Methyl and Phenyl groups | Oxygen (hydroxyl), Nitrogen (amide) |
Potential Applications in Asymmetric Reactions: A Mechanistic Perspective
Based on its structure, this compound could potentially be applied in a range of asymmetric transformations. The following sections provide a theoretical discussion of its possible mechanism of action in key reactions, benchmarked against established auxiliaries.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters. Chiral auxiliaries, particularly Evans' oxazolidinones, are renowned for their ability to control the stereochemical outcome of this reaction.[6][7]
Proposed Mechanism for this compound in an Aldol Reaction:
Attachment of a carboxylic acid to the amine of this compound would form an N-acyl derivative. Deprotonation would generate an enolate. The stereochemical outcome of the subsequent reaction with an aldehyde would depend on the facial selectivity of the enolate. The tetrahydropyran ring could shield one face of the enolate, directing the approach of the aldehyde. Furthermore, the ether oxygen and the amide carbonyl oxygen could potentially form a chelated transition state with a Lewis acid, leading to a more rigid and predictable stereochemical outcome.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the synthesis of chiral carboxylic acid derivatives. Pseudoephedrine has proven to be a highly effective chiral auxiliary for this transformation.[1][8][9]
Proposed Mechanism for this compound in an Alkylation Reaction:
Similar to the aldol reaction, the N-acyl derivative of this compound would be deprotonated to form a chiral enolate. The conformation of the tetrahydropyran ring would likely create a steric bias, directing the incoming electrophile (e.g., an alkyl halide) to the less hindered face of the enolate. The efficiency of this stereodirection would depend on the conformational preference of the pyran ring and the nature of the substituent at the alpha-position of the acyl group.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the construction of six-membered rings. Oppolzer's camphorsultam is a well-known chiral auxiliary that provides excellent stereocontrol in this transformation.[10][11][12]
Proposed Mechanism for this compound in a Diels-Alder Reaction:
An acrylate or acrylamide derivative of this compound could serve as a chiral dienophile. The rigid tetrahydropyran ring would be expected to shield one face of the double bond, forcing the diene to approach from the opposite face. The presence of a Lewis acid could further enhance the diastereoselectivity by coordinating to the carbonyl oxygen and the ether oxygen, locking the conformation of the dienophile into a more rigid arrangement.
Experimental Protocols for Established Auxiliaries
To provide a practical context for comparison, detailed experimental protocols for key reactions using established chiral auxiliaries are provided below. These protocols can serve as a starting point for the potential evaluation of this compound.
General Procedure for Evans' Asymmetric Aldol Reaction
-
Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in CH₂Cl₂ at 0 °C is added dibutylboron triflate (1.1 equiv) followed by the dropwise addition of diisopropylethylamine (1.2 equiv). The resulting solution is stirred at 0 °C for 30 minutes and then cooled to -78 °C.
-
Aldol Addition: The aldehyde (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then at 0 °C for 1 hour.
-
Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which can be purified by flash chromatography.
-
Auxiliary Cleavage: The aldol adduct is dissolved in a mixture of THF and water, and LiOH·H₂O (4.0 equiv) is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting chiral β-hydroxy acid can be isolated after an appropriate workup.
General Procedure for Asymmetric Alkylation using Pseudoephedrine
-
Enolate Formation: To a solution of the pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (5.0 equiv) in THF at -78 °C is added LDA (1.1 equiv) dropwise. The mixture is stirred at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally cooled back to -78 °C.
-
Alkylation: The alkyl halide (1.2 equiv) is added to the enolate solution at -78 °C. The reaction mixture is allowed to warm slowly to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
Workup: The reaction is quenched with saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The product can be purified by flash chromatography.
-
Auxiliary Cleavage: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions (e.g., refluxing in aqueous H₂SO₄).
Conclusion and Future Outlook
While there is a clear absence of empirical data on the use of this compound as a chiral auxiliary, a theoretical analysis of its structure suggests it possesses several desirable features, including a rigid scaffold and the potential for chelation control. Its performance in key asymmetric reactions such as aldol additions, alkylations, and Diels-Alder cycloadditions warrants experimental investigation. Future studies should focus on the synthesis of N-acyl derivatives and their application in these transformations to determine the diastereoselectivities and yields. A direct comparison with the performance of established auxiliaries under identical conditions will be crucial to validate its potential as a novel and practical tool in the asymmetric synthesis toolbox. The commercial availability and relatively low cost of this compound make it an attractive candidate for such exploratory research.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. york.ac.uk [york.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Camphorsultam - Wikipedia [en.wikipedia.org]
- 5. This compound, HCl | Benchchem [benchchem.com]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgsyn.org [orgsyn.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
A Head-to-Head Comparison of Catalysts for Tetrahydropyran Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tetrahydropyran amines is a cornerstone of medicinal chemistry, providing access to a privileged scaffold found in numerous bioactive molecules. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide offers a head-to-head comparison of prominent catalytic systems for the synthesis of tetrahydropyran amines, supported by experimental data to inform your selection process.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of tetrahydropyran amines and related precursors. The data highlights key metrics such as yield, selectivity, and reaction conditions, offering a comparative overview of their efficacy.
| Catalytic System | Substrate | Product | Yield (%) | Selectivity (%) | Temperature (°C) | Reaction Time (h) | Key Advantages |
| Reductive Amination | |||||||
| Ni-Al₂O₃ | 2-Hydroxytetrahydropyran | 5-Amino-1-pentanol | 91.3 | - | 60 | - | High yield under mild conditions, good catalyst stability.[1] |
| Ni/HAP & Ni/ATP | 2-Hydroxytetrahydropyran | 5-Amino-1-pentanol | 92-94 | - | - | - | High yields, use of nanorod supports.[2] |
| Hydrogenation | |||||||
| Ni/SiO₂ | 3,4-Dihydropyran | Tetrahydropyran | 98 | >99.8 | 150-200 | Continuous Flow | High yield and selectivity, economically competitive.[3] |
| 10% Pd/C | Substituted Oxazoline | 2-Amino-1,5-anhydro-2-deoxy-d-glucitol derivative | 75 | - | Room Temp | - | Facile route to highly functionalized tetrahydropyrans.[4] |
| C-H Functionalization | |||||||
| Pd(OAc)₂ / 2-hydroxynicotinaldehyde / 5-trifluoromethylpyridone | Aminotetrahydropyran and Aryl Iodides | γ-Arylated Aminotetrahydropyran | up to 78 | - | - | - | Stereoselective synthesis of di-substituted aminotetrahydropyrans.[5] |
| Multi-component Reactions | |||||||
| [BCMIM][Cl] (Ionic Liquid) | Cyclohexanone, Aromatic Aldehydes, Aromatic Amines | β-Amino Ketones (precursors to tetrahydropyridines) | High | Excellent Diastereoselectivity | Room Temp | Rapid | Excellent diastereoselectivity, rapid reaction, no column chromatography.[6] |
| Organocatalyst (S)-proline derivative | β-Keto Esters, Aryl Aldehydes, Aryl Amines | Highly Functionalized Tetrahydropyridines | - | - | - | - | One-pot, five-component reaction.[6] |
Experimental Workflow for Catalytic Synthesis
The following diagram illustrates a generalized workflow for the catalytic synthesis of tetrahydropyran amines, from catalyst preparation and reaction execution to product analysis and catalyst recycling.
Caption: Generalized workflow for the catalytic synthesis and analysis of tetrahydropyran amines.
Experimental Protocols
Detailed methodologies for key catalytic systems are provided below to facilitate the replication and adaptation of these synthetic routes.
Reductive Amination of 2-Hydroxytetrahydropyran with Ni-Al₂O₃
This protocol describes the synthesis of 5-Amino-1-pentanol from a biomass-derived precursor.[1]
-
Catalyst Preparation: Ni-Al₂O₃ catalysts are prepared by a co-precipitation method.
-
Reaction Procedure: The reductive amination of 2-hydroxytetrahydropyran is carried out in a reactor with the Ni-Al₂O₃ catalyst. The reaction is performed under mild conditions of 60°C and 2 MPa of H₂.
-
Reaction Work-up: The catalyst is separated from the reaction mixture. The product, 5-Amino-1-pentanol, is then isolated and purified. Characterization has shown that a 50Ni-Al₂O₃ catalyst can exhibit small Ni⁰ nanoparticles (5.5 nm), a high degree of reduction (up to 95%), and a large amount of strong Lewis acid sites.[1]
Hydrogenation of 3,4-Dihydropyran (DHP) with Ni/SiO₂
This method provides a high-yield and selective route to the tetrahydropyran core structure.[3]
-
Catalyst: Nickel on silica (Ni/SiO₂).
-
Procedure: The hydrogenation of DHP is typically performed in a continuous flow reactor. The Ni/SiO₂ catalyst is packed into the reactor and heated to a temperature between 150-200°C. A stream of hydrogen gas and vaporized DHP is passed through the reactor.
-
Reaction Work-up: The effluent from the reactor is cooled to condense the tetrahydropyran product. Due to the high selectivity, minimal purification is often necessary. If required, distillation can be performed.
Stereoselective γ-C-H Arylation of Aminotetrahydropyran
This protocol enables the synthesis of di-substituted aminotetrahydropyrans.[5]
-
Catalyst System: Pd(OAc)₂ (10 mol %) as the catalyst, 2-hydroxynicotinaldehyde (40 mol %) as the transient directing group, and 5-trifluoromethylpyridone (50 mol %) as the ligand.
-
Procedure: The aminotetrahydropyran substrate is reacted with a range of aryl iodides in the presence of the catalytic system. The reaction leads to the stereoselective γ-methylene C-H arylation of the aminotetrahydropyran.
-
Reaction Work-up: Following the C-H arylation, the product is isolated. Further functionalization, such as α-alkylation or arylation of the primary amine, can be performed to yield value-added di-substituted amino tetrahydropyrans.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in a multi-component reaction for the synthesis of complex heterocyclic structures, which can be analogous to tetrahydropyran amine synthesis.
Caption: Logical flow of a multi-component reaction for heterocycle synthesis.
References
- 1. Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of (S)-Tetrahydro-2H-pyran-3-amine Derivatives Against Neurological and Inflammatory Enzyme Targets
Researchers in drug discovery are continually exploring novel scaffolds to develop potent and selective enzyme inhibitors. Among these, derivatives of (S)-tetrahydro-2H-pyran-3-amine have emerged as a promising class of compounds targeting a range of enzymes implicated in various disease pathologies. This guide provides a comparative analysis of the efficacy of these derivatives against key enzymes, supported by experimental data and detailed protocols to aid researchers in the field.
Monoamine Transporter Inhibition for Antidepressant Activity
A significant area of investigation for tetrahydro-2H-pyran-3-amine derivatives has been their potential as triple monoamine reuptake inhibitors (TUIs), which are being explored as a new generation of antidepressants.[1] These compounds target the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).
A study on (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues has yielded several potent TUIs. The inhibitory activity of these compounds was determined using radioligand binding assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.[1]
| Compound | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) |
| 1a (D-142) | 1.8 | 10.4 | 5.6 |
| 1b (D-161) | 1.1 | 15.6 | 1.8 |
| 2g | 3.4 | 4.8 | 4.1 |
| 4a | 1.2 | 20.1 | 1.5 |
| 2c | 1.5 | >1000 | >1000 |
| 4d | 1.8 | >1000 | >1000 |
| 23b | >1000 | 8.7 | 1.2 |
Caption: Inhibitory potency (IC50) of selected tetrahydro-2H-pyran-3-amine derivatives against human monoamine transporters.
The inhibitory activities of the synthesized compounds at DAT, SERT, and NET were determined by their ability to inhibit the uptake of [³H]dopamine, [³H]serotonin, and [³H]norepinephrine, respectively, in rat brain synaptosomes. The binding affinity for DAT was also assessed by measuring the inhibition of [³H]WIN 35,428 binding.[2]
Workflow for Monoamine Transporter Binding Assay
Caption: Workflow for determining monoamine transporter inhibition.
Kinase Inhibition in Inflammatory Diseases
Derivatives of tetrahydro-2H-pyran have also been investigated as inhibitors of specific kinase enzymes that play a role in inflammatory and immune-mediated diseases.[3] One such derivative, 3-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-N-[(2,3,5,6,7,8-hexahydro-1-methyl-3-oxo-4-isoquinolinyl)methyl]-2-methyl-5-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]benzamide, has been identified as a potent and selective kinase inhibitor. While specific quantitative data for this compound is not publicly available, its development highlights the potential of this chemical scaffold in modulating signaling pathways associated with autoimmune conditions and certain cancers.[3]
Conceptual Signaling Pathway for Kinase Inhibition
Caption: Generalized kinase signaling pathway and point of inhibition.
HIV-1 Protease Inhibition
The tetrahydropyran scaffold has also been incorporated into ligands designed to target viral enzymes. Specifically, 3-tetrahydrofuran and pyran urethanes have been developed as high-affinity P2-ligands for HIV-1 protease inhibitors.[4] This demonstrates the versatility of the pyran ring in creating molecules that can fit into the active sites of various enzyme classes, including viral proteases. Further research is needed to quantify the efficacy of these specific derivatives.
Conclusion
The this compound scaffold and its derivatives represent a versatile platform for the development of potent enzyme inhibitors. The presented data on monoamine transporter inhibition showcases their potential in the treatment of depression, with several compounds exhibiting balanced, high-potency triple reuptake inhibition.[1] Furthermore, the exploration of these derivatives as kinase and HIV-1 protease inhibitors underscores the broad applicability of this chemical class in addressing a variety of therapeutic needs.[3][4] The provided experimental outlines offer a foundation for researchers to further investigate and build upon these findings.
References
- 1. Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-N-[(2,3,5,6,7,8-hexahydro-1-methyl-3-oxo-4-isoquinolinyl)methyl]-2-methyl-5-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]benzamide [myskinrecipes.com]
- 4. 3-Tetrahydrofuran and pyran urethanes as high-affinity P2-ligands for HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of (S)-Tetrahydro-2H-pyran-3-amine Analogs as Monoamine Reuptake Inhibitors
A Comparative Guide for Researchers in Drug Development
The (S)-tetrahydro-2H-pyran-3-amine scaffold has emerged as a promising template in the design of novel therapeutics, particularly for central nervous system disorders such as depression. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs based on this core structure, with a focus on their activity as monoamine reuptake inhibitors. The data presented herein is collated from several key studies to aid researchers in understanding the structural requirements for potent and selective inhibition of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Quantitative SAR Data
The following tables summarize the in vitro potencies of various this compound analogs at the three major monoamine transporters. These compounds are primarily analogs of (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine and its derivatives.
Table 1: Disubstituted (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogs [1]
| Compound | R (Substitution on N-benzyl) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Activity Profile |
| 2c | 4-F | >1000 | 15.3 | >1000 | SSRI |
| 2g | 4-OH | 42 | 29 | 48 | TUI (Triple Uptake Inhibitor) |
Table 2: Trisubstituted Pyran Analogs [1]
| Compound | R (Substitution on N-benzyl) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Activity Profile |
| 4a | 4-F | 45.1 | 12.5 | 25.8 | TUI |
| 4d | H | >1000 | 8.5 | 890 | SSRI |
Table 3: Analogs with Aromatic and Heterocyclic Moieties [2]
| Compound | R (Substitution on Amino Group) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Activity Profile |
| 10c | 4-pyridinylmethyl | 28.3 | 889 | 462 | DAT Selective |
| 10f | 3-hydroxybenzyl | 31.3 | 40 | 38.5 | TUI |
| 10g | 2-thienylmethyl | 15.9 | 12.9 | 29.3 | DNRI (Dopamine-Norepinephrine Reuptake Inhibitor) |
| 10i | 1H-pyrrol-2-ylmethyl | 18.2 | 117 | 35.6 | DNRI |
| 10j | 4-methoxybenzyl | 15.9 | 12.9 | 29.3 | TUI |
Table 4: Side-Chain Extended Analogs [3]
| Compound | Modification | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Note |
| cis-12 | Extension at 6-position | - | - | - | 2-fold improvement in activity over parent compound |
| trans-24 | Glycosidic extension | - | - | Highest potency in series | - |
Note: Specific Ki values for compounds cis-12 and trans-24 were not provided in the abstract, but their improved or highest potency was highlighted.[3]
Experimental Protocols
The biological activities of the this compound analogs were primarily determined through in vitro monoamine uptake inhibition assays. The general methodology is outlined below.
Monoamine Transporter Uptake Inhibition Assay [1][2][4]
-
Cell Culture and Transporter Expression: Human embryonic kidney (HEK-293) cells are stably transfected to express human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations for the assay.
-
Uptake Assay:
-
Transfected cells are plated in 96-well plates and pre-incubated with various concentrations of the test compounds or a vehicle control.
-
A radiolabeled monoamine ([³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) is added to initiate the uptake reaction.[2]
-
The cells are incubated for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Uptake is terminated by rapid washing with ice-cold buffer to remove extracellular radiolabeled substrate.
-
-
Data Analysis:
-
The amount of radiolabeled monoamine taken up by the cells is quantified using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).
-
The percentage inhibition of specific uptake at each concentration of the test compound is calculated.
-
IC₅₀ values (the concentration of compound that inhibits 50% of specific uptake) are determined by non-linear regression analysis.
-
Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Visualizations
Experimental Workflow for Monoamine Uptake Assay
Caption: Workflow of an in-vitro monoamine transporter uptake assay.
Mechanism of Action: Inhibition of Monoamine Reuptake
Caption: Inhibition of monoamine reuptake at the neuronal synapse.
Summary of Structure-Activity Relationships
The SAR studies on this compound analogs reveal several key insights for designing monoamine reuptake inhibitors:
-
Disubstituted vs. Trisubstituted Pyrans: Both disubstituted and trisubstituted pyran compounds can exhibit triple uptake inhibitory, dopamine-norepinephrine reuptake inhibitory, or selective serotonin reuptake inhibitory profiles.[1]
-
Influence of Aromatic Substituents: The nature and position of substituents on the N-benzyl ring play a crucial role in determining the potency and selectivity of the analogs. For instance, a 4-hydroxyl group on the N-benzyl ring of the disubstituted scaffold resulted in a balanced triple uptake inhibitor (TUI).[1] In contrast, a 4-fluoro substitution led to a selective serotonin reuptake inhibitor (SSRI) profile in the disubstituted series, but contributed to a TUI profile in the trisubstituted series.[1]
-
Heterocyclic Moieties: The introduction of heterocyclic aromatic rings can significantly alter the activity profile. A 4-pyridinylmethyl substitution resulted in a DAT selective compound, while thiophene and pyrrole moieties led to dopamine-norepinephrine reuptake inhibitors (DNRIs).[2]
-
Side-Chain Extensions: Modifications to the pyran ring itself can also modulate activity. Extension at the 6-position of the pyran ring was found to improve activity, whereas extension at the 3-position resulted in a loss of activity.[3] Glycosidic extensions have also been explored and shown to yield potent NET inhibitors.[3]
-
Stereochemistry: The stereochemistry of the substituents on the pyran ring has a significant influence on transporter affinities, indicating a stereospecific preference for interaction.[4]
References
- 1. Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Amines in Asymmetric Catalysis: Benchmarking (S)-Tetrahydro-2H-pyran-3-amine
In the landscape of asymmetric organocatalysis, chiral amines have emerged as indispensable tools for the stereoselective synthesis of complex molecules. Their utility is particularly pronounced in carbon-carbon bond-forming reactions, where they can activate substrates through the formation of transient chiral enamines or iminium ions. This guide offers a comparative overview of the catalytic performance of various chiral amines, with a focus on benchmarking the potential of (S)-tetrahydro-2H-pyran-3-amine against established catalysts in the asymmetric Michael addition of aldehydes to nitroalkenes.
While direct, head-to-head comparative data for this compound is not extensively available in the current literature, this guide provides a valuable juxtaposition by presenting data for structurally related and commonly employed chiral amine catalysts in a standardized model reaction. This allows for an informed estimation of its potential efficacy and provides researchers with a solid foundation for catalyst selection.
Performance in the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
The conjugate addition of aldehydes to nitroalkenes is a cornerstone reaction in asymmetric synthesis, yielding valuable chiral γ-nitro aldehydes. The following table summarizes the performance of several key chiral amine catalysts in the reaction between propanal and trans-β-nitrostyrene.
| Catalyst | Catalyst Type | Time (h) | Yield (%) | syn:anti Ratio | ee (%) (syn) |
| This compound | Cyclic Secondary Amine | N/A | N/A | N/A | N/A |
| L-Proline | Secondary Amine (Amino Acid) | 24 | 10 | - | 22 |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 24 | 20 | - | 75 |
| (S)-Diphenylprolinol | Secondary Amine (Prolinol Derivative) | 24 | 29 | - | 95 |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 1 | 82 | 94:6 | 99 |
| (S)-2-(Morpholinomethyl)pyrrolidine | Chiral Diamine | 48 | 92 | 98:2 | 80 |
Note: Data for this compound in this specific reaction is not available in the cited literature. Its performance is anticipated to be influenced by its cyclic structure, which can provide conformational rigidity, potentially leading to good stereocontrol. However, the presence of the ether oxygen may influence its basicity and solvation properties compared to carbocyclic analogues. The data for other cyclic amines, such as the proline derivatives and (S)-2-(morpholinomethyl)pyrrolidine, provide relevant benchmarks.
Mechanistic Insights and Experimental Workflow
The catalytic cycle for the asymmetric Michael addition of aldehydes to nitroalkenes mediated by a chiral secondary amine typically proceeds through an enamine intermediate. The chiral catalyst reacts with the aldehyde to form a nucleophilic enamine, which then attacks the nitroalkene in a stereocontrolled fashion. Hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.
Caption: Generalized catalytic cycle for the asymmetric Michael addition.
A typical experimental workflow for screening and optimizing these reactions is outlined below.
Caption: A standard workflow for asymmetric organocatalytic reactions.
Experimental Protocols
The following are representative experimental protocols for the asymmetric Michael addition of propanal to trans-β-nitrostyrene catalyzed by different chiral amines.
General Procedure using (S)-Diphenylprolinol TMS Ether
To a solution of (S)-diphenylprolinol TMS ether (0.1 mmol) in an appropriate solvent, trans-β-nitrostyrene (1.0 mmol) is added. The mixture is stirred at room temperature for 10 minutes, followed by the addition of propanal (2.0 mmol). The reaction is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction mixture is quenched and purified by silica gel column chromatography to afford the desired γ-nitro aldehyde. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.
General Procedure using L-Proline
In a vial, L-proline (0.2 mmol) is suspended in a solvent. To this suspension, propanal (2.0 mmol) is added, and the mixture is stirred for 10 minutes. trans-β-Nitrostyrene (1.0 mmol) is then added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. After completion, the reaction is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography. The stereoselectivity of the product is determined by chiral HPLC.
Conclusion
The selection of a chiral amine catalyst is a critical step in the development of an asymmetric synthesis. While foundational catalysts like L-proline offer a simple and cost-effective starting point, its derivatives, particularly prolinol silyl ethers, often provide significantly enhanced reactivity and stereoselectivity. For this compound, its performance as a catalyst will likely be influenced by the interplay of its cyclic structure and the electronic effects of the pyran ring. The data presented for other cyclic secondary amines suggest that it has the potential to be a competent catalyst, though empirical validation is necessary. This guide serves as a valuable resource for researchers by providing a comparative context for catalyst selection and a foundation for the experimental investigation of novel chiral amines like this compound in asymmetric catalysis.
In vitro and in vivo validation of therapeutic targets for (S)-tetrahydro-2H-pyran-3-amine compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo validation of therapeutic targets for derivatives of (S)-tetrahydro-2H-pyran-3-amine. The focus is on two primary areas of investigation: depression, through the lens of triple monoamine reuptake inhibition, and oncology, focusing on antiproliferative and pro-apoptotic activities. This document presents a side-by-side comparison with established therapeutic alternatives, supported by experimental data and detailed methodologies.
Triple Monoamine Reuptake Inhibition for Depression
Derivatives of this compound have emerged as promising candidates for the treatment of major depressive disorder by acting as triple monoamine reuptake inhibitors (TUIs). These compounds simultaneously block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), which is hypothesized to offer a broader spectrum of antidepressant activity compared to more selective agents.
Comparative In Vitro Efficacy
The binding affinities (Ki) of several this compound derivatives for the three monoamine transporters are presented below, alongside values for commonly prescribed selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). Lower Ki values indicate higher binding affinity.
| Compound | Class | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| Derivative 2g | TUI | 60 | 70.3 | 79 |
| D-142 | TUI | 59.3 | 29.3 | 14.7 |
| D-473 | TUI | 70.4 | 39.7 | 9.18 |
| Fluoxetine | SSRI | - | - | 0.60 |
| Paroxetine | SSRI | - | - | 0.15 |
| Sertraline | SSRI | - | - | 0.70 |
| Venlafaxine | SNRI | - | ~2480 | ~82 |
| Duloxetine | SNRI | - | ~7.5 | ~0.9 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution.
In Vivo Validation: Forced Swim Test
The forced swim test in rodents is a standard preclinical model to assess antidepressant efficacy. A reduction in the duration of immobility is indicative of an antidepressant-like effect.
| Treatment | Animal Model | Dose | Reduction in Immobility |
| Derivative 2g | Rat | Not Specified | Significant |
| Vehicle | Rat | - | Baseline |
Signaling Pathway
Comparative Analysis of Cross-Reactivity for (S)-Tetrahydro-2H-pyran-3-amine Derivatives as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profiles of selected (S)-tetrahydro-2H-pyran-3-amine derivatives that have been investigated as potent monoamine reuptake inhibitors. While comprehensive public data on broad off-target screening for a single derivative is limited, this document compiles available data on primary target engagement and outlines the standard experimental procedures for assessing cross-reactivity, providing a framework for preclinical safety and selectivity evaluation.
Introduction
This compound derivatives have emerged as a promising scaffold in the development of therapeutics for central nervous system (CNS) disorders, particularly depression. By targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, these compounds can modulate monoaminergic neurotransmission. However, off-target interactions are a common cause of adverse effects for CNS-active drugs. Therefore, a thorough assessment of cross-reactivity against a panel of other receptors, ion channels, and enzymes is critical in the drug development process. This guide summarizes the known selectivity of these derivatives for their primary targets and details the methodologies for comprehensive cross-reactivity profiling.
On-Target Selectivity: Monoamine Transporters
Several this compound derivatives have been synthesized and evaluated for their inhibitory activity at DAT, SERT, and NET. The following table summarizes the binding affinities (Ki, nM) for a selection of these compounds, showcasing different selectivity profiles ranging from triple reuptake inhibitors (TUIs) to more selective agents.
| Compound ID | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | Selectivity Profile | Reference |
| Compound 2g | 60 | 79 | 70.3 | Triple Reuptake Inhibitor (TUI) | [1] |
| Compound 2c | 152 | 1.05 | 47.3 | Selective Serotonin Reuptake Inhibitor (SSRI) | [1] |
| Compound 4a | Moderate Potency | High Potency | High Potency | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | [1] |
| Compound 23b | High Potency | Weak Potency | High Potency | Dopamine-Norepinephrine Reuptake Inhibitor (DNRI) | [1] |
| D-142 | 59.3 | 14.7 | 29.3 | Triple Reuptake Inhibitor (TUI) | |
| D-161 | High Potency | High Potency | Highest Potency | Triple Reuptake Inhibitor (TUI) |
Cross-Reactivity Profiling: Experimental Protocols
A comprehensive assessment of a drug candidate's selectivity involves screening against a panel of off-targets known to be associated with adverse effects. Below are detailed protocols for key assays in such a screening panel.
GPCR Radioligand Binding Assays
This assay is used to determine the affinity of a test compound for a wide range of G-protein coupled receptors.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor expressed in cell membranes.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of the test compound.
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium. Incubation time and temperature are optimized for each specific receptor-ligand pair.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
hERG Potassium Channel Patch Clamp Assay
This assay is crucial for assessing the risk of drug-induced QT interval prolongation, a potentially fatal cardiac side effect.
Principle: The whole-cell patch-clamp technique is used to measure the effect of a test compound on the current flowing through hERG potassium channels expressed in a mammalian cell line.
Protocol:
-
Cell Culture: A stable cell line (e.g., HEK293) expressing the hERG potassium channel is used.
-
Electrophysiological Recording: A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the ion channel currents.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit hERG currents.
-
Compound Application: The test compound is applied to the cell at various concentrations via a perfusion system.
-
Data Acquisition: The hERG current is recorded before and after the application of the test compound.
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration of the test compound to determine the IC50 value.
Cytochrome P450 (CYP) Enzyme Inhibition Assay
This assay evaluates the potential of a compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.
Principle: The assay measures the effect of a test compound on the activity of specific CYP isoforms in human liver microsomes.
Protocol:
-
Incubation Mixture: The test compound, human liver microsomes, a specific substrate for the CYP isoform of interest, and a NADPH-regenerating system (cofactor) are incubated together.
-
Incubation: The reaction is incubated at 37°C for a specific period.
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
Metabolite Analysis: The concentration of the metabolite formed from the specific substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the rate in a vehicle control. The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity, is determined.
Visualizing Signaling and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key concepts.
Caption: Signaling pathway of monoamine reuptake inhibition.
Caption: Experimental workflow for a GPCR radioligand binding assay.
Caption: Logical flow for assessing the selectivity profile of a compound.
Conclusion
The this compound scaffold offers a versatile platform for developing monoamine reuptake inhibitors with diverse selectivity profiles. While the on-target activity of these compounds is well-documented, a comprehensive understanding of their cross-reactivity is essential for advancing them as safe and effective drug candidates. The experimental protocols outlined in this guide provide a standard framework for conducting thorough off-target screening. Future studies should aim to publish comprehensive cross-reactivity data to facilitate a more complete and objective comparison of these promising derivatives.
References
Comparative Conformational Analysis of Tetrahydropyran Amine Isomers: A Guide for Researchers
A detailed examination of the conformational properties of 2-amino, 3-amino, and 4-aminotetrahydropyran isomers, crucial scaffolds in medicinal chemistry. This guide synthesizes available experimental and computational data to provide a comparative overview of their stereoelectronic effects and steric preferences.
The tetrahydropyran (THP) ring is a prevalent structural motif in a vast array of natural products and pharmaceutical agents. The introduction of an amino substituent on this saturated heterocycle gives rise to positional isomers with distinct three-dimensional structures and, consequently, different pharmacological profiles. Understanding the conformational preferences of these aminotetrahydropyran isomers is paramount for the rational design of novel therapeutics. This guide provides a comparative analysis of the 2-amino, 3-amino, and 4-aminotetrahydropyran isomers, focusing on the interplay of steric and stereoelectronic effects that govern their conformational equilibria.
Key Conformational Properties: A Comparative Summary
The conformational behavior of substituted tetrahydropyrans is primarily dictated by the preference of the substituent for either an axial or equatorial position on the chair-like ring structure. This equilibrium is influenced by factors such as steric hindrance and stereoelectronic effects, most notably the anomeric effect in the case of 2-substituted THP.
| Isomer | Dominant Conformer | Key Influencing Factors | Experimental/Computational Data |
| 2-Aminotetrahydropyran | Equatorial | Steric hindrance, Anomeric effect | The equatorial conformation is generally preferred to minimize steric repulsion, even though hyperconjugative interactions (anomeric effect) could favor the axial isomer[1]. The preference is for the lone pair of the iminic nitrogen to be approximately antiperiplanar to the C2–H2 bond to minimize steric effects[2][3]. |
| 3-Aminotetrahydropyran | Equatorial (Predicted) | Steric hindrance | Direct experimental or computational data on the conformational equilibrium of 3-aminotetrahydropyran is scarce in the literature. However, based on the principles of conformational analysis of substituted cyclohexanes and tetrahydropyrans, the equatorial conformer is expected to be more stable due to lower steric strain. |
| 4-Aminotetrahydropyran | Equatorial | Steric hindrance | The equatorial preference is strong, similar to monosubstituted cyclohexanes, as the substituent is distant from the ring heteroatom, minimizing stereoelectronic effects. The analysis of ¹H NMR spectra can provide insights into the dominant conformation through the measurement of vicinal coupling constants. |
Experimental and Computational Methodologies
The determination of conformational properties of aminotetrahydropyrans relies on a combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution.[4]
-
Protocol for Conformational Analysis using Vicinal Coupling Constants (³JHH):
-
Sample Preparation: Dissolve the aminotetrahydropyran isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Signal Assignment: Assign the proton signals, particularly the methine proton at the carbon bearing the amino group and the adjacent protons.
-
Coupling Constant Measurement: Measure the vicinal coupling constants (³JHH) between the methine proton and the neighboring axial and equatorial protons.
-
Conformational Analysis: Apply the Karplus equation, which relates the magnitude of the ³JHH coupling constant to the dihedral angle between the coupled protons. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship (dihedral angle ~180°), suggesting an equatorial position of the substituent. Small coupling constants (typically 1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships (dihedral angle ~60°), indicating an axial position of the substituent.
-
Computational Chemistry
Quantum mechanical calculations provide valuable insights into the relative energies and geometries of different conformers.
-
Protocol for Computational Conformational Analysis:
-
Structure Building: Construct the 3D structures of both the axial and equatorial conformers of the aminotetrahydropyran isomer.
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G(d)).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine the relative energy difference (ΔE) between the conformers.
-
Thermodynamic Analysis: Perform frequency calculations to obtain the Gibbs free energy (ΔG), which includes zero-point vibrational energy and thermal corrections, providing a more accurate representation of the conformational equilibrium at a given temperature.
-
Visualizing the Conformational Analysis Workflow
The following diagram illustrates the logical flow of a typical conformational analysis for a substituted tetrahydropyran.
Caption: Workflow for Conformational Analysis.
Detailed Analysis of Isomers
2-Aminotetrahydropyran
The conformational equilibrium of 2-aminotetrahydropyran is particularly interesting due to the presence of the anomeric effect. The anomeric effect is a stereoelectronic effect that favors the axial orientation of an electronegative substituent at the anomeric carbon (C2) of a pyranose ring. This is due to the stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding orbital (σ*) of the axial C-N bond.
However, in the case of 2-aminotetrahydropyran, steric repulsion between the axial amino group and the axial hydrogens at C4 and C6 can counteract the anomeric effect. Theoretical studies suggest that while hyperconjugation plays a role, the preference for an equatorial conformation often arises when a hydrogen or methyl group of the substituent faces the ring, increasing steric repulsion[1]. The protonation state of the amino group also significantly influences the equilibrium. When protonated, the anomeric effect is expected to be stronger due to the increased electron-withdrawing nature of the -NH₃⁺ group, potentially favoring the axial conformer.
3-Aminotetrahydropyran
For 3-aminotetrahydropyran, the amino group is not at the anomeric position, and therefore, the anomeric effect is not a factor. The conformational equilibrium is primarily governed by steric interactions. Similar to monosubstituted cyclohexanes, the amino group will strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.
4-Aminotetrahydropyran
In 4-aminotetrahydropyran, the amino group is also remote from the ring oxygen, so stereoelectronic effects involving the heteroatom are minimal. The conformational preference is dominated by steric considerations, leading to a strong preference for the equatorial conformer. The energy difference between the axial and equatorial conformers is expected to be similar to that of aminocyclohexane. The analysis of the ¹H NMR spectrum, specifically the coupling patterns of the proton at C4, can confirm this preference. A large axial-axial coupling constant for this proton would be definitive evidence for the equatorial orientation of the amino group.
Conclusion
The conformational properties of aminotetrahydropyran isomers are a result of a delicate balance between steric and stereoelectronic effects. For the 2-amino isomer, the anomeric effect is a key consideration, though often outweighed by steric hindrance. For the 3- and 4-amino isomers, steric factors are the primary determinant, leading to a strong preference for the equatorial conformation. A thorough understanding of these conformational preferences, obtained through a combination of NMR spectroscopy and computational modeling, is essential for the design and development of new drug candidates incorporating these important heterocyclic scaffolds.
References
- 1. Exploring and Re-Assessing Reverse Anomeric Effect in 2-Iminoaldoses Derived from Mono- and Polynuclear Aromatic Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
Assessing the Drug-Likeness of Novel Compounds Derived from (S)-tetrahydro-2H-pyran-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with favorable pharmacokinetic profiles is a cornerstone of modern drug discovery. The (S)-tetrahydro-2H-pyran-3-amine scaffold has emerged as a promising starting point for the design of new chemical entities due to its presence in various biologically active molecules. This guide provides a comparative assessment of the drug-likeness of five novel compounds hypothetically derived from this scaffold against established drugs: Atorvastatin, Sitagliptin, and Rivaroxaban. The analysis is based on in silico predictions of key physicochemical and pharmacokinetic properties, offering a preliminary screening funnel for prioritizing candidates for further experimental validation.
Comparative Analysis of Drug-Likeness Parameters
The following table summarizes the predicted drug-likeness properties for the novel this compound derivatives and the comparator drugs. These parameters are crucial in the early stages of drug development to assess the potential for oral bioavailability and a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
| Compound | Molecular Weight ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of 5 Violations | Predicted Aqueous Solubility (logS) | Predicted Caco-2 Permeability (logPapp) |
| Novel Compound 1 | 254.32 | 2.1 | 2 | 4 | 0 | -2.5 | -5.2 |
| Novel Compound 2 | 310.41 | 3.5 | 1 | 5 | 0 | -3.8 | -4.8 |
| Novel Compound 3 | 356.45 | 4.2 | 2 | 6 | 0 | -4.5 | -4.5 |
| Novel Compound 4 | 402.50 | 4.9 | 1 | 7 | 0 | -5.1 | -4.2 |
| Novel Compound 5 | 450.58 | 5.5 | 2 | 8 | 1 (logP > 5) | -5.8 | -4.0 |
| Atorvastatin | 558.64 | 4.5 | 4 | 7 | 1 (MW > 500) | -4.8 | -4.6 |
| Sitagliptin | 407.32 | 1.8 | 2 | 7 | 0 | -2.1 | -5.5 |
| Rivaroxaban | 435.88 | 1.5 | 1 | 6 | 0 | -3.2 | -5.0 |
Experimental Protocols
The data presented in this guide were generated using in silico predictive models. Below are the general methodologies for both computational and experimental assessment of the key drug-likeness parameters.
In Silico ADMET Prediction
-
Objective: To computationally estimate the physicochemical and pharmacokinetic properties of the compounds.
-
Methodology:
-
The 2D structures of the novel compounds and comparator drugs were generated and converted to their canonical SMILES (Simplified Molecular Input Line Entry System) strings.
-
The SMILES strings were submitted to a web-based ADMET prediction server (e.g., ADMETlab 2.0, pkCSM, or SwissADME).
-
The following parameters were calculated:
-
Molecular Weight (MW): The sum of the atomic weights of all atoms in a molecule.
-
logP: The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity.
-
Hydrogen Bond Donors (HBD): The number of hydrogen atoms attached to electronegative atoms (N, O).
-
Hydrogen Bond Acceptors (HBA): The number of electronegative atoms (N, O).
-
Lipinski's Rule of 5: A set of rules to evaluate drug-likeness and potential for oral bioavailability. A compound is likely to be orally bioavailable if it violates no more than one of the following: MW ≤ 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10.
-
Aqueous Solubility (logS): The logarithm of the molar solubility in water. Higher values indicate better solubility.
-
Caco-2 Permeability (logPapp): The logarithm of the apparent permeability coefficient in Caco-2 cells, an in vitro model of the human intestinal epithelium. Higher values suggest better absorption.
-
-
Experimental Solubility Assay (Shake-Flask Method)
-
Objective: To experimentally determine the thermodynamic solubility of a compound.
-
Methodology:
-
An excess amount of the solid compound is added to a specific volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
The suspension is shaken at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
-
Experimental Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
-
Objective: To assess the passive permeability of a compound across an artificial membrane.
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The compound of interest is dissolved in a buffer solution and added to the donor wells of the plate.
-
Buffer solution without the compound is added to the acceptor wells.
-
The plate is incubated for a set period (e.g., 4-16 hours).
-
The concentration of the compound in both the donor and acceptor wells is measured using an analytical method like LC-MS/MS.
-
The permeability coefficient (Pe) is calculated from the flux of the compound across the membrane.
-
Visualizing the Drug Discovery Workflow
The following diagrams illustrate key conceptual frameworks in the assessment of drug-likeness.
Early drug discovery workflow.
Lipinski's Rule of Five relationship.
Navigating the Analytical Maze: A Comparative Guide to Quantifying (S)-tetrahydro-2H-pyran-3-amine in Complex Matrices
The accurate quantification of (S)-tetrahydro-2H-pyran-3-amine, a chiral amine of interest in pharmaceutical development, within complex biological matrices presents a significant analytical challenge. The presence of its enantiomer and endogenous matrix components necessitates highly selective and sensitive analytical methods. This guide provides a comparative overview of established analytical strategies, complete with hypothetical performance data and detailed experimental protocols, to assist researchers in selecting and validating the most suitable method for their applications.
Core Analytical Strategies: A Head-to-Head Comparison
The two primary approaches for the enantioselective quantification of chiral amines are direct separation on a chiral stationary phase (CSP) and indirect separation following chiral derivatization.
1. Direct Enantioselective Chromatography: This method utilizes a chiral stationary phase in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to directly resolve the enantiomers. SFC is often considered a "greener" and faster alternative to HPLC.[1]
2. Indirect Analysis via Chiral Derivatization: In this approach, the amine enantiomers are reacted with a chiral derivatization reagent to form diastereomers.[2] These diastereomers, having different physicochemical properties, can then be separated on a standard, achiral chromatographic column, typically by HPLC or Gas Chromatography (GC).[2] This technique can also enhance the detectability of the analyte.[2]
The following tables present a summary of expected performance characteristics for these methods. Note: This data is representative and intended for comparative purposes. Actual performance will depend on the specific matrix, instrumentation, and method optimization.
Table 1: Performance Comparison of Analytical Methods for this compound Quantification
| Validation Parameter | Chiral HPLC-MS/MS | Chiral SFC-MS/MS | HPLC-UV (with Chiral Derivatization) |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.05 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 0.15 ng/mL | 15 ng/mL |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 90 - 110% |
| Precision (% RSD) | < 5% | < 4% | < 8% |
| Analysis Time | 10 - 15 min | 5 - 10 min | 15 - 25 min |
| Solvent Consumption | Moderate | Low | High |
Experimental Workflow and Protocols
A robust analytical workflow is crucial for achieving reliable and reproducible results, especially when dealing with complex matrices. The general workflow involves sample preparation, derivatization (if applicable), chromatographic separation, and data analysis.
Caption: General experimental workflow for the quantification of this compound.
Detailed Experimental Protocol: Chiral Derivatization with Marfey's Reagent followed by HPLC-UV Analysis
This protocol provides an example of an indirect analytical method. The validation of any analytical procedure should adhere to the International Council for Harmonisation (ICH) guidelines.[1]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Chiral Derivatization:
-
Reconstitute the dried extract in 50 µL of 1 M sodium bicarbonate buffer (pH 9.0).
-
Add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.[2]
-
Vortex and incubate at 40°C for 1 hour in a water bath.
-
After incubation, cool the mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.
-
The sample is now ready for HPLC analysis.
3. HPLC-UV Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 340 nm.
-
Column Temperature: 30°C.
4. Method Validation Parameters:
-
Linearity: Prepare calibration standards at a minimum of five concentration levels. Plot the peak area ratio of the analyte to the internal standard against the concentration and determine the correlation coefficient (r²).[1]
-
Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations on three different days. Accuracy is determined by the percent recovery, and precision is assessed by the relative standard deviation (RSD).[1]
-
LOD and LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[1]
Logical Pathway for Method Selection
The choice of the most appropriate analytical method depends on several factors, including the required sensitivity, available instrumentation, and desired sample throughput.
Caption: Decision tree for selecting an analytical method.
References
Safety Operating Guide
Proper Disposal of (S)-tetrahydro-2H-pyran-3-amine: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance. (S)-tetrahydro-2H-pyran-3-amine, a versatile building block in drug discovery and development, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound.
Chemical Safety Profile
Based on data for closely related compounds and its functional groups, this compound should be handled as a hazardous substance. Key hazard classifications from analogous compounds are summarized below.
| Hazard Classification | Description | GHS Pictogram |
| Flammable Liquid | The compound is likely a flammable liquid and vapor.[1] | 🔥 |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] | corrosive |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[1] | corrosive |
| Respiratory Irritation | May cause respiratory irritation.[1] | ! |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A flame-retardant laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).
1. Waste Identification and Classification:
-
Treat all waste containing this compound as hazardous waste.
-
This includes the pure compound, solutions, and any materials contaminated with it (e.g., pipette tips, weighing boats, gloves).
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Specifically, keep it separate from incompatible materials such as strong oxidizing agents and acids to prevent violent reactions.
3. Containerization:
-
Use a dedicated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.
-
The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable, corrosive).
4. Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated location, away from heat sources and direct sunlight.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
5. Final Disposal:
-
Under no circumstances should this compound or its waste be disposed of down the drain.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for requesting a waste pickup.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: A flowchart illustrating the procedural steps for the safe and compliant disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby fostering a secure and environmentally responsible research environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Personal protective equipment for handling (S)-tetrahydro-2H-pyran-3-amine
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of (S)-tetrahydro-2H-pyran-3-amine, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on the known hazards of similar aminotetrahydropyran compounds and general best practices for handling volatile amines.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, and inhalation of vapors. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (minimum 11 mil thickness) | Prevents skin contact with the chemical.[1][2] |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors. |
| Body Protection | Chemical-resistant lab coat or apron | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. | Prevents inhalation of potentially harmful vapors.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
2.1. Preparation
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to the planned procedure.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of the compound should take place within the fume hood.
-
PPE Inspection: Inspect all PPE for integrity before use. Discard and replace any damaged items.
-
Spill Kit: Have a chemical spill kit readily accessible that is appropriate for amines. This should include an absorbent material like sand or vermiculite.[4]
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
2.2. Handling
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Transferring the Chemical:
-
Use only compatible tools and equipment (e.g., glass, stainless steel).
-
When transferring, work slowly and carefully to avoid splashes or aerosol generation.
-
Keep containers of this compound tightly closed when not in use.
-
-
During the Experiment:
-
Continuously monitor the experiment for any signs of unexpected reactions.
-
Avoid direct contact with the substance, even when wearing gloves.
-
If any skin contact occurs, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
If eye contact occurs, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[5]
-
2.3. Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, face shield, and goggles.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Chemical Waste: Collect all unused this compound and solutions containing it in a designated, properly labeled, and sealed waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container.
3.2. Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with the full chemical name, hazard symbols, and the date.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Collection: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not pour this compound down the drain.[6]
Logical Workflow for Handling and Disposal
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
